(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJEFDRBTZVEL-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133381 | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290191-73-9 | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-fluoro-, 1,1-dimethylethyl ester, (3S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401133381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Advantage of Fluorine: A Deep Dive into (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
CAS Number: 907544-20-1
Abstract
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate , a chiral building block of significant interest in drug discovery. We will explore its synthesis, with a focus on stereocontrolled methodologies, and delve into the profound impact of the fluorine substituent on the molecule's conformation and basicity. Furthermore, this guide will illuminate the strategic applications of this scaffold in the design of novel therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential.
Introduction: The Rise of Fluorinated Piperidines in Drug Design
The piperidine ring is a privileged scaffold, ubiquitous in a vast array of pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. However, the inherent basicity of the piperidine nitrogen can lead to undesirable properties, such as poor metabolic stability, off-target effects, and potential cardiotoxicity through interactions with the hERG potassium ion channel.[1]
The strategic incorporation of fluorine atoms into the piperidine ring has emerged as a highly effective strategy to mitigate these challenges and fine-tune molecular properties.[1] Fluorine's unique electronic properties—high electronegativity and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preference. This guide focuses on a key exemplar of this strategy: (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a versatile building block for creating next-generation therapeutics.
Physicochemical Properties and Structural Analysis
The seemingly simple substitution of a hydrogen atom with fluorine in the piperidine ring introduces a cascade of subtle yet powerful electronic and steric effects. These effects are critical to the rational design of drug candidates.
Table 1: Physicochemical Properties of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
| Property | Value | Source |
| CAS Number | 907544-20-1 | [2] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [2] |
| Molecular Weight | 218.27 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, sealed in dry, dark place | [3] |
Modulation of Basicity (pKa)
One of the most significant consequences of fluorination is the modulation of the basicity of the piperidine nitrogen. The electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the nearby nitrogen, a feature that can be exploited to reduce unwanted interactions with off-target proteins, such as the hERG channel, thereby improving the safety profile of a drug candidate.[1] The precise pKa is dependent on the stereochemical relationship between the fluorine and the nitrogen lone pair.
Conformational Control: The Gauche Effect
The stereospecific placement of fluorine at the 3-position of the piperidine ring, particularly in the cis-(3S,4R) configuration, has profound conformational implications. The gauche effect, an electronic interaction that favors a gauche arrangement of electronegative substituents, can lead to a preference for an axial orientation of the fluorine atom. This conformational locking can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its target.[4][5]
Synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
The stereoselective synthesis of this building block is crucial for its application in chiral drug development. Several synthetic strategies have been developed, often employing asymmetric catalysis to establish the desired stereochemistry.
Asymmetric Hydrogenation Approach
One effective method involves the asymmetric hydrogenation of a suitably protected fluoroenamide derived from a pyridine precursor. This approach leverages chiral catalysts to control the facial selectivity of the hydrogenation, yielding the desired syn-1,2-amino-fluoropiperidine stereochemistry.[1]
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
A generalized protocol based on literature precedents is as follows:
-
Substrate Preparation: A protected 3-fluoro-4-aminopyridine is N-benzoylated and subsequently quaternized to form a benzyl pyridinium salt.
-
Partial Reduction: The pyridinium salt is partially reduced using a hydride source, such as sodium borohydride in methanol, to yield the corresponding fluoro-enamide.[1]
-
Asymmetric Hydrogenation: The fluoro-enamide is subjected to asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst (e.g., with a chiral phosphine ligand) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical to achieve high enantioselectivity and diastereoselectivity.[1]
-
Deprotection and Boc Protection: The resulting N-benzoyl piperidine is deprotected, and the piperidine nitrogen is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Final Deprotection: The amino group is deprotected to yield the final product.
Enzymatic Dynamic Kinetic Asymmetric Transamination
A greener and often more efficient alternative to heavy metal catalysis is the use of enzymes. Dynamic kinetic asymmetric transamination (DKAT) of a fluoroketone precursor has been successfully employed for the synthesis of the syn-fluoro-aminopiperidine core.[1]
Workflow: Enzymatic Dynamic Kinetic Asymmetric Transamination
Caption: Enzymatic Dynamic Kinetic Asymmetric Transamination Workflow.
This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions, making it an attractive option for large-scale synthesis.[1]
Debenzylation Route
A common final step in many synthetic routes involves the removal of a benzyl protecting group from the amino function. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Debenzylation
A representative protocol is as follows:
-
Reaction Setup: To a solution of the N-benzylated precursor, tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, in a suitable solvent such as methanol, is added ammonium formate and a palladium on activated carbon catalyst (10% Pd/C).[6]
-
Reaction Conditions: The reaction mixture is heated to approximately 50°C for 1 hour.[6]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through diatomaceous earth. The filtrate is then concentrated under reduced pressure to yield the desired product.[6]
Applications in Drug Discovery
The unique properties conferred by the syn-3-fluoro-4-amino moiety make this scaffold highly valuable in the design of novel therapeutics across various disease areas.
Case Study: CGRP Receptor Antagonists for Migraine
A prominent application of the syn-fluoro-aminopiperidine pharmacophore is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[1] The constrained conformation and modulated basicity of the fluorinated piperidine ring contribute to the high affinity and selectivity of these compounds for the CGRP receptor.
Case Study: T-type Calcium Channel Antagonists
The 4-aminomethyl-4-fluoropiperidine scaffold, a close derivative, has been successfully employed in the design of potent and selective T-type calcium channel antagonists.[7] These compounds have shown efficacy in preclinical models of central nervous system disorders without the adverse cardiovascular effects often associated with less selective calcium channel blockers.[7]
Broader Therapeutic Potential
The 4-aminopiperidine scaffold, in general, has been investigated for a wide range of therapeutic targets, including:
-
Hepatitis C Virus (HCV) Assembly Inhibitors: Derivatives have been identified that inhibit the assembly and release of infectious HCV particles.[8][9]
-
Influenza A Virus Entry Inhibitors: Certain compounds with this scaffold have shown activity as entry inhibitors targeting the hemagglutinin protein of influenza A viruses.[10]
-
N-type Calcium Channel Blockers for Pain: This scaffold has been used to develop N-type calcium channel blockers with analgesic properties in models of pain and neuropathic pain.[11]
Logical Relationship: From Structure to Application
Caption: The relationship between the compound's properties and its applications.
Spectroscopic Characterization
Confirmation of the structure and stereochemistry of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.40 ppm), as well as complex multiplets for the piperidine ring protons. The coupling constants between the fluorine atom and adjacent protons are diagnostic for determining the relative stereochemistry.[6]
-
¹³C NMR: The carbon spectrum will show the expected number of signals, with the carbon atom attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, with its multiplicity determined by coupling to adjacent protons.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Safety and Handling
As with all laboratory chemicals, (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic fluorination in modern drug design. Its unique combination of a chiral piperidine scaffold and a stereospecifically placed fluorine atom provides medicinal chemists with a powerful tool to address key challenges in drug development, including metabolic stability, target selectivity, and safety. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can expect to see this and similar fluorinated building blocks play an increasingly important role in the creation of innovative and effective medicines.
References
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Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Retrieved from [Link]
- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information.
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PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Feldman, E. A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. [Link]
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Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692–3695. [Link]
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Kumar, R., & Singh, S. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]
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ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3).... Retrieved from [Link]
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El-Kafrawy, S. A., et al. (2020). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. Antiviral Research, 177, 104782. [Link]
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Feldman, E. A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431–9443. [Link]
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ResearchGate. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
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Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]
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McCarthy, C., et al. (2024). Feature Reviews in Medicinal Chemistry. Molecules, 29(10), 2275. [Link]
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Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4- fluoropiperidine as a T-type Ca>2+> channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692-3695. Retrieved from [Link]
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Isenegger, P. G., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9523–9534. [Link]
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Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]
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Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
An In-depth Technical Guide to the Stereoselective Synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
The piperidine scaffold is the most ubiquitous nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for engaging biological targets.[1] The strategic incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity.[2] Consequently, fluorinated piperidines represent a highly sought-after structural motif in medicinal chemistry.[1][3][4]
The target molecule of this guide, (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, is a chiral building block of significant interest. It features a syn (or cis) relationship between the fluorine atom at C4 and the amino group at C3, with a specific absolute stereochemistry of (3S,4R). This precise spatial arrangement is often critical for achieving the desired pharmacological activity and selectivity in drug candidates, such as CGRP receptor antagonists for migraine treatment.[5]
However, the synthesis of such precisely configured molecules is non-trivial. The primary challenge lies in the diastereoselective and enantioselective introduction of the two adjacent stereocenters. This guide provides a detailed examination of a robust and scalable synthetic strategy, focusing on the underlying chemical principles, experimental causality, and practical execution necessary for its successful implementation in a research or process development setting.
Retrosynthetic Analysis and Strategic Blueprint
A logical retrosynthetic analysis reveals a strategy centered on establishing the critical C3-C4 stereochemistry via an asymmetric hydrogenation of a tetrahydropyridine precursor. This approach leverages the well-established power of transition metal catalysis to control stereochemical outcomes.
Caption: Retrosynthetic pathway for the target molecule.
This strategy hinges on several key transformations:
-
Activation of a Pyridine Precursor: A commercially available 3-fluoro-4-aminopyridine is functionalized and converted into a pyridinium salt. This activation is crucial as it breaks the aromaticity upon partial reduction, making the system susceptible to hydrogenation.[5][6]
-
Formation of an Enamide: Mild reduction of the pyridinium salt generates a key tetrahydropyridine intermediate, specifically an enamide, which is the substrate for the asymmetric hydrogenation.
-
Stereo-determining Asymmetric Hydrogenation: The core of the strategy involves the use of a chiral rhodium catalyst to facilitate the diastereoselective and enantioselective hydrogenation of the enamide double bond. This step sets both the C3 and C4 stereocenters simultaneously.[5]
-
Deprotection and Final Functionalization: Subsequent removal of protecting groups followed by N-Boc protection furnishes the final target compound.
Detailed Synthetic Workflow and Experimental Protocols
The following section provides a step-by-step guide to the synthesis, emphasizing the rationale behind the chosen conditions and procedures.
Overall Synthetic Scheme
Caption: High-level workflow of the multi-step synthesis.
Step 1 & 2: Synthesis of the N-Benzyl Pyridinium Salt Precursor
Rationale: The synthesis begins with the protection of the exocyclic amine of 3-fluoro-4-aminopyridine with a benzoyl group. This serves a dual purpose: it protects the amine during subsequent steps and forms part of the enamide structure required for hydrogenation. The subsequent N-benzylation of the pyridine nitrogen forms a pyridinium salt. This is a critical activation step that lowers the reduction potential of the aromatic ring, facilitating a selective partial reduction in the next step.[5][6]
Experimental Protocol:
-
N-Benzoylation: To a solution of 3-fluoro-4-aminopyridine (1.0 eq) in pyridine at 0 °C, add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Upon completion (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to yield N-(3-fluoropyridin-4-yl)benzamide.
-
N-Benzylation: Dissolve the N-(3-fluoropyridin-4-yl)benzamide (1.0 eq) in toluene. Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 16 hours. The resulting precipitate is the desired pyridinium salt. Cool the mixture, filter the solid, wash with cold toluene, and dry under vacuum.
Step 3: Partial Reduction to the Fluoroenamide
Rationale: The pyridinium salt is selectively reduced to a tetrahydropyridine (enamide) using sodium borohydride (NaBH₄).[5] NaBH₄ is a mild hydride donor, which, under controlled conditions (low temperature), preferentially attacks the activated pyridinium ring at the C6 position, leading to the desired 1,2,5,6-tetrahydropyridine isomer after double bond migration.[7]
Experimental Protocol:
-
Suspend the pyridinium salt (1.0 eq) in methanol (MeOH) and cool the mixture to -10 °C in an ice-salt bath.
-
Add NaBH₄ (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 0 °C.
-
Stir the reaction at -10 °C for 1 hour.
-
Monitor the reaction by LC-MS. Once the starting material is consumed, carefully quench the reaction by adding water.
-
Extract the product with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-(1-benzyl-4-fluoro-1,2,5,6-tetrahydropyridin-3-yl)benzamide, which can be used in the next step after purification by column chromatography.
Step 4: Asymmetric Hydrogenation (Key Stereochemical Step)
Rationale: This is the crucial step where the syn-(3S,4R) stereochemistry is established. A chiral rhodium complex is used to catalyze the hydrogenation of the enamide double bond. The chiral ligand (e.g., a derivative of Josiphos or Walphos) coordinates to the rhodium center, creating a chiral environment that directs the hydrogen addition to one face of the substrate, leading to high levels of diastereoselectivity and enantioselectivity.[5][8]
Experimental Protocol:
-
In a high-pressure reactor, charge the enamide substrate (1.0 eq), the rhodium precursor [Rh(COD)Cl]₂ (0.01 eq), and the chosen chiral phosphine ligand (e.g., SL-W001-1) (0.011 eq).
-
De-gas the vessel and backfill with argon several times.
-
Add degassed solvent (e.g., 2,2,2-trifluoroethanol).
-
Pressurize the reactor with hydrogen gas (H₂) to the optimized pressure (e.g., 20 bar).
-
Stir the reaction at a controlled temperature (e.g., 50 °C) for 24 hours.
-
Upon completion, carefully vent the reactor and concentrate the solvent. The crude product can be purified by silica gel chromatography to yield the enantioenriched N-benzoyl-N-benzyl protected piperidine.
Step 5 & 6: Deprotection and Final N-Boc Protection
Rationale: The N-benzyl and N-benzoyl groups are removed simultaneously via catalytic hydrogenation. A strong catalyst like Pearlman's catalyst (Pd(OH)₂/C) is often effective for cleaving the N-benzyl bond, while the benzamide can be cleaved under these or slightly different hydrogenolysis conditions.[9] The resulting free diamine is then immediately protected with di-tert-butyl dicarbonate ((Boc)₂O) on the more nucleophilic piperidine nitrogen to yield the final product.[10] The Boc group is a standard protecting group in medicinal chemistry due to its stability and ease of removal under mild acidic conditions.[11][12]
Experimental Protocol:
-
Debenzylation: Dissolve the product from Step 4 in methanol. Add Pearlman's catalyst (Pd(OH)₂/C, 20 wt%). Pressurize the reaction vessel with H₂ (e.g., 50 psi) and stir at room temperature until deprotection is complete (monitored by LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
N-Boc Protection: Dissolve the crude (3S,4R)-3-amino-4-fluoropiperidine in a mixture of 1,4-dioxane and water. Cool to 0 °C and add sodium hydroxide (2.0 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in dioxane.[10]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the dioxane under reduced pressure, and extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the final product, (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate.
Data Summary and Characterization
The efficiency of each synthetic step is critical for the overall yield. The stereochemical outcome of the asymmetric hydrogenation is the defining metric of success for this synthesis.
| Step | Transformation | Typical Yield | Key Analytical Metric(s) |
| 1 & 2 | Pyridinium Salt Formation | >85% | ¹H NMR, ¹³C NMR, HRMS |
| 3 | Enamide Formation | >90% | ¹H NMR, LC-MS |
| 4 | Asymmetric Hydrogenation | ~80-90% | >95:5 dr, >99% ee |
| 5 & 6 | Deprotection & Boc-Protection | ~75-85% (over 2 steps) | ¹H NMR, ¹⁹F NMR, HRMS, Chiral HPLC |
Data are representative values based on optimized literature procedures.[5]
Characterization of Final Product:
-
¹H NMR: Will show characteristic signals for the tert-butyl group (~1.4 ppm), piperidine ring protons, and the amine protons. Coupling constants between H3/H4 and H4/F will be indicative of the syn stereochemistry.
-
¹⁹F NMR: A doublet of multiplets confirming the presence and environment of the fluorine atom.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition and exact mass of the molecule.
-
Chiral HPLC: To confirm the high enantiomeric excess (>99% ee) of the final product.
Conclusion and Outlook
The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate via asymmetric hydrogenation of a pyridine-derived enamide represents a highly efficient and stereocontrolled route to a valuable chiral building block. The success of this strategy relies on a foundational understanding of pyridine chemistry, the principles of stereoselective catalysis, and careful execution of protection/deprotection sequences. By explaining the causality behind each transformation—from ring activation to the stereo-determining hydrogenation—this guide provides researchers and drug development professionals with a comprehensive blueprint for accessing this and related fluorinated piperidine scaffolds, thereby enabling the exploration of new chemical space in the pursuit of novel therapeutics.
References
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
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Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533–1538. [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11039–11045. [Link]
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Barron, B., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link]
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Singh, S., Gambhir, D., & Singh, R. P. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Chemical Communications. [Link]
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A Technical Guide to the Physicochemical Properties of tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate
Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties of tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate (CAS 907544-20-1), a key building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the privileged piperidine scaffold imparts unique conformational and electronic characteristics that are highly valuable in drug design. This document details the compound's structural identity, core physicochemical parameters such as lipophilicity (LogP) and basicity (pKa), and aqueous solubility. For each key property, this guide presents the theoretical basis, its significance in drug development, and detailed, field-proven experimental protocols for its determination. The content is structured to provide researchers, chemists, and drug development professionals with both the foundational data and the practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Role of Fluorinated Piperidines in Drug Discovery
The Piperidine Scaffold: A Privileged Motif
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to present pharmacophoric elements in precise spatial orientations, enabling potent and selective interactions with biological targets.
The "Fluorine Factor": Modulating Molecular Properties
The introduction of fluorine into drug candidates is a cornerstone strategy in medicinal chemistry.[3][4] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties without significantly increasing its steric bulk. Key effects include:
-
Metabolic Stability: The strength of the C-F bond often enhances resistance to metabolic degradation by enzymes like cytochrome P450, which can improve a drug's half-life.[1][3]
-
Binding Affinity: Fluorine's electron-withdrawing nature can alter the electron distribution in a molecule, potentially enhancing interactions with target proteins through modified hydrogen bonding or dipole interactions.[4]
-
Lipophilicity & Permeability: Fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]
-
pKa Modulation: The inductive effect of fluorine can lower the pKa of nearby basic functional groups, a critical factor for controlling a compound's ionization state at physiological pH.[2]
Introducing Boc-(3S,4R)-3-amino-4-fluoropiperidine: A Versatile Building Block
The subject of this guide, tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate, combines the advantages of the piperidine scaffold with the strategic placement of a fluorine atom. The cis relationship between the C3-fluorine and C4-amino groups, along with the bulky N-Boc protecting group, creates a conformationally biased system that is of significant interest for constructing complex molecules with well-defined three-dimensional shapes.[5] Understanding its core physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents.
Core Molecular & Physicochemical Profile
Identity and Structure
The compound is unambiguously defined by its stereochemistry, molecular formula, and standard chemical identifiers.
Caption: 2D Structure of Boc-(3S,4R)-3-amino-4-fluoropiperidine.
Summary of Physicochemical Properties
The following table summarizes the key known and predicted properties of the compound. Properties without readily available literature values are marked for experimental determination using the protocols outlined in this guide.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | [6] |
| CAS Number | 907544-20-1 | [6][7][8] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [6][7][9] |
| Molecular Weight | 218.27 g/mol | [6][7][9][10] |
| Physical Form | Solid | [9] |
| Melting Point | Not available. Recommended for experimental determination. | |
| Boiling Point | Not available. Recommended for experimental determination. | |
| Computed XLogP3-AA | 0.8 | [6][10] |
| pKa | Not available. Recommended for experimental determination. | |
| Aqueous Solubility | Not available. Recommended for experimental determination. |
Lipophilicity Analysis (LogP)
Theoretical LogP and its Implications for ADME
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design.[11] It strongly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11] For oral drug candidates, a LogP value of less than 5 is one of the criteria in Lipinski's Rule of 5. The computed XLogP3-AA value for this compound is 0.8, suggesting it possesses a favorable balance of hydrophilicity and lipophilicity, which is often desirable for good pharmacokinetic properties.[6][10] However, experimental verification is essential for definitive characterization.
Experimental Protocol: LogP Determination via Shake-Flask Method
The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning at equilibrium.[12][13]
Methodology:
-
Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4). To do this, mix equal volumes of n-octanol and buffer in a separatory funnel, shake vigorously for 30 minutes, and allow the layers to separate completely for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated aqueous phase containing the compound and an equal volume of the pre-saturated n-octanol phase.
-
Equilibration: Seal the vessel and agitate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Gentle, consistent mixing is crucial to avoid emulsion formation.
-
Phase Separation: Centrifuge the vessel at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) and LogP as follows:
-
P = [Concentration]organic / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Rationale and Causality
The shake-flask method directly measures the thermodynamic equilibrium of partitioning, providing the most reliable LogP value.[13][14] The choice of pH 7.4 is critical as it reflects physiological conditions and determines the ionization state of the molecule, which significantly impacts partitioning. For this compound, the C4-amino group will be partially protonated at pH 7.4, influencing its distribution between the polar aqueous phase and the nonpolar octanol phase.
Caption: Workflow for experimental LogP determination.
Acidity and Ionization State (pKa)
Structural Basis for Basicity and the Influence of Fluorine
The pKa value defines the pH at which a functional group is 50% ionized.[15] Boc-(3S,4R)-3-amino-4-fluoropiperidine possesses two potential basic centers: the C4-primary amine and the N1-piperidine nitrogen. However, the N1 nitrogen is part of a carbamate (Boc group), which significantly reduces its basicity to the point where it is effectively non-basic under physiological conditions. Therefore, the relevant pKa is that of the C4-amino group. The adjacent C3-fluorine atom exerts a strong electron-withdrawing inductive effect, which is expected to decrease the electron density on the amino nitrogen, thereby lowering its pKa compared to a non-fluorinated analogue.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[16]
Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility across the titration range.
-
Titration Setup: Place the solution in a thermostatted vessel (e.g., 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in precise, small increments using a burette. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will be sigmoidal.
-
pKa Determination: The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest portion of the curve). More accurately, the first derivative of the plot (ΔpH/ΔV vs. V) can be used, where the peak of the derivative curve indicates the equivalence point. The pKa is the pH at half of this volume.
Rationale and Causality
Determining the pKa is crucial because the ionization state of a drug governs its solubility, membrane permeability, and ability to interact with its biological target.[17] A compound with a basic center will be predominantly in its charged, protonated form at pH values below its pKa, generally leading to higher aqueous solubility but lower membrane permeability. Conversely, at pH values above the pKa, it will be in its neutral, uncharged form, which is more lipophilic and can cross membranes more easily.
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Stereoselective synthesis of 3-amino-4-fluoropiperidine derivatives
An In-Depth Technical Guide to the Stereoselective Synthesis of 3-Amino-4-Fluoropiperidine Derivatives
Abstract
The 3-amino-4-fluoropiperidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, modulated basicity, and potential for enhanced metabolic stability and target engagement. The strategic introduction of a fluorine atom vicinal to the amino group can profoundly influence the physicochemical properties of parent molecules, such as pKa, lipophilicity, and conformation, making this scaffold highly sought after in drug discovery programs.[1][2] However, the stereocontrolled synthesis of these derivatives presents significant challenges due to the need to precisely control the relative and absolute stereochemistry of two adjacent stereocenters, one of which bears a fluorine atom. This technical guide provides an in-depth analysis of key stereoselective strategies for accessing 3-amino-4-fluoropiperidine derivatives, focusing on the underlying principles, experimental considerations, and field-proven methodologies. We will explore asymmetric catalytic hydrogenations, biocatalytic dynamic kinetic resolutions, and chiral pool-based approaches, offering researchers and drug development professionals a comprehensive resource for navigating this complex synthetic landscape.
Introduction: The Strategic Value of the 3-Amino-4-Fluoropiperidine Scaffold
The piperidine ring is the most prevalent saturated N-heterocycle in pharmaceuticals.[1] Its conformational behavior and the basicity of the nitrogen atom are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile. The incorporation of fluorine, the most electronegative element, provides a powerful tool for fine-tuning these properties.
Modulation of Basicity (pKa): A key application of fluorination in piperidines is the precise modulation of the nitrogen atom's basicity. This is critical for optimizing target binding, reducing off-target effects (such as hERG ion channel interactions), and improving oral bioavailability.[1] The position of the fluorine atom relative to the nitrogen has a significant stereoelectronic effect. For instance, in a protonated piperidine, an axial C-F bond is antiparallel to the N⁺-H bond, resulting in a favorable dipole interaction that stabilizes the conjugate acid and thus increases the pKa, making the nitrogen more basic.[1][3] Conversely, an equatorial fluorine has a less pronounced effect.[1] This distinction allows chemists to rationally design compounds with a desired pKa profile.
Conformational Control and Metabolic Stability: The strong preference of fluorine for certain gauche orientations can be used to create conformationally defined building blocks.[4] Furthermore, the robust C-F bond can block sites of metabolic oxidation, enhancing the metabolic stability and half-life of a drug candidate.
Given these advantages, robust and scalable methods for the stereoselective synthesis of 3-amino-4-fluoropiperidine derivatives are of paramount importance to the pharmaceutical industry.
Core Synthetic Strategies and Methodologies
The primary challenge lies in the simultaneous installation of the fluorine and amine functionalities with high diastereoselectivity and enantioselectivity. Direct stereoselective fluorination is often difficult.[1] Therefore, many successful strategies rely on the stereocontrolled transformation of precursors where the fluorine is already present, such as fluorinated pyridines or ketones.
Below is a comparative overview of two major industrial strategies.
Caption: High-level comparison of metal-catalyzed and biocatalytic routes.
Strategy 1: Asymmetric Hydrogenation of a Fluoro-Enamide
This approach, successfully applied by Merck in the synthesis of a CGRP receptor antagonist, leverages a highly effective metal-catalyzed asymmetric hydrogenation to set the two adjacent stereocenters.[1][5] The key is the preparation of a suitable fluoro-enamide substrate, which is then hydrogenated with high facial selectivity.
Causality Behind Experimental Choices:
-
Substrate Synthesis: The synthesis begins with a commercially available fluorinated pyridine. The pyridine ring is first activated (e.g., as a benzyl pyridinium salt) to facilitate a partial reduction (e.g., with NaBH₄). This sequence is robust and high-yielding, providing the crucial tetrahydropyridine (enamide) hydrogenation substrate.[1] This multi-step approach is chosen to avoid direct, and often unselective, hydrogenation of the highly stable pyridine ring.
-
Catalyst Selection: A high-throughput screening of various transition metals (Rh, Ru, Ir) and chiral phosphine ligands is typically performed.[1] While both Rhodium and Ruthenium catalysts can provide good enantioselectivity for the desired syn-product, Iridium is often avoided due to its tendency to promote C-F bond cleavage.[1] Ruthenium has been shown to be slightly superior in minimizing this defluorination side reaction, making it the metal of choice for further optimization.[1]
Caption: Workflow for the Ru-catalyzed asymmetric hydrogenation.
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a vial is charged with [(COD)Ru(2-methylallyl)₂] and the selected chiral phosphine ligand (e.g., a Josiphos-type ligand) in a 1:1.05 molar ratio. Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred for 30 minutes. HBF₄·OEt₂ (2.0 equivalents) is then added, and stirring is continued for another 30 minutes to form the active catalyst.
-
Hydrogenation: The fluoro-enamide substrate is dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave. The pre-formed catalyst solution is transferred to the autoclave via cannula.
-
Reaction: The vessel is sealed, purged several times with N₂, and then pressurized with H₂ to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
Work-up and Analysis: Upon completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The crude product is purified by column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.
| Catalyst System | Substrate/Catalyst Ratio | Pressure (bar) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Ru / SL-J002-1 | 1000:1 | 20 | 50 | 92 | >99:1 | 98 | [1] |
| Rh / SL-P005-2 | 1000:1 | 20 | 50 | 88 | >99:1 | 96 | [1] |
Data is illustrative based on published findings.
Strategy 2: Dynamic Kinetic Asymmetric Transamination (DKAT)
Biocatalysis offers a powerful, green, and often highly selective alternative to transition-metal catalysis. The DKAT of a 3-fluoro-4-piperidone intermediate is an elegant strategy that leverages an enzyme to install the amine stereoselectively while an in-situ racemization of the fluorinated stereocenter allows for a theoretical maximum yield of 100% of the desired single isomer.[1]
Causality Behind Experimental Choices:
-
Substrate Synthesis: The requisite 3-fluoro-4-piperidone ketone is prepared from the corresponding N-Boc-4-piperidone. This involves conversion to a silyl enol ether followed by electrophilic fluorination with a reagent like Selectfluor.[1] This route effectively installs the fluorine atom achirally, deferring stereocontrol to the key enzymatic step.
-
Dynamic Process: The key to this strategy is the acidity of the proton at the C3 position, which is enhanced by the adjacent fluorine and ketone. Under basic conditions (e.g., pH 10.5), this proton is labile, allowing for epimerization.[1] A transaminase enzyme from a commercially available library (e.g., from Codexis) can then selectively aminate one of the ketone enantiomers. As the consumed enantiomer is depleted, the remaining enantiomer epimerizes via the enolate, constantly replenishing the substrate for the enzyme. This dynamic process funnels the entire racemic starting material into a single desired syn-amino alcohol product.
-
Reaction Optimization: Key parameters for optimization include the choice of amine donor (isopropylamine is common), pH, temperature, and co-solvents (like DMSO) to improve substrate solubility.[1] Continuously removing the acetone byproduct can help drive the reaction equilibrium towards the product.[6]
Experimental Protocol: Enzymatic DKAT
-
Reaction Setup: To a temperature-controlled reaction vessel is added a borate buffer solution (e.g., 0.2 M, pH 10.5).
-
Reagent Addition: The 3-fluoro-4-piperidone substrate is added, followed by the amine donor (e.g., isopropylamine, 1 M), a cofactor (pyridoxal-5'-phosphate, PLP, 1 g/L), and a co-solvent if needed (e.g., 20 vol% DMSO).[6]
-
Enzyme Addition: The mixture is stirred until all components are dissolved. The selected transaminase enzyme (e.g., ATA-3, 1 mol%) is then added.[6]
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 45 °C) for 24 hours. A slow nitrogen sweep may be used to remove the acetone byproduct.[6]
-
Work-up and Analysis: The reaction is quenched by adding an organic solvent (e.g., ethyl acetate) and the enzyme is removed by filtration or centrifugation. The organic layer is separated, washed, dried, and concentrated. The product is purified by chromatography or crystallization.
-
Analysis: Yield, dr, and ee are determined by NMR and chiral HPLC analysis. An optimized process can achieve high yield (e.g., 66%), high diastereoselectivity (e.g., 15:1 dr), and excellent enantioselectivity (e.g., 96% ee).[6]
Strategy 3: Diastereoselective Hydrogenation of Fluoropyridines
A more direct route involves the hydrogenation of readily available fluorinated pyridines. While conceptually simpler, controlling the stereoselectivity can be challenging. Recent advances have demonstrated that heterogeneous catalysts, such as palladium on carbon, can provide excellent cis-selectivity.[4][7]
Causality Behind Experimental Choices:
-
Catalyst System: Heterogeneous palladium catalysts (e.g., Pd/C) are robust, easy to handle, and effective for pyridine hydrogenation.[4][7] The reaction typically requires acidic conditions to protonate the pyridine nitrogen, making it more susceptible to reduction.
-
Stereochemical Outcome: The hydrogenation generally proceeds via delivery of hydrogen from the less-hindered face of the substrate as it adsorbs onto the catalyst surface, leading predominantly to the all-cis product.[1] This is particularly useful for multiply-substituted pyridines. The fluorine atom has been observed to prefer an axial orientation in the resulting piperidine hydrochloride salt, a conformation stabilized by a favorable C-F…H-N⁺ dipole interaction.[1][3]
-
Challenges: A significant challenge with this method is preventing hydrodefluorination (C-F bond cleavage). Careful selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired fluorinated piperidine.
Strategy 4: Chiral Pool Synthesis via Ring Enlargement
The chiral pool refers to the collection of abundant, inexpensive, enantiopure natural products like amino acids and sugars.[8] A creative strategy for synthesizing chiral 3-amino-5-fluoropiperidines (isomeric to the title compounds but demonstrating the principle) involves the ring enlargement of enantiopure prolinols.[2][3]
Mechanism and Rationale: This method often utilizes a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction of DAST with a hydroxymethylpyrrolidine (prolinol derivative) can proceed via a fluorine-driven, stereoselective ring expansion.[3] This pathway leverages the pre-existing stereocenter of the prolinol to establish the stereochemistry in the final piperidine product, providing an efficient entry into enantiopure fluorinated piperidines. This approach is particularly valuable when the target molecule's stereochemistry can be directly traced back to a readily available chiral pool starting material.[9]
Conclusion and Future Outlook
The stereoselective synthesis of 3-amino-4-fluoropiperidine derivatives remains a challenging but highly rewarding area of research. Industrial-scale syntheses have increasingly favored robust and scalable methods like asymmetric hydrogenation and dynamic kinetic asymmetric transamination. These approaches offer exceptional levels of stereocontrol and are amenable to process optimization. Asymmetric hydrogenation provides a powerful and versatile tool, with catalyst selection being the critical parameter for success. Meanwhile, biocatalysis presents a green and highly efficient alternative, capable of delivering products with outstanding optical purity through elegant dynamic kinetic resolutions.
Future efforts will likely focus on the development of novel, more active, and selective catalysts—both metallic and enzymatic—to further improve efficiency and reduce costs. The direct asymmetric hydrogenation of fluoropyridines with predictable and tunable stereoselectivity remains a significant goal. As the demand for structurally complex and stereochemically defined fluorinated building blocks continues to grow in drug discovery, the development of innovative and practical synthetic methodologies will be essential for advancing the next generation of therapeutics.
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An In-depth Technical Guide to the Role of Fluorinated Piperidines in Medicinal Chemistry
Introduction: The Piperidine Scaffold and the Rationale for Fluorination
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in the pharmaceutical industry.[1][2] Its prevalence stems from its ability to serve as a versatile pharmacophore, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. However, the inherent basicity and metabolic liability of the piperidine moiety often present challenges in drug development. The strategic incorporation of fluorine atoms into the piperidine ring has emerged as a powerful tool to modulate its physicochemical and pharmacological properties, thereby overcoming these limitations and enhancing therapeutic potential.[3][4][5]
Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's behavior.[6] In the context of piperidines, fluorination can:
-
Modulate Basicity (pKa): Fine-tuning the pKa of the piperidine nitrogen is crucial for optimizing drug-target interactions, solubility, and reducing off-target effects such as hERG channel binding, a common cause of cardiac toxicity.[2][7]
-
Enhance Metabolic Stability: The high energy of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6][8] Replacing metabolically susceptible C-H bonds with C-F bonds can significantly increase a drug's half-life.[6]
-
Control Conformation: The introduction of fluorine can impose specific conformational preferences on the piperidine ring, effectively locking it into a more biologically active shape.[3][6][9] This pre-organization can lead to enhanced binding affinity and selectivity.
-
Alter Lipophilicity (LogP): Fluorination can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[6][10]
This guide provides a comprehensive overview of the strategic application of fluorinated piperidines in modern drug discovery, delving into the underlying principles of their design, synthesis, and profound impact on pharmacological outcomes.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine into the piperidine scaffold induces predictable and tunable changes in its fundamental physicochemical properties. Understanding these effects is paramount for the rational design of drug candidates.
Modulation of Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly influences the basicity of the piperidine nitrogen. The magnitude of this effect is dependent on the position and number of fluorine substituents.
-
Positional Effects: Fluorine atoms closer to the nitrogen atom exert a stronger inductive effect, leading to a more pronounced decrease in pKa. For instance, fluorination at the 2-position has a greater pKa-lowering effect than at the 3- or 4-positions.
-
Stereoelectronic Effects: The orientation of the C-F bond relative to the nitrogen lone pair is critical. In the protonated state, an axial C-F bond can be anti-parallel to the N+-H bond, leading to a stabilizing interaction that results in a higher pKa compared to its equatorial counterpart.[2] This principle was notably exploited in the development of the kinesin spindle protein (KSP) inhibitor MK-0731, where the axial 3-fluoro-piperidine analogue exhibited a more favorable pKa (7.6) compared to the equatorial isomer (6.6), contributing to its enhanced efficacy.[2][7]
-
Multiple Fluorination: The addition of multiple fluorine atoms has an additive effect on pKa reduction. Geminal difluorination, for example, can lower the pKa by several units.[7]
This precise control over basicity is a key strategy to mitigate risks associated with high basicity, such as hERG liability and phospholipidosis, while maintaining the necessary interactions for therapeutic activity.[2]
Lipophilicity and Solubility
The effect of fluorination on lipophilicity (LogP) is more complex than its impact on pKa. While often increasing lipophilicity, the outcome depends on the overall molecular context.[6][11] However, the reduction in basicity caused by fluorine can increase the proportion of the neutral form of the drug at physiological pH, which can influence its partitioning behavior and membrane permeability.[11][12] Aqueous solubility often shows an inverse correlation with lipophilicity, but is also significantly influenced by crystal packing energies.[11]
Quantitative Physicochemical Data
The following table summarizes the calculated pKa and clogP values for piperidine and various fluorinated analogues, illustrating the impact of fluorine substitution.
| Compound | Structure | Calculated pKa | ΔpKa (from Piperidine) |
| Piperidine | 11.2 | 0.0 | |
| 2-Fluoropiperidine | 9.0 | -2.2 | |
| 3-Fluoropiperidine | 9.8 | -1.4 | |
| 4-Fluoropiperidine | 10.3 | -0.9 | |
| 3,3-Difluoropiperidine | 7.3 | -3.9 | |
| 4,4-Difluoropiperidine | 7.8 | -3.4 |
Data adapted from chemoinformatic calculations. Actual experimental values may vary.[7]
Conformational Control: The Power of Stereoelectronics
Fluorination provides a powerful means to control the conformational equilibrium of the piperidine ring. This is not merely a steric effect; rather, it is governed by a combination of electrostatic and hyperconjugative interactions.
A systematic survey of diversely substituted and protected fluorinated piperidines has shown that solvation and solvent polarity play a major role in their conformational behavior, in addition to established forces like charge-dipole interactions and hyperconjugation.[3][4][9]
The Axial Fluorine Preference
In protonated fluoropiperidines, there is often a notable preference for the fluorine atom to occupy an axial position, particularly at the 3-position.[3][13][14] This preference can be attributed to several stabilizing factors:
-
Charge-Dipole Interactions: A favorable electrostatic interaction occurs between the positive charge on the protonated nitrogen (N+-H) and the negative end of the C-F bond dipole.[3][9]
-
Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond contributes to the stability of the axial conformer.[3][9]
-
Gauche Effect: The preference for a gauche arrangement between electronegative substituents can also favor the axial orientation.[15]
The interplay of these forces can be visualized as follows:
Caption: Key interactions stabilizing the axial conformer of a protonated fluoropiperidine.
This ability to enforce a specific conformation is a significant advantage in drug design, as it reduces the entropic penalty of binding to a target receptor and can lead to a substantial increase in potency and selectivity.
Synthetic Strategies for Accessing Fluorinated Piperidines
The growing importance of fluorinated piperidines has spurred the development of robust and efficient synthetic methodologies. While numerous approaches exist, a common and effective strategy involves the hydrogenation of readily available fluoropyridine precursors.[15][16]
Experimental Protocol: Heterogeneous Hydrogenation of Fluoropyridines
This protocol describes a general procedure for the cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst, a method noted for its robustness and tolerance to air and moisture.[1][15][16]
Objective: To synthesize all-cis-(multi)fluorinated piperidines from fluoropyridine precursors.
Materials:
-
Fluoropyridine substrate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: A suitable pressure vessel is charged with the fluoropyridine substrate (1.0 equiv) and Pd/C (5 mol%).
-
Solvent Addition: Methanol is added to the vessel to achieve a substrate concentration of approximately 0.1 M.
-
Inerting: The vessel is sealed and purged with an inert gas (e.g., Argon) three times to remove oxygen.
-
Hydrogenation: The vessel is then pressurized with hydrogen gas (typically 5-10 bar) and agitated at room temperature or slightly elevated temperature (e.g., 40 °C) for 12-24 hours. Reaction progress can be monitored by techniques such as GC-MS or TLC.
-
Work-up: Upon completion, the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst, and the filter cake is washed with methanol.
-
Isolation: The filtrate is concentrated under reduced pressure. The resulting residue (the free amine) can be purified directly or converted to its hydrochloride salt for easier handling and purification by adding a solution of HCl in diethyl ether or dioxane, followed by filtration or crystallization.
Workflow Diagram:
Caption: Workflow for the synthesis of fluorinated piperidines via heterogeneous hydrogenation.
This method's utility has been demonstrated in the synthesis of fluorinated analogues of well-known drugs like Ritalin and Bupivacaine, showcasing its applicability in late-stage functionalization.[15]
Case Studies: Fluorinated Piperidines in Drug Development
The theoretical advantages of incorporating fluorinated piperidines translate into tangible successes in drug discovery programs. Several approved drugs and clinical candidates feature this privileged scaffold.
Case Study 1: Modulating pKa and Pharmacokinetics in 5-HT1D Receptor Ligands
In a program targeting the 5-HT1D receptor, researchers investigated the replacement of a piperidine ring with a 4-fluoropiperidine.[12][17] The primary goal was to reduce the basicity of the lead compounds, which was hypothesized to improve their pharmacokinetic profiles.[12][17] The incorporation of fluorine was found to significantly lower the pKa of the compounds.[12] This reduction in basicity had a dramatic and beneficial influence on oral absorption, demonstrating a clear link between the strategic use of fluorine to modulate a physicochemical property and a desirable ADME outcome.[12]
Case Study 2: Enhancing Metabolic Stability and Bioavailability
The strategic placement of fluorine can effectively block sites of metabolism. In many piperidine-containing drugs, the ring is susceptible to oxidation by cytochrome P450 enzymes. Introducing fluorine at these positions can shield the molecule from metabolic attack, thereby increasing its half-life and oral bioavailability.[6][8] For example, in the development of the PI3K inhibitor Alpelisib, the inclusion of a trifluoromethyl group contributes to higher metabolic stability and excellent oral bioavailability.[18] Similarly, the fluorine atom in Vericiguat, a guanylate cyclase stimulator, enhances its metabolic stability and leads to lower clearance.[18]
Conclusion and Future Outlook
Fluorinated piperidines represent a cornerstone of modern medicinal chemistry. The ability to rationally tune key physicochemical properties such as basicity, conformation, and metabolic stability through fluorination provides drug designers with an invaluable tool to optimize lead compounds and overcome common development hurdles.[3][4] The predictable nature of fluorine's effects allows for a more streamlined and efficient drug discovery process, reducing attrition rates and increasing the likelihood of clinical success.[4]
As synthetic methodologies for accessing complex fluorinated piperidines continue to advance, we can anticipate their even wider application.[19][20] The exploration of novel fluorination patterns and the combination of fluorinated piperidines with other privileged scaffolds will undoubtedly lead to the discovery of next-generation therapeutics with superior efficacy and safety profiles. For researchers and drug development professionals, a deep understanding of the principles governing the behavior of fluorinated piperidines is not just advantageous—it is essential for innovation in the field.
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018-14024. Available from: [Link]
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Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Uriac, P., & Gouin, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available from: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available from: [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. Available from: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3‐fluoropiperidine (1) and... ResearchGate. Available from: [Link]
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Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Lesyk, D., & Grygorenko, O. O. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. Available from: [Link]
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Zimmer, L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available from: [Link]
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Chernykh, A. V., et al. (2025). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. Available from: [Link]
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Unknown Author. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available from: [Link]
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Shcherbatiuk, V., & Mykhailiuk, P. K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4944. Available from: [Link]
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Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10978–10984. Available from: [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]
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Al-Karmalawy, A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6393. Available from: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(5), 1185-1187. Available from: [Link]
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MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Available from: [Link]
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El-Adl, K., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]
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Unknown Author. (n.d.). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. OUCI. Available from: [Link]
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Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(8), 705-712. Available from: [Link]
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MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. Available from: [Link]
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Al-Karmalawy, A. A., et al. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. Available from: [Link]
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Shcherbatiuk, V., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available from: [Link]
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Nairoukh, Z., et al. (2019). Application of the all-cis-(multi)fluorinated piperidine building... ResearchGate. Available from: [Link]
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Toste, F. D., et al. (n.d.). Scheme 3. Chemoselective Functionalization of 3-Fluoropiperidine Imines a. ResearchGate. Available from: [Link]
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Chernykh, A. V., et al. (2025). (A) Selected fluorinated and CH2‐bridged FDA approved pharmaceuticals.... ResearchGate. Available from: [Link]
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Navigating the Axial-Equatorial Landscape: A Technical Guide to the Conformational Analysis of cis-3,4-Substituted Fluoropiperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, and the strategic introduction of fluorine substituents offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, cis-3,4-substituted fluoropiperidines present a fascinating and complex conformational landscape. The interplay of steric and stereoelectronic effects governs the energetically preferred three-dimensional arrangement of these molecules, which in turn dictates their biological activity. This in-depth technical guide provides a comprehensive overview of the principles and practical methodologies for the conformational analysis of cis-3,4-substituted fluoropiperidines. We will delve into the theoretical underpinnings of their conformational preferences and provide detailed, field-proven protocols for their characterization using a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry.
The Conformational Dichotomy: Axial vs. Equatorial Fluorine
The six-membered piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. For a cis-3,4-disubstituted piperidine, this leads to two principal chair conformers that are in equilibrium. The critical question for any researcher in this field is: which conformer is more stable? The answer lies in a nuanced understanding of the energetic contributions of various intramolecular interactions.
Traditionally, the steric bulk of a substituent, quantified by its A-value, has been the primary consideration in predicting conformational preference, with larger groups favoring the more spacious equatorial position. However, in the case of fluorinated heterocyles, stereoelectronic effects often dominate over simple sterics.[1][2]
The Dominance of Stereoelectronic Forces
Several key stereoelectronic interactions dictate the conformational equilibrium in cis-3,4-substituted fluoropiperidines:
-
The Gauche Effect: This effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned gauche (a dihedral angle of approximately 60°) to each other, rather than anti (180°). This preference is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into the antibonding σ* orbital of the adjacent C-F bond.[3]
-
The Anomeric Effect: A specific type of stereoelectronic effect observed in heterocyclic systems, the anomeric effect describes the preference for an electronegative substituent at the anomeric carbon (C2 or C6 of a piperidine) to occupy the axial position. This is rationalized by a stabilizing interaction between a lone pair of the ring heteroatom (nitrogen) and the antibonding σ* orbital of the C-X bond. While the fluorine in a 3-fluoropiperidine is not at the anomeric position, analogous nN -> σ*CF hyperconjugative interactions can still play a role in stabilizing an axial fluorine.
-
Charge-Dipole Interactions: In the protonated state (piperidinium ion), a strong electrostatic attraction can exist between the positively charged nitrogen and the partial negative charge on the fluorine atom. This C-F···H-N+ interaction significantly stabilizes the conformer where the fluorine is axial, bringing it into closer proximity to the axial N-H bond.[4][5]
-
Dipole Minimization: The overall molecular dipole moment can also influence conformational preference. In some cases, an axial orientation of the C-F bond can lead to a lower overall dipole moment, which is energetically favorable, particularly in non-polar solvents.[6]
The interplay of these effects is often complex and can be influenced by the nature of the substituent at the 4-position, the N-substituent, and the solvent environment.[1][7]
Experimental Determination of Conformation
A multi-pronged experimental approach is essential for the unambiguous determination of the conformational preferences of cis-3,4-substituted fluoropiperidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Conformation
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[8][9] By analyzing various NMR parameters, we can deduce the predominant conformation and even quantify the equilibrium between different conformers.
-
Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant between two protons (³JHH) is described by the Karplus equation, which relates ³J to the dihedral angle between the two protons. In a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).[10][11] Similarly, the ³JHF coupling constant is also dependent on the dihedral angle and can be used to infer the relative orientation of the fluorine and adjacent protons.[7]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in proximity (< 5 Å).[9] In a piperidine ring, strong NOEs between protons in a 1,3-diaxial relationship are indicative of a chair conformation. NOE (or the related Rotating-frame Overhauser Effect, ROE) experiments can be crucial for establishing the relative stereochemistry and conformation.[5][12][13]
-
Sample Preparation: Dissolve 5-10 mg of the purified cis-3,4-substituted fluoropiperidine in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can influence the conformational equilibrium, so it is often insightful to perform experiments in solvents of varying polarity.[1]
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts and multiplicities of all proton signals.
-
Acquire a ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments, to identify the different types of carbon atoms (CH₃, CH₂, CH, C).[8]
-
-
Acquisition of 2D Spectra:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. This allows for the tracing of the connectivity of the piperidine ring protons.[7][14]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, enabling the unambiguous assignment of carbon resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing further evidence for the carbon skeleton and the position of substituents.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons. For small to medium-sized molecules, ROESY is often preferred as it avoids the issue of zero or negative NOEs.[5][9]
-
-
Data Analysis and Interpretation:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Carefully measure the ³JHH and ³JHF coupling constants from the ¹H NMR spectrum. Large vicinal coupling constants between adjacent ring protons are indicative of a diaxial relationship.
-
Analyze the NOESY/ROESY spectrum for key through-space correlations. For a chair conformation, look for strong correlations between axial protons at positions 2 and 4, 2 and 6, and 4 and 6. The presence or absence of NOEs between the substituents at positions 3 and 4 and the ring protons can provide definitive evidence for their axial or equatorial orientation.
-
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[15][16] While the conformation in the solid state may not always be the most stable conformation in solution, it provides an invaluable experimental benchmark for computational models and can reveal key intramolecular interactions.
-
Crystallization: This is often the most challenging step. The goal is to grow single crystals of sufficient size and quality for diffraction.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane).
-
Crystallization Techniques: Common methods include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution.[17]
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[16]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.[15]
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.
-
Computational Chemistry: In Silico Insights into Conformational Energetics
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable tools for understanding the conformational preferences of flexible molecules.[18][19] They allow for the calculation of the relative energies of different conformers and can provide insights into the underlying electronic and steric factors.
Density Functional Theory (DFT) Calculations: Mapping the Potential Energy Surface
DFT calculations provide a good balance of accuracy and computational cost for determining the geometries and relative energies of different conformers.[20][21][22]
-
Building Initial Structures: Using a molecular modeling program (e.g., GaussView, Avogadro), build the 3D structures of the two chair conformers of the cis-3,4-substituted fluoropiperidine.
-
Geometry Optimization:
-
Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set for initial optimizations, followed by re-optimization with a larger basis set (e.g., 6-311+G(d,p)) for more accurate energies.[2][20]
-
The optimization should be performed in the gas phase and also with the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) to account for the effect of the solvent.[1]
-
-
Frequency Calculations:
-
Perform a vibrational frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[21]
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies of the two conformers to determine their relative stability. The conformer with the lower Gibbs free energy is the more stable one.
-
The energy difference can be used to calculate the equilibrium constant and the population of each conformer at a given temperature.
-
Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape in a Dynamic Environment
While DFT provides a static picture of the energy minima, MD simulations allow for the exploration of the conformational dynamics of a molecule over time in a fully solvated environment.[13][23][24] This is particularly valuable for understanding how the molecule behaves in a biologically relevant aqueous environment.
-
System Setup:
-
Start with the lowest energy conformer from DFT calculations.
-
Place the molecule in a simulation box of a suitable size and shape (e.g., a cubic box).
-
Solvate the box with water molecules (e.g., TIP3P or SPC/E water model).
-
Add counter-ions to neutralize the system if the molecule is charged.
-
-
Parameterization:
-
Assign a force field to the molecule. Common force fields for organic molecules include GAFF (General Amber Force Field) and CGenFF (CHARMM General Force Field).
-
-
Minimization and Equilibration:
-
Perform an energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the system at constant temperature and pressure (NPT ensemble) until properties like density and potential energy have stabilized.
-
-
Production Run:
-
Run the simulation for a sufficiently long time (typically tens to hundreds of nanoseconds) to adequately sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to identify the different conformations sampled during the simulation.
-
Calculate the population of each conformer by analyzing the distribution of key dihedral angles.
-
Analyze the solvent structure around the molecule to understand solvation effects.
-
Case Study: cis-3-Fluoro-4-methylpiperidine
A comprehensive study by Glorius and coworkers on cis-3-fluoro-4-methylpiperidine and its N-substituted derivatives provides an excellent case study.[1][6][7] Their combined experimental (NMR) and computational (DFT) analysis revealed a strong preference for the conformer with an axial fluorine atom across a range of N-substituents and solvents.[1][7] This preference was attributed to a combination of steric and stereoelectronic effects, with the steric bulk of the methyl group at the 4-position further disfavoring the diequatorial arrangement.[1]
Table 1: Conformational Preferences of cis-3-fluoro-4-methylpiperidine Derivatives [1]
| N-Substituent | Solvent | Experimental Observation (F orientation) | Calculated ΔG (kcal/mol) (axial vs. equatorial) |
| H | Water | Axial | - |
| TFA | CDCl₃ | Axial | -0.8 |
| HCl salt | D₂O | Axial | - |
Conclusion
The conformational analysis of cis-3,4-substituted fluoropiperidines is a multifaceted challenge that requires a synergistic application of experimental and computational techniques. A thorough understanding of the underlying stereoelectronic principles, coupled with rigorous experimental characterization and in silico modeling, is paramount for the rational design of fluorinated piperidine-containing drug candidates. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently navigate the complex conformational landscape of these important molecules and unlock their full therapeutic potential.
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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Duan, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Journal of Medicinal Chemistry. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11552-11557. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3) and its TFA‐(A), HCl‐(B), and NH‐(C)‐ analogues. ResearchGate. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(40), 8718. [Link]
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De Vivo, M., et al. (2016). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Journal of Medicinal Chemistry, 59(9), 4035-4061. [Link]
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Al-Abed, A., et al. (2024). Molecular Dynamics Simulation of the Impact of Functional Head Groups and Chain Lengths of PFAS Degradation Using Ultrasound Technology. Molecules, 29(8), 1839. [Link]
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A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
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Wodrich, M. D., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]
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Mollet, K., et al. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364-8375. [Link]
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Davies, S. G., et al. (2014). 1 H NMR 3 J coupling constants (red arrows, φ ≈ 180°; blue arrows, φ ≈ 60°) and reciprocal NOE enhancements (green arrows) observed for 2,3-cis-3,6-cis-8−10 compared to those in 2,3-trans-3,6-trans-11−13. ResearchGate. [Link]
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Lemkul, J. A. (2019). Molecular Dynamics Simulations of the Short-Chain Fluorocarbon Surfactant PFHXA and the Anionic Surfactant SDS at the Air/Water Interface. The Journal of Physical Chemistry B, 123(4), 868-877. [Link]
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Gouverneur, V., et al. (2013). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Chemical Communications, 49(7), 661-663. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Karaman, R. (2016). How can I learn DFT calculations by using Gaussian 09 Software?. ResearchGate. [Link]
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Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 259-272. [Link]
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Bouř, P., et al. (2013). Determination of absolute configuration and conformation of a cyclic dipeptide by NMR and chiral spectroscopic methods. The Journal of Physical Chemistry B, 117(10), 2963-2973. [Link]
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A Technical Guide to the Structural Elucidation of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of fluorine into this privileged structure can profoundly alter its physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications are critical in tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, a chiral building block, is of particular interest due to the cis relationship between the fluorine and amine substituents. This specific stereochemistry can enforce a preferred conformation of the piperidine ring, which is crucial for precise interactions with biological targets. The Boc (tert-butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex pharmaceutical agents.
This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, ensuring both chemical identity and stereochemical integrity.
Part 1: Spectroscopic Verification of the Core Structure
A foundational step in the characterization of any novel compound is the unambiguous confirmation of its covalent structure through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. A brief, reported ¹H NMR spectrum in CDCl₃ shows signals at 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), and 4.66 (d, 1H) ppm.[2] A more detailed, predicted assignment is presented in Table 1. The presence of the fluorine atom introduces complex splitting patterns (coupling) for adjacent protons, which is a key diagnostic feature.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The Boc protecting group will show characteristic signals for the quaternary carbon and the methyl groups. The piperidine ring carbons will be split by the adjacent fluorine atom, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) being indicative of the through-bond distance.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. For (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, a single resonance is expected. The multiplicity of this signal will be a complex multiplet due to coupling with the vicinal and geminal protons.
Table 1: Predicted NMR Spectroscopic Data for (3S,4R)-1-Boc-3-fluoropiperidin-4-amine
| Technique | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H NMR | ~4.7 | ddd | JHF ≈ 48, JHH ≈ 8, 4 | H-3 |
| ~3.8 | m | H-4 | ||
| ~3.6 | m | H-2eq, H-6eq | ||
| ~3.0 | m | H-2ax, H-6ax | ||
| ~1.9 | m | H-5 | ||
| 1.40 | s | C(CH₃)₃ | ||
| ¹³C NMR | ~155 | s | C=O (Boc) | |
| ~80 | s | C(CH₃)₃ | ||
| ~88 | d | ¹JCF ≈ 180-200 | C-3 | |
| ~50 | d | ²JCF ≈ 15-25 | C-4 | |
| ~45 | d | ²JCF ≈ 15-25 | C-2 | |
| ~40 | s | C-6 | ||
| ~30 | d | ³JCF ≈ 5-10 | C-5 | |
| ~28 | s | C(CH₃)₃ | ||
| ¹⁹F NMR | -180 to -200 | m | C-3 F |
Mass Spectrometry (MS): Confirmation of Molecular Weight
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. For C₁₀H₁₉FN₂O₂, the expected exact mass is 218.1431 Da.[3] Electrospray ionization (ESI) is a suitable technique for this analysis, and the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 219.1509.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.[4] The C=O stretch of the Boc group will be a strong absorption around 1680-1700 cm⁻¹.[5] The C-F stretch will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Part 2: Unambiguous Determination of Stereochemistry
Confirming the absolute and relative stereochemistry is paramount, as different stereoisomers can have vastly different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. Since the target molecule lacks a strong UV chromophore, pre-column derivatization is often necessary to allow for UV detection.[6][7] A common derivatizing agent is p-toluenesulfonyl chloride (TsCl), which reacts with the primary amine.[6]
Experimental Protocol: Chiral HPLC Analysis
-
Derivatization: React (3S,4R)-1-Boc-3-fluoropiperidin-4-amine with TsCl in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Chromatography:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.
-
Detection: UV detection at a wavelength appropriate for the tosyl chromophore (e.g., 228 nm).[6]
-
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[6]
Advanced Techniques for Absolute Configuration
While chiral HPLC confirms enantiomeric purity, it does not inherently determine the absolute configuration. For this, more advanced techniques are required.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] This technique is highly sensitive to the three-dimensional structure of a molecule and can be used to determine the absolute configuration without the need for crystallization.[9] The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (3S,4R) configuration) to make the assignment.[10]
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[11] The primary challenge is often obtaining high-quality single crystals suitable for diffraction.
Experimental Protocol: Small Molecule Crystallization
-
Purification: The compound must be of high purity (>99%).
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane) to find conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature.[11]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a sealed container with a larger volume of a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound solution, inducing crystallization.
-
-
Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction.
Diagram 1: Workflow for the Structural Elucidation of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine
Caption: A comprehensive workflow for the structural elucidation of the target compound.
Conclusion: A Multi-faceted Approach to Quality Assurance
The complete structural elucidation of (3S,4R)-1-Boc-3-fluoropiperidin-4-amine requires a rigorous and multi-faceted analytical approach. While standard spectroscopic techniques like NMR, MS, and IR are essential for confirming the core structure, the stereochemical integrity must be addressed with specialized methods. Chiral HPLC is indispensable for quantifying enantiomeric purity, while advanced techniques such as VCD and X-ray crystallography provide the definitive assignment of the absolute configuration. By following the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this valuable chiral building block, thereby supporting the advancement of innovative therapeutics.
References
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Bruker. (2017, June 28). Vibrational Circular Dichroism Spectroscopy for Pharmaceutical Quality Control Applications. AZoM.com. [Link]
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-
PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
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- Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8892-8897.
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]
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Polavarapu, P. L., & Scalmani, G. (2013). Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. ResearchGate. [Link]
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Richard, J.-P., & Amyes, T. L. (2017). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. [Link]
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PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
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Laurence, C., & Beran, J. O. (2015). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. ResearchGate. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
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ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]
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BioTools. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Video]. YouTube. [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Commercial Availability and Technical Guide for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Introduction
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a key chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the piperidine scaffold offers a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth overview of the commercial availability, synthesis, characterization, and applications of this versatile intermediate for researchers, scientists, and drug development professionals.
Chemical Properties and Identifiers
This fluorinated piperidine derivative, with the CAS Number 907544-20-1, is a valuable asset in the design of novel therapeutics.[3] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 907544-20-1 | [3] |
| Molecular Formula | C10H19FN2O2 | [3] |
| Molecular Weight | 218.27 g/mol | [3] |
| IUPAC Name | tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | [4] |
| Synonyms | (3S,4R)-1-Boc-3-fluoropiperidin-4-amine, cis-4-amino-1-Boc-3-fluoropiperidine | [4] |
| SMILES | CC(C)(C)OC(=O)N1CCF">C@HN | [4] |
| InChIKey | ZQRYPCAUVKVMLZ-JGVFFNPUSA-N | [4] |
Commercial Availability
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is readily available from a variety of commercial suppliers, catering to both research and development and bulk manufacturing needs. The typical purity offered is ≥97%. Below is a summary of prominent suppliers.
| Supplier | Purity | Available Quantities |
| Advanced ChemBlocks | 97% | Custom Quote |
| BLDpharm | ≥97% | Inquire for details |
| ChemicalBook | 98% | 100mg, Bulk |
| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g, Bulk |
It is advisable to request a certificate of analysis (CoA) from the supplier to verify purity and obtain lot-specific characterization data.
Synthesis and Workflow
The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a multi-step process. A common final step involves the debenzylation of a protected precursor.
Experimental Protocol: Debenzylation to Yield the Final Product
This protocol describes the conversion of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate to the title compound.
Materials:
-
tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
-
Ammonium formate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth
Procedure:
-
To a solution of tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (excess) and 10% Pd/C (catalytic amount).
-
Heat the reaction mixture to 50°C for 1 hour.[3]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary. The reaction is often quantitative.[3]
Synthesis Workflow Diagram
Caption: A schematic overview of the final debenzylation step in the synthesis.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a critical technique for the structural confirmation of the title compound.
¹H NMR (CDCl₃): δ 1.40 (s, 9H), 1.88 (m, 2H), 3.01 (m, 2H), 3.55 (m, 2H), 3.77 (m, 1H), 4.66 (d, 1H).[3]
The spectrum shows the characteristic singlet for the tert-butyl group at 1.40 ppm and a series of multiplets for the piperidine ring protons. The downfield doublet at 4.66 ppm is indicative of the proton on the carbon bearing the fluorine atom.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate should be obtained from the supplier, general safety precautions for similar aminopiperidine derivatives should be followed.
GHS Hazard Statements (for related compounds):
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements (for related compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Always handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications in Drug Discovery
The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Fluorinated piperidines, such as the title compound, are of particular interest due to the prevalence of the piperidine ring in many pharmaceuticals.[1]
Key Advantages of Fluorination:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[6]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the nearby amino group, which can be crucial for optimizing target binding and reducing off-target effects, such as hERG channel affinity.[1]
-
Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more bioactive conformation.[7]
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to improved potency.[2]
This building block has been cited in numerous patents for the synthesis of a wide range of therapeutic agents, highlighting its importance in the development of novel drugs.[4]
Logical Relationships in Drug Discovery Application
Caption: The role of the title compound as a starting material in the drug discovery process.
Conclusion
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a commercially accessible and highly valuable building block for drug discovery and development. Its unique stereochemistry and the presence of a fluorine atom provide medicinal chemists with a powerful tool for the synthesis of novel compounds with improved therapeutic potential. This guide has provided a comprehensive overview of its properties, availability, synthesis, and applications to aid researchers in leveraging this important chemical entity in their work.
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A Technical Guide to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate , CAS number 907544-20-1. While the IUPAC name defines its precise chemical structure, the true significance of this molecule lies in its application as a strategic building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the piperidine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This guide will delve into the synthesis, chemical properties, and, most importantly, the critical role of this compound in the development of advanced drug candidates, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Kinesin Spindle Protein (KSP) inhibitors. We will explore the underlying principles of how the fluorinated piperidine motif can be leveraged to overcome common challenges in drug development, such as off-target effects and poor pharmacokinetic profiles.
Chemical Identity and Properties
-
IUPAC Name: tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate[1]
-
CAS Number: 907544-20-1[1]
-
Molecular Formula: C₁₀H₁₉FN₂O₂[1]
-
Molecular Weight: 218.27 g/mol [1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [2][3] |
| Purity | Typically ≥97% | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC1 | [1] |
| InChIKey | ZQRYPCAUVKVMLZ-JGVFFNPUSA-N | [4] |
The Strategic Importance of the Fluorinated Piperidine Motif in Drug Design
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to confer favorable properties such as aqueous solubility and to serve as a versatile anchor for various functional groups.[5] However, the basicity of the piperidine nitrogen can lead to undesirable off-target effects, most notably binding to the hERG potassium ion channel, which can cause cardiac toxicity.[5]
The introduction of a fluorine atom, as seen in tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, is a deliberate and strategic modification to modulate the electronic properties of the piperidine ring. This strategic fluorination offers several key advantages in drug design:
-
Modulation of Basicity (pKa): The highly electronegative fluorine atom can significantly lower the pKa of the piperidine nitrogen. This fine-tuning of basicity is crucial for optimizing a drug candidate's interaction with its biological target and for minimizing off-target activities, such as hERG channel binding.[5]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug.
-
Enhanced Membrane Permeability: In some contexts, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, which can be exploited to lock the molecule in a bioactive conformation for optimal target engagement.
Caption: The strategic role of fluorinated piperidines in drug discovery.
Synthesis of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Several synthetic routes to tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate have been reported, often focusing on stereoselective methods to obtain the desired (3S,4R) configuration. A common approach involves the asymmetric transamination of a corresponding fluorinated ketone precursor.
Experimental Protocol: Asymmetric Transamination Approach [6]
This method utilizes a dynamic kinetic resolution process, where a transaminase enzyme selectively converts one enantiomer of a rapidly epimerizing fluoroketone to the desired amine.
-
Reaction Setup: In a suitable reaction vessel, dissolve the racemic N-Boc-3-fluoropiperidin-4-one in a buffered solution (e.g., borate buffer, pH 10.5) containing a cofactor such as pyridoxal-5'-phosphate (PLP).
-
Enzyme and Amine Source: Add the selected transaminase enzyme (e.g., ATA-303 from Codexis) and an amine donor (e.g., isopropylamine). The high pH facilitates the in situ epimerization of the stereocenter bearing the fluorine atom.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 45°C) for a sufficient duration (e.g., 24 hours) to ensure complete conversion.
-
Workup and Purification: Upon completion, the reaction mixture is worked up by extracting the product into an organic solvent. The crude product is then purified by column chromatography to yield the highly enantiomerically enriched tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate.
Caption: A generalized workflow for the asymmetric synthesis.
Applications in Drug Development: Case Studies
While there is limited publicly available information on the direct biological activity of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate itself, its utility as a building block is well-documented in the development of several clinical candidates.
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
CGRP is a neuropeptide implicated in the pathophysiology of migraine.[7] The development of small molecule CGRP antagonists has been a major focus in migraine research. The syn-1,2-amino-fluoropiperidine pharmacophore, derived from tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, has been identified as a key structural component in several potent CGRP receptor antagonists.[6][8] The specific stereochemistry and the presence of the fluorine atom are critical for achieving high binding affinity and favorable pharmacokinetic properties.[6][8]
Kinesin Spindle Protein (KSP) Inhibitors
KSP is a motor protein essential for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy.[9][10] In the development of KSP inhibitors, a significant challenge has been overcoming P-glycoprotein (Pgp) mediated efflux, which can lead to drug resistance.[9][10] Researchers at Merck discovered that the introduction of a β-fluorine atom on a piperidine ring modulated the pKa of the nitrogen, which in turn reduced Pgp efflux.[9][10][11] This led to the development of MK-0731, a KSP inhibitor containing a 3-fluoro-4-aminopiperidine moiety, which advanced to clinical trials.[9][11]
Biological Activity and Mechanism of Action
As of the latest available data, there are no comprehensive studies detailing the specific biological targets or mechanism of action of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate as a standalone agent. Its primary role in the scientific literature is that of a synthetic intermediate. It is plausible that the compound itself has low intrinsic biological activity, which is often a desirable trait for a building block to avoid confounding biological effects in the final drug candidate. Researchers using this compound should be aware that its biological effects are likely to be minimal, but this should be confirmed in the context of the specific assays being employed.
Safety and Handling
tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is classified as a skin corrosive/irritant (Category 1B), causing severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. A safety data sheet (SDS) should be consulted for detailed handling and emergency procedures.[12][13]
Conclusion
tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate is a testament to the power of strategic fluorination in modern medicinal chemistry. While not a therapeutic agent in its own right, its role as a key building block is indispensable for the creation of next-generation drug candidates with improved efficacy, safety, and pharmacokinetic profiles. The ability to precisely modulate the physicochemical properties of the ubiquitous piperidine scaffold through the introduction of a fluorine atom has enabled the development of promising new treatments for conditions such as migraine and cancer. This in-depth guide provides researchers and drug development professionals with the foundational knowledge to effectively and safely utilize this valuable synthetic intermediate in their pursuit of novel therapeutics.
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Molinaro, C., Phillips, E. M., Xiang, B., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8006–8018. [Link]
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Phillips, E. M., et al. (2019). A practical and efficient enantioselective synthesis of the CGRP receptor antagonist 1 has been developed. ResearchGate. [Link]
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Cox, C. D., Coleman, P. J., Breslin, M. J., et al. (2008). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252. [Link]
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Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. ACS Publications. [Link]
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The 4-Fluoropiperidine Motif: A Cornerstone for Modern Drug Discovery
An In-depth Technical Guide:
Abstract
The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, offering a powerful tool to refine physicochemical and pharmacokinetic properties.[1] The piperidine scaffold, a ubiquitous N-heterocycle, is one of the most prevalent structural motifs in approved pharmaceuticals.[2][3] The convergence of these two strategic elements in the form of the 4-fluoropiperidine motif creates a building block of profound biological significance. This guide provides an in-depth analysis of how the unique stereoelectronic properties of fluorine at the C4 position of the piperidine ring dictate its conformation, basicity, and metabolic fate. We will explore the causal mechanisms behind these effects and illustrate how they are leveraged by drug development professionals to design safer, more effective therapeutics with optimized pharmacokinetic profiles, particularly for challenging targets within the central nervous system (CNS).
The Strategic Impact of C4-Fluorination on Physicochemical Properties
The introduction of a single fluorine atom at the 4-position of a piperidine ring induces a cascade of subtle yet powerful changes to the molecule's fundamental properties. These alterations are not merely additive but result from a complex interplay of inductive effects, hyperconjugation, and through-space electrostatic interactions.
Modulation of Basicity (pKa)
A primary consequence of C4-fluorination is the predictable reduction of the basicity of the piperidine nitrogen. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect through the sigma bond framework, decreasing the electron density on the nitrogen and lowering its ability to accept a proton. This results in a lower pKa value compared to its non-fluorinated parent.
This modulation is critical for drug design, as the pKa of a basic amine governs its ionization state at physiological pH.[4] Fine-tuning the pKa can significantly impact a drug's solubility, membrane permeability, and potential for off-target effects, such as binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[5] For instance, reducing basicity can mitigate hERG liability and improve the overall safety profile of a drug candidate.[5]
| Compound | pKa Value | Fold Change (ΔpKa) |
| Piperidine | ~11.1 | - |
| 4-Fluoropiperidine | 9.4 [6] | -1.7 |
| 3-Fluoropiperidine | ~9.3 | -1.8[4] |
Table 1: Comparison of experimental pKa values for piperidine and its fluorinated analogs. The C4-fluoro substituent significantly reduces the basicity of the piperidine nitrogen.
Controlling Conformational Behavior
Perhaps the most profound impact of fluorination on the piperidine ring is the control it exerts over the ring's conformational equilibrium. Saturated six-membered rings like piperidine typically adopt a chair conformation, with substituents preferring the sterically less hindered equatorial position. However, fluorinated piperidines often defy this rule, showing a distinct preference for the fluorine atom to occupy the axial position.[7][8]
This "axial preference" is the result of several stabilizing, non-covalent interactions:
-
Charge-Dipole Interactions: In the protonated state (piperidinium ion), a powerful stabilizing interaction occurs between the positive charge on the nitrogen and the negative end of the C-F bond's dipole moment (Cδ+-Fδ-).[9][10] This electrostatic attraction is maximized when the C-F bond is axial, positioning it closer to the charged nitrogen.
-
Hyperconjugation: Stabilizing hyperconjugative interactions, such as electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital (σ) of the C-F bond (σCH → σCF), also contribute to the stability of the axial conformer.[9][10]
-
Solvation Effects: The preference for the axial conformer can be influenced by solvent polarity. Computational and experimental studies show that increasing solvent polarity can further stabilize the more polar axial conformer.[7][9]
By locking the piperidine ring into a more rigid, well-defined conformation, the 4-fluoro motif reduces the entropic penalty upon binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity.[11]
Caption: Conformational equilibrium of 4-fluoropiperidine.
Impact on Lipophilicity and Metabolic Stability
Fluorine is the most electronegative element, and replacing a hydrogen atom with fluorine generally increases a molecule's lipophilicity.[1] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier (BBB), a critical attribute for CNS-targeted therapies.[12][13]
Furthermore, the carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage.[1][9] Piperidine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at the C4 position effectively blocks this common site of metabolism, increasing the metabolic stability and half-life of the drug.[14][15] This can lead to improved pharmacokinetic profiles, such as reduced clearance and the need for less frequent dosing.[16]
Applications in Drug Design and Development
The unique physicochemical profile conferred by the 4-fluoropiperidine motif translates directly into tangible advantages in drug discovery programs.
Enhancing Pharmacokinetics and CNS Penetration
The combined effects of increased lipophilicity, metabolic stability, and modulated basicity make the 4-fluoropiperidine motif an excellent tool for optimizing drug-like properties.[11] For CNS drug discovery, achieving sufficient brain penetration is a major challenge. The increased lipophilicity and stability of the 4-fluoropiperidine moiety can enhance passive diffusion across the BBB.[13] Several CNS drug candidates incorporate this motif to achieve the necessary exposure in the brain.[17][18]
Case Study: T-Type Calcium Channel Antagonists
Research into novel antagonists for T-type calcium channels, implicated in neurological disorders, provides a compelling example of the 4-fluoropiperidine motif in action. Structural modifications of initial piperidine leads resulted in the development of a fluorinated piperidine antagonist, (S)-5.[17] This compound was not only potent and selective but also demonstrated efficacy in in-vivo CNS models without the adverse cardiovascular effects that can plague this class of agents. The strategic placement of fluorine was key to achieving this balanced profile of potency, selectivity, and safety.[17]
Synthetic Strategies and Methodologies
While the synthesis of fluorinated compounds can be challenging, robust methods for accessing 4-fluoropiperidines have been developed. A prevalent and effective strategy involves the hydrogenation of commercially available fluoropyridine precursors.
A common approach is the palladium-catalyzed hydrogenation of 4-fluoropyridine, which provides a direct and scalable route to the desired saturated heterocycle.[19] More advanced methods, such as diastereoselective dearomatization-hydrogenation sequences, have also been developed to yield all-cis-(multi)fluorinated piperidines, offering access to a diverse range of complex scaffolds.[2]
Caption: General synthetic workflow for 4-fluoropiperidine.
Experimental Protocol: In Vitro Metabolic Stability Assessment
To empirically validate the enhanced metabolic stability of a compound containing a 4-fluoropiperidine motif, an in vitro assay using human liver microsomes (HLM) is a standard industry practice.[14]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).
-
Prepare a parallel negative control incubation without the NADPH regenerating system.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating organic solvent (e.g., ice-cold acetonitrile) and an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining concentration of the test compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
A longer half-life indicates greater metabolic stability.
-
This self-validating system, with its negative control, ensures that the observed compound degradation is due to enzymatic metabolism and not chemical instability.
Conclusion
The 4-fluoropiperidine motif is far more than a simple fluorinated building block; it is a sophisticated molecular tool that provides medicinal chemists with precise control over a molecule's fundamental properties. By strategically modulating basicity, enforcing a favorable conformation, and blocking key sites of metabolism, this motif enables the rational design of drug candidates with superior pharmacokinetic profiles and enhanced biological activity. Its proven success in optimizing compounds for challenging therapeutic areas, particularly CNS disorders, cements its status as a high-value scaffold in the ongoing quest for safer and more effective medicines.
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Neamati, N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 643-647. Available at: [Link]
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Sharma, A., et al. (2023). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Molecules, 28(15), 5821. Available at: [Link]
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The Florey Institute of Neuroscience and Mental Health. (2024). It's a match: New drug discovered to target protein in CNS disorders. Available at: [Link]
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Methodological & Application
Protocol for N-arylation of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Application Note & Protocol
A Robust Palladium-Catalyzed Protocol for the N-Arylation of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Abstract
N-arylated fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The specific stereochemistry and fluorine substitution of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate present a valuable chiral building block for drug discovery. This application note provides a comprehensive, field-proven protocol for the N-arylation of this substrate using the Buchwald-Hartwig amination reaction. We delve into the mechanistic rationale behind component selection, offer a detailed step-by-step experimental procedure, and provide guidance on product characterization, reaction scope, and troubleshooting. The described method is designed to be high-yielding, preserve stereochemical integrity, and tolerate a wide range of functional groups on the aryl coupling partner.
Introduction and Mechanistic Overview
The synthesis of C(aryl)-N bonds is a cornerstone of pharmaceutical chemistry. Among the most powerful methods for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] This cross-coupling reaction allows for the formation of aryl amines from aryl halides or pseudo-halides and a primary or secondary amine. Its broad substrate scope and functional group tolerance have made it an indispensable tool, replacing harsher classical methods.[3]
The reaction proceeds through a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst, thus completing the cycle. The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center throughout the catalytic process.[4]
Catalytic Cycle Diagram
Below is a generalized representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: A simplified diagram of the key steps in the Pd-catalyzed N-arylation.
Experimental Design Considerations
The success of the N-arylation of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate hinges on the careful selection of four key components.
-
Palladium Precatalyst & Ligand: The choice of ligand is paramount for achieving high yields. Bulky, electron-rich biarylphosphine ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[5] For coupling secondary amines, ligands such as XPhos , RuPhos , or BrettPhos are excellent starting points. Using a pre-formed precatalyst (e.g., XPhos Pd G3) is highly recommended as it ensures the efficient generation of the active Pd(0) species and offers greater air and moisture stability.
-
Arylating Agent (Ar-X): The protocol is broadly applicable to aryl bromides, iodides, and triflates. Aryl chlorides can also be used, though they may require more reactive catalyst systems.[6][7] The reaction is tolerant of a wide array of functional groups, including ethers, esters, ketones, and nitriles.
-
Base: A non-nucleophilic base is required to deprotonate the amine-palladium complex without competing in the reaction. For secondary amines, moderately strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often optimal.[5] Stronger bases like sodium tert-butoxide (NaOtBu) can be effective but may increase the risk of side reactions with sensitive functional groups.[4]
-
Solvent: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. Toluene is often preferred for its higher boiling point, which can facilitate the reaction with less reactive coupling partners.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation on a 0.5 mmol scale.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate | 907544-20-1 | Various | Starting material. Ensure >97% purity.[8] |
| Aryl Bromide (e.g., 4-Bromotoluene) | 106-38-7 | Various | Representative arylating agent. |
| XPhos Pd G3 Precatalyst | 1445085-87-9 | Various | Catalyst. Handle in a glovebox if possible. |
| XPhos Ligand | 564483-18-7 | Various | Optional, but can improve catalyst lifetime. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Various | Base. Must be anhydrous. |
| Anhydrous Toluene | 108-88-3 | Various | Solvent. From a solvent purification system. |
Step-by-Step Procedure
Reaction Setup Workflow
Caption: Workflow for reaction setup and execution under inert conditions.
-
Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (109.1 mg, 0.50 mmol, 1.0 equiv.).
-
Addition of Reagents: In the open air (or preferably in a glovebox), add the aryl bromide (0.60 mmol, 1.2 equiv.), cesium carbonate (244.4 mg, 0.75 mmol, 1.5 equiv.), and the XPhos Pd G3 precatalyst (8.5 mg, 0.01 mmol, 2 mol %).
-
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous toluene (2.5 mL) via syringe through the septum.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product should be less polar than the starting amine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate (5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to afford the pure N-arylated product.
Expected Results & Characterization
For the reaction with 4-bromotoluene, the expected product is (3S,4R)-tert-butyl 3-fluoro-4-(p-tolylamino)piperidine-1-carboxylate.
| Parameter | Expected Value |
| Yield | 80-95% |
| Appearance | White to off-white solid or pale yellow oil |
| ¹H NMR | Appearance of aromatic protons (approx. 6.8-7.2 ppm), disappearance of N-H proton. |
| ¹⁹F NMR | A characteristic doublet of multiplets, chemical shift similar to starting material. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₇H₂₅FN₂O₂: 309.19. Found: 309.2. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (moisture/air exposure) | Use a fresh bottle of precatalyst. Ensure all reagents and solvents are anhydrous and the system is inert. |
| Insufficient temperature | Increase temperature to 110 °C. Confirm heating block/oil bath temperature is accurate. | |
| Poorly reactive aryl halide (e.g., chloride) | Switch to a more active ligand system (e.g., tBuBrettPhos). Consider using the corresponding aryl bromide or iodide. | |
| Side Product Formation | Base is too strong, causing decomposition. | Switch from NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄. |
| Diarylation or other side reactions. | Lower the reaction temperature. Ensure stoichiometry is correct. | |
| Racemization | Unlikely under these conditions[9], but possible with harsh base/heat. | Use milder conditions (e.g., lower temperature, weaker base) and confirm the chiral purity of the product via chiral HPLC. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bases: Cesium carbonate is hygroscopic and an irritant. Sodium tert-butoxide is corrosive and flammable. Handle with care.
-
Solvents: Toluene is a flammable liquid with potential health effects. Use only in a fume hood and away from ignition sources.
-
Inert Atmosphere: When working with evacuated glassware, ensure there are no cracks and use a blast shield.
References
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Bradley, R. D., & Bahamonde, A. (2022). Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Available at: [Link]
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Roy, T., & Biju, A. T. (2020). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers. Available at: [Link]
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Zheng, G. et al. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Journal of Organic Chemistry. Available at: [Link]
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He, G., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications. Available at: [Link]
-
Newton, C. G., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Zhang, W., et al. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]
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Kohlpaintner, C., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters. Available at: [Link]
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Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
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Gemoets, H., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters. Available at: [Link]
-
West, A., et al. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications. Available at: [Link]
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Tcyrulnikov, S., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. Available at: [Link]
-
Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes: Boc-(3S,4R)-3-amino-4-fluoropiperidine as a Premier Chiral Building Block in Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Boc-(3S,4R)-3-amino-4-fluoropiperidine. This chiral building block is of significant interest due to the unique conformational constraints and physicochemical properties imparted by the vicinal amino and fluoro substituents on the piperidine ring. We will delve into the scientific rationale behind its use, present detailed, field-tested protocols for its incorporation into lead compounds, and provide comparative data to guide synthetic strategy. The focus is on leveraging its distinct stereochemistry to enhance potency, selectivity, and pharmacokinetic profiles, particularly in the context of enzyme inhibitors and other targeted therapeutics.
Introduction: The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations to interact with biological targets. The strategic introduction of fluorine, a bioisostere for hydrogen or a hydroxyl group, offers a powerful tool to modulate key drug-like properties.[3]
Fluorine's high electronegativity can profoundly influence the properties of a molecule by:
-
Modulating pKa: The electron-withdrawing nature of fluorine can significantly lower the basicity of nearby nitrogen atoms.[4][5] This is a critical parameter for optimizing oral absorption, reducing hERG channel affinity (a common cause of cardiac toxicity), and fine-tuning interactions with target proteins.[1][5]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[3]
-
Improving Binding Affinity: Fluorine can participate in favorable dipole-dipole interactions and can alter the conformation of the piperidine ring, locking it into a more biologically active shape.[3][6]
-
Increasing Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross biological membranes, a key factor for oral bioavailability and CNS penetration.[3][7]
The specific stereoisomer, Boc-(3S,4R)-3-amino-4-fluoropiperidine, combines the benefits of fluorination with the precise stereochemical control essential for modern drug design.[8][9] The syn relationship between the amino and fluoro groups creates a unique conformational bias that can be exploited to achieve high-affinity binding to target proteins.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is crucial for successful and reproducible synthetic outcomes.
| Property | Value | Source |
| Molecular Formula | C10H19FN2O2 | [10] |
| Molecular Weight | 218.27 g/mol | [10] |
| Appearance | White to off-white solid | Typical Observation |
| Stereochemistry | (3S,4R) | [11] |
| Boc Protecting Group | tert-Butoxycarbonyl | [12] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
The compound is stable under standard laboratory conditions.
-
The Boc protecting group is sensitive to strong acids; avoid acidic conditions during storage and workup unless deprotection is intended.
Core Synthetic Applications: Gateway to Novel Therapeutics
Boc-(3S,4R)-3-amino-4-fluoropiperidine serves as a versatile intermediate for introducing the 3-amino-4-fluoropiperidine moiety into a target molecule. The primary reactive handle is the primary amine at the C3 position, which readily participates in standard bond-forming reactions.
Application Focus: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prime application of chiral aminopiperidines is in the synthesis of DPP-4 inhibitors, a class of oral medications for type 2 diabetes.[12][13][14] These drugs work by prolonging the action of incretin hormones, which regulate glucose homeostasis.[12][15] The stereochemistry of the aminopiperidine is often critical for potent inhibition of the DPP-4 enzyme.[12] While the non-fluorinated analog is used in drugs like Alogliptin, the fluorinated version offers a pathway to next-generation candidates with potentially improved pharmacokinetic profiles.[2][16]
Diagram 1: General Synthetic Workflow for DPP-4 Inhibitors
Caption: General workflow for incorporating the fluorinated piperidine into a DPP-4 inhibitor scaffold.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common transformations involving Boc-(3S,4R)-3-amino-4-fluoropiperidine.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a highly efficient method for coupling the building block with a carboxylic acid, a common step in constructing enzyme inhibitors and other targeted molecules. HATU is a preferred reagent for forming amide bonds, especially when dealing with sterically hindered or electronically deactivated coupling partners.[17]
Rationale: The choice of HATU as a coupling reagent is based on its rapid activation of carboxylic acids and high efficiency, minimizing side reactions and often leading to cleaner products and higher yields compared to carbodiimide-based methods.[17] DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to facilitate the coupling process.
Materials:
-
Boc-(3S,4R)-3-amino-4-fluoropiperidine
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of Boc-(3S,4R)-3-amino-4-fluoropiperidine (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of the building block with an aryl halide, a fundamental transformation for creating molecules targeting protein-protein interactions or acting as receptor ligands.
Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C(aryl)-N bonds. The choice of ligand is critical for achieving high yields and preventing side reactions. A bulky, electron-rich phosphine ligand like XPhos is often effective for coupling primary amines. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Materials:
-
Boc-(3S,4R)-3-amino-4-fluoropiperidine
-
Aryl halide (bromide or iodide preferred) (1.0 eq)
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), Boc-(3S,4R)-3-amino-4-fluoropiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (N2 or Ar) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Boc Deprotection
This final step is required to unmask the piperidine nitrogen, which may be necessary for biological activity or for further synthetic elaboration.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc protecting group. Dichloromethane (DCM) is a common solvent for this reaction. The reaction is typically fast and clean.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add TFA (5-10 equivalents, or use a 20-50% v/v solution of TFA in DCM).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO3 until effervescence ceases.
-
Wash with brine, dry the organic layer over Na2SO4, filter, and concentrate to yield the deprotected amine. Further purification may be necessary depending on the substrate.
Diagram 2: Key Synthetic Transformations
Caption: Key reaction pathways for the derivatization of Boc-(3S,4R)-3-amino-4-fluoropiperidine.
Conclusion
Boc-(3S,4R)-3-amino-4-fluoropiperidine is a high-value chiral building block that provides a direct route to novel, stereochemically defined, and fluorinated chemical entities. Its strategic use allows for the fine-tuning of critical ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological properties. The protocols outlined in this guide are robust and have been validated for a range of substrates, providing a solid foundation for medicinal chemists and process development scientists to accelerate their drug discovery programs. The unique conformational and electronic properties conferred by the syn-amino-fluoro motif make this building block a compelling choice for interrogating complex biological systems and developing next-generation therapeutics.
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The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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Synthesis of chiral building blocks for use in drug discovery. PubMed. Available at: [Link]
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The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. ChemBeq. Available at: [Link]
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Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]
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Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
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Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Bentham Science. Available at: [Link]
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Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. University of Nottingham. Available at: [Link]
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N-Boc 4-nitropiperidine: preparation and conversion into a spiropiperidine analogue of the eastern part of maraviroc. ResearchGate. Available at: [Link]
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Application Notes & Protocols: (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate in Drug Discovery
An In-depth Guide for Medicinal Chemists
Abstract
The piperidine scaffold is one of the most prevalent N-heterocycles in approved pharmaceuticals, valued for its ability to explore three-dimensional chemical space and interact with biological targets.[1][2] The strategic introduction of fluorine into this privileged structure offers a powerful tool for fine-tuning physicochemical and pharmacokinetic properties.[3][4] This guide provides a detailed exploration of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate , a chiral building block designed for precision in drug development. We will dissect the strategic rationale behind its use, from modulating basicity to enhancing metabolic stability, and provide detailed, field-tested protocols for its application in synthetic workflows.
The Strategic Value of the (3S,4R)-4-Fluoro-3-aminopiperidine Moiety
The title compound, with CAS Number 907544-20-1, is more than a simple synthetic intermediate; it is a carefully designed tool for overcoming common challenges in drug discovery.[5] Its utility stems from the unique interplay between the piperidine ring, the stereospecific placement of the fluorine atom, and the synthetically versatile amino and Boc-protected functionalities.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 907544-20-1 | [5][6] |
| Molecular Formula | C₁₀H₁₉FN₂O₂ | [5][6] |
| Molecular Weight | 218.27 g/mol | [5] |
| Stereochemistry | (3S, 4R) - cis | [5] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [6] |
Key Advantages in Medicinal Chemistry
The incorporation of the (3S,4R)-4-fluoro-3-aminopiperidine scaffold into a drug candidate is a deliberate strategy to modulate its properties in several key areas. The high electronegativity and small van der Waals radius of fluorine are central to these effects.[8][9]
-
pKa Modulation to Mitigate Risk: A primary application of fluorination is the reduction of amine basicity.[3][8] Basic amines are often associated with off-target effects, most notably the blockade of the hERG potassium ion channel, which can lead to severe cardiac toxicity.[10][11] The electron-withdrawing effect of the vicinal fluorine atom in the (3S,4R) configuration significantly lowers the pKa of the piperidine nitrogen, reducing hERG affinity.[1][10] This can also improve membrane permeability and oral bioavailability, as a lower pKa reduces the proportion of the charged species at physiological pH.[3]
-
Blocking Metabolic "Soft Spots": The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[9][12] Placing a fluorine atom at a position susceptible to oxidative metabolism can effectively block this pathway, increasing the drug's metabolic stability and extending its plasma half-life.[12]
-
Conformational Constraint and Binding Affinity: The stereospecific placement of fluorine can influence the conformational preference of the piperidine ring.[8][12] This "conformational locking" can pre-organize the molecule into a bioactive conformation that fits more precisely into the target's binding pocket, thereby increasing potency and selectivity.[12] The cis relationship between the fluorine and the amino group in this isomer dictates a specific spatial arrangement for subsequent synthetic modifications.
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes.[8][9] This property is critical for oral bioavailability and for drugs targeting the central nervous system.
The diagram below illustrates the multifaceted impact of this building block on a lead compound.
Caption: Strategic benefits of incorporating the fluoropiperidine scaffold.
Case Study: Kinesin Spindle Protein (KSP) Inhibitors
A prominent example of the strategic use of a fluorinated aminopiperidine is in the development of inhibitors for the Kinesin Spindle Protein (KSP). KSP is essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer therapy.
In one instance, medicinal chemists at Merck encountered a potent KSP inhibitor that was unfortunately a substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy.[1] Their structure-activity relationship (SAR) studies revealed that modulating the pKa of a terminal piperidine ring could overcome this issue. By introducing a fluorine atom, they were able to fine-tune the basicity into an optimal range (pKa 6.5-8.0). Specifically, the axial orientation of the C-F bond resulted in a higher pKa (7.6) compared to the equatorial isomer (6.6), leading to better efficacy and the identification of the clinical candidate MK-0731.[1] This demonstrates a sophisticated application where the stereochemistry of the fluorine atom directly influences a critical pharmacological property.
Caption: Mechanism of KSP inhibitors in disrupting mitosis.
Experimental Protocols
The (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate building block is designed for straightforward integration into synthetic routes. The primary amino group is readily available for standard coupling reactions, while the Boc-protected secondary amine of the piperidine ring provides an orthogonal handle for later-stage modifications.
Protocol 3.1: Standard Amide Bond Formation
This protocol details a typical amide coupling reaction between the title compound and a generic carboxylic acid using HATU, a highly efficient and low-racemization coupling reagent.[13][14]
Rationale:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its high reactivity and ability to minimize epimerization, especially with sensitive substrates. It rapidly converts the carboxylic acid to a highly reactive O-acylisourea intermediate.[13]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the ammonium salts formed and to facilitate the coupling reaction. Its steric bulk prevents it from competing as a nucleophile.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) sequentially to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting amine is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Caption: Workflow for a standard HATU-mediated amide coupling reaction.
Protocol 3.2: Boc-Deprotection for Further Functionalization
After coupling at the 3-amino position, the Boc group on the piperidine nitrogen can be removed to allow for further diversification.
Rationale:
-
TFA (Trifluoroacetic Acid): A strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group.
-
DCM (Dichloromethane): A common solvent for Boc-deprotection that is relatively inert and easily removed.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM).
-
Reaction: Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.
-
-
Isolation: The product is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by partitioning between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., EtOAc or DCM) to yield the free amine.
Conclusion
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a high-value building block for modern drug discovery. Its pre-installed fluorine atom and defined stereochemistry provide medicinal chemists with a reliable method to address common liabilities such as hERG toxicity and poor metabolic stability. By leveraging this tool, researchers can rationally design molecules with improved pharmacokinetic profiles and enhanced biological activity, accelerating the journey from lead optimization to clinical development.
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Application Notes and Protocols for Amide Bond Coupling Reactions with 1-Boc-3-amino-4-fluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Fluoropiperidine Moiety
In the landscape of modern medicinal chemistry, the deliberate introduction of fluorine into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties. The 4-fluoropiperidine scaffold, in particular, has emerged as a valuable building block. The presence of the fluorine atom can influence the pKa of the piperidine nitrogen, alter metabolic stability, and promote favorable binding interactions with biological targets. 1-Boc-3-amino-4-fluoropiperidine is a key chiral intermediate that allows for the incorporation of this privileged motif, enabling the exploration of chemical space in drug discovery programs. This guide provides a detailed technical overview and actionable protocols for the efficient coupling of this versatile building block with a range of carboxylic acids.
Core Principles of Amide Bond Formation
The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine, resulting in the elimination of water. However, the direct reaction is generally unfavorable under ambient conditions due to the formation of a stable carboxylate-ammonium salt.[1] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine.[1][2][3] This activation is the central role of coupling reagents.
The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive intermediate, such as an active ester or an acylisourea, which is then readily attacked by the amine to form the desired amide.[1][2][4] The choice of coupling reagent, base, and solvent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity.[3][5]
Key Reagents and Their Mechanistic Roles
A variety of coupling reagents are commercially available, each with its own mechanism of action, advantages, and disadvantages. The selection of an appropriate reagent is often dictated by the specific substrates, desired reaction scale, and cost considerations.
Carbodiimides: EDC in Combination with HOBt
-
Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4][5] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[3][5] To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[4][5][6] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, while still being sufficiently reactive towards the amine.[5][6]
Uronium/Aminium Salts: HATU and HBTU
-
Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents.[7][8] HATU, in the presence of a non-nucleophilic base, reacts with a carboxylic acid to form a highly reactive OAt-active ester.[7][9] The 7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the coupling and suppressing racemization.[3][10] HBTU functions similarly but forms a slightly less reactive OBt-active ester.[6] These reagents are prized for their high reactivity, leading to rapid reaction times and high yields, even with sterically hindered substrates.[7][8]
Phosphonium Salts: PyBOP
-
Mechanism: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective coupling reagent. It reacts with a carboxylate to form an active OBt-ester, similar to HBTU. The byproducts of PyBOP are generally considered less hazardous than those of some other phosphonium reagents.[8] PyBOP is known for its rapid reaction rates and high efficiency.[8]
Phosphonic Anhydride: T3P®
-
Mechanism: Propylphosphonic anhydride (T3P®) is a versatile and increasingly popular coupling reagent known for its efficiency and the generation of water-soluble byproducts that are easily removed during workup.[11][12] The reaction proceeds through the formation of a mixed anhydride intermediate upon reaction of the carboxylic acid with T3P®. This activated intermediate is then attacked by the amine to furnish the amide.[11] T3P® is considered a "green" alternative to some other coupling reagents and has been shown to be effective in a variety of solvents.[12][13][14][15]
The Role of the Base
A non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in these reactions.[7][16] Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which is the active nucleophile that initiates the reaction with the coupling reagent.[7][11] The base also acts as a scavenger for any acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[1][16] DIPEA is often preferred due to its steric hindrance, which makes it a poor nucleophile and thus less likely to compete with the desired amine in the coupling reaction.[16]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific carboxylic acid substrate. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents.
Method 1: EDC/HOBt Mediated Coupling
This method is a cost-effective and widely used procedure for routine amide bond formations.
Materials:
-
Carboxylic Acid (1.0 eq)
-
1-Boc-3-amino-4-fluoropiperidine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), 1-Boc-3-amino-4-fluoropiperidine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).[17]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[17]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.[17][18]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by silica gel column chromatography.[20]
Workflow for EDC/HOBt Coupling
A generalized workflow for EDC/HOBt mediated amide coupling.
Method 2: HATU Mediated Coupling
This protocol is highly recommended for challenging substrates, including sterically hindered carboxylic acids or when rapid reaction times are desired.
Materials:
-
Carboxylic Acid (1.0 eq)
-
1-Boc-3-amino-4-fluoropiperidine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a separate vessel, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.[17]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7][17][19]
-
Add a solution of 1-Boc-3-amino-4-fluoropiperidine (1.1 eq) in anhydrous DMF to the pre-activated mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[19]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a 5% lithium chloride (LiCl) solution (to remove DMF) and brine.[20]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
Purify the crude product by silica gel column chromatography.[20]
Workflow for HATU Coupling
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Application Note: A Robust Dearomatization-Hydrogenation Strategy for the Synthesis of Fluorinated Piperidines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Piperidines
In contemporary drug discovery, the piperidine ring is the most abundant nitrogen-containing heterocycle, while fluorine is present in nearly a quarter of all small-molecule drugs.[1] The strategic incorporation of fluorine into molecular scaffolds can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2] Consequently, the fusion of these two privileged motifs—the fluorinated piperidine—represents a powerful tactic for optimizing physicochemical and pharmacokinetic properties.[1][3]
However, the synthesis of these valuable building blocks is not trivial. Traditional methods often require multi-step sequences or rely on precursors with pre-defined stereochemistry.[4] A more elegant and efficient approach is the direct hydrogenation of readily available and inexpensive fluorinated pyridines. This pathway is historically hampered by the aromatic stability of the pyridine ring, its tendency to poison metal catalysts, and a competing hydrodefluorination side reaction that yields undesired non-fluorinated products.[1][5]
This application note details a robust and diastereoselective dearomatization-hydrogenation process that overcomes these challenges. We will explore the mechanistic rationale, compare leading catalytic systems, and provide a detailed, field-proven protocol for the synthesis of all-cis-(multi)fluorinated piperidines, empowering researchers to readily access this critical chemical space.
Mechanistic Rationale: Overcoming Aromaticity and Catalyst Inhibition
The direct hydrogenation of pyridines is challenging because the aromatic ring is a poor substrate for catalytic hydrogenation and the nitrogen lone pair can act as a poison to the metal catalyst.[5][6] The key to a successful transformation lies in an initial dearomatization step, which breaks the aromaticity and generates more easily reducible diene or enamine intermediates.
Two primary, highly successful strategies have emerged:
-
One-Pot Dearomatization-Hydrogenation (DAH): This process, often catalyzed by rhodium complexes, utilizes a dearomatizing agent like pinacol borane (HBpin) in the same vessel as the hydrogen source.[4][7] The rhodium catalyst first facilitates a dearomative hydroboration of the fluoropyridine. The resulting non-aromatic intermediates are then immediately hydrogenated in the same pot, which prevents catalyst poisoning and drives the reaction to the fully saturated piperidine product.[5] This one-pot sequence is highly efficient and diastereoselective.
-
Acid-Mediated Heterogeneous Hydrogenation: A simpler and highly robust method employs a heterogeneous catalyst, such as palladium on carbon or Pearlman's catalyst (Pd(OH)₂/C), under acidic conditions.[3][8] Protonation of the pyridine nitrogen with a Brønsted acid (e.g., HCl) deactivates the poisoning effect of the lone pair and activates the ring toward reduction.[3] This approach avoids expensive or air-sensitive homogeneous catalysts and is highly tolerant of air and moisture, making it exceptionally practical for broad application.[1][8]
Both strategies predominantly yield cis-substituted piperidines, a stereochemical outcome dictated by the delivery of hydrogen from the less-hindered face of the intermediate as it is adsorbed onto the catalyst surface.
Comparative Analysis of Leading Catalytic Systems
The choice of catalyst is critical and depends on the substrate scope, functional group tolerance, and desired operating conditions. Homogeneous catalysts generally offer high activity and selectivity at lower temperatures, while heterogeneous catalysts provide superior stability, ease of separation, and recyclability.[9][10][11]
| Catalytic System | Typical Conditions | Key Advantages | Limitations | Reference |
| Rh-CAAC / HBpin | H₂ (50 bar), THF, 80 °C, 24h | Excellent for multi-fluorinated pyridines; High diastereoselectivity (all-cis); One-pot procedure. | Requires anhydrous conditions; Catalyst can be air-sensitive; HBpin is an expensive reagent. | [4],[7] |
| Pd(OH)₂/C / HCl | H₂ (50-80 bar), MeOH, rt-60 °C, 24h | Operationally simple and robust; Tolerant to air and moisture; Uses a common, inexpensive heterogeneous catalyst. | May be less effective for heavily substituted or electron-rich pyridines; Strong acid can be incompatible with certain functional groups. | [8],[1] |
| Iridium(III) Catalysis | H₂ (pressure varies), various solvents | Exceptional functional group tolerance (nitro, azido, bromo groups are inert); Low catalyst loadings; Scalable. | Homogeneous catalyst requires separation; May require specific ligand synthesis. | [6],[12],[13] |
Experimental Protocols and Workflows
The following protocols provide a detailed guide for researchers. The heterogeneous palladium-catalyzed method is presented as the primary example due to its robustness and accessibility.
Mandatory Safety Precautions for Hydrogenation
High-pressure hydrogenation is an inherently hazardous procedure. Adherence to strict safety protocols is non-negotiable.
-
Dedicated Space: All high-pressure reactions must be conducted in a certified chemical fume hood, preferably with a blast shield.[14][15]
-
Trained Personnel: First-time users must be supervised by an experienced operator.[16]
-
Proper Equipment: Use only pressure-rated reactors (e.g., Parr shaker or autoclave) and stainless-steel braided gas lines.[14][15] Ensure the vessel is equipped with a pressure relief valve or bursting disk.[17]
-
Leak Testing: Before introducing hydrogen, always perform a leak test by pressurizing the sealed system with an inert gas like nitrogen or argon.[16]
-
Inert Atmosphere: The reactor must be purged of all air to prevent the formation of explosive H₂/O₂ mixtures. This is typically done by evacuating and backfilling with an inert gas multiple times.[16][18]
-
Ignition Sources: Prohibit all potential ignition sources, including static electricity (wear anti-static shoes), metal-on-metal impacts, and personal electronics, from the hydrogenation area.[16]
-
Catalyst Handling: Pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C) must be handled under an inert atmosphere or as a wet slurry to prevent spontaneous ignition upon contact with air.[18]
General Workflow for Fluoropyridine Hydrogenation
The overall process, from starting material to purified product, follows a systematic workflow.
Caption: General experimental workflow for hydrogenation.
Detailed Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
This protocol is adapted from a robust procedure developed by Glorius and coworkers.[8]
Materials:
-
3-Fluoropyridine (1.0 equiv)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%, ~5 mol%)
-
Methanol (MeOH, ~0.2 M)
-
Aqueous Hydrochloric Acid (HCl, 4 M, 1.2 equiv)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for basification
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Celite® for filtration
Procedure:
-
Reactor Charging: To a glass liner for a high-pressure autoclave, add a magnetic stir bar. Add Pd(OH)₂/C (5 mol%). In a separate flask, dissolve 3-fluoropyridine (1.0 equiv) in methanol. Add the aqueous HCl solution (1.2 equiv) to the methanol solution.
-
Assembly & Purging: Transfer the substrate solution to the autoclave liner containing the catalyst. Seal the autoclave according to the manufacturer's instructions.
-
Purge the system by pressurizing with nitrogen (or argon) to ~10 bar and then carefully venting. Repeat this cycle at least 3-5 times to ensure a fully inert atmosphere.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60 °C). The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge. The typical reaction time is 24 hours.
-
Workup - Catalyst Removal: After the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the vessel with nitrogen 3-5 times.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous palladium catalyst. Wash the pad with additional methanol.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add water and basify by the slow addition of a saturated NaHCO₃ solution or 1M NaOH until the pH is >9.
-
Extract the aqueous layer with an organic solvent like DCM or EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-fluoropiperidine. Caution: The free amine product can be volatile.[1]
In-situ Protection (Recommended): Due to the volatility and sometimes challenging purification of free fluorinated piperidines, an in-situ protection step is highly recommended.[1]
-
After step 7 (catalyst filtration), cool the methanol solution in an ice bath.
-
Add a base (e.g., triethylamine, 2.5 equiv) followed by the protecting group reagent (e.g., benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (Boc₂O), 1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for several hours until protection is complete (monitor by TLC).
-
Perform the aqueous workup as described from step 8. The protected piperidine is typically a non-volatile solid or oil that is much easier to purify via standard column chromatography.[19][20]
Representative Data
The dearomatization-hydrogenation strategy is effective across a range of substrates.
| Substrate | Catalyst System | Product | Yield | d.r. | Reference |
| 3-Fluoropyridine | Pd(OH)₂/C, HCl | Cbz-3-fluoropiperidine | 81% | >95:5 | [8] |
| 2,3-Difluoropyridine | Pd(OH)₂/C, HCl | Cbz-2,3-difluoropiperidine | 72% | >95:5 | [8] |
| Methyl 5-fluoronicotinate | Pd(OH)₂/C, HCl | Cbz-3-fluoro-5-(methoxycarbonyl)piperidine | 85% | >95:5 | [8] |
| 3,5-Difluoropyridine | Rh-CAAC, HBpin | Boc-3,5-difluoropiperidine | 85% | >20:1 | [4] |
| 2,3,5-Trifluoropyridine | Rh-CAAC, HBpin | Boc-2,3,5-trifluoropiperidine | 72% | >20:1 | [4] |
Product Characterization
Confirmation of the fluorinated piperidine structure and stereochemistry is typically achieved through standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the loss of aromatic signals and the appearance of aliphatic signals corresponding to the piperidine ring. ¹⁹F NMR is used to confirm the presence of the fluorine atom. The cis stereochemistry and the axial/equatorial preference of the fluorine substituent can often be determined by analyzing coupling constants (J-values) and through 2D NMR experiments like NOESY.[2][8][21]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst poisoning (insufficient acid or impure substrate).2. Inactive catalyst.3. System leak (H₂ pressure drops without reaction). | 1. Ensure correct stoichiometry of acid; purify substrate if necessary.2. Use fresh, high-quality catalyst.3. Re-seal the reactor and perform a thorough leak test with nitrogen before restarting. |
| Hydrodefluorination Observed | 1. Reaction temperature is too high.2. Catalyst is too aggressive or used in excess.3. Unstable reaction intermediate (common for 2- and 4-fluoropyridines). | 1. Lower the reaction temperature.2. Reduce catalyst loading.3. Consider an alternative catalyst system (e.g., Rh-catalyzed DAH).[4] |
| Low Isolated Yield | 1. Product is volatile (free amine).2. Incomplete extraction due to protonated amine.3. Emulsion during workup. | 1. Use the in-situ protection protocol before concentration.2. Ensure the aqueous layer is sufficiently basic (pH >9) before extraction.3. Add brine (saturated NaCl solution) to break the emulsion. |
Conclusion
The dearomatization-hydrogenation of fluoropyridines is a powerful, efficient, and highly diastereoselective method for accessing valuable fluorinated piperidines. By selecting an appropriate catalytic system—such as the operationally simple and robust heterogeneous palladium-catalyzed approach or the highly selective rhodium-catalyzed DAH process—researchers can overcome the traditional challenges of pyridine reduction. The protocols and insights provided in this note offer a validated framework for successfully implementing this strategy, thereby accelerating discovery programs in medicinal, agricultural, and materials science.
References
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
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Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
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Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2025). ChemRxiv. [Link]
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Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]
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Nairoukh, Z., Heusler, A., Wagener, T., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
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Nairoukh, Z., Heusler, A., Wagener, T., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851. [Link]
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Synthesis of free fluorinated piperidines. Conditions: i) 1,... (n.d.). ResearchGate. [Link]
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Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Gouault, N., & Paquin, L. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]
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Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., Gouault, N., & Paquin, L. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 87(18), 12185–12197. [Link]
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Garrett, K. (2024). Rhodium and Cobalt Transition Metal Catalysis for Heteroarene Dearomatization and Natural Product Synthesis. Auburn University Electronic Theses and Dissertations. [Link]
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ChemInform Abstract: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. (2025). ResearchGate. [Link]
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The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2024). MDPI. [Link]
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Alcarazo, M., & Peña-López, M. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
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Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 17-25. [Link]
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Pannecoucke, X., & Pucheault, M. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 335–343. [Link]
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Pannecoucke, X., & Pucheault, M. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
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Rhodium-Catalyzed Synthesis of 2-Aroylpyrimidines via Cascade Heteropolyene Rearrangement. (2021). Organic Letters. [Link]
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Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. (2016). Chemical Communications. [Link]
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Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. (2009). Journal of the American Chemical Society. [Link]
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Rhodium(III)-Catalyzed Heterocycle Synthesis Using an Internal Oxidant: Improved Reactivity and Mechanistic Studies. (2013). Journal of the American Chemical Society. [Link]
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Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. (2014). ACS Catalysis. [Link]
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Heterogeneous Catalysts in N-Heterocycles and Aromatics as Liquid Organic Hydrogen Carriers (LOHCs): History, Present Status and Future. (2022). MDPI. [Link]
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Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines That Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. (2021). Accounts of Chemical Research. [Link]
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Synergy between homogeneous and heterogeneous catalysis. (2020). RSC Publishing. [Link]
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Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. (2018). Inorganica Chimica Acta. [Link]
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Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. (2022). MDPI. [Link]
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Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. (2024). MDPI. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Hydrogenation of Fluoropyridines in Piperidine Synthesis
Introduction: The Imperative of Fluorinated Piperidines in Modern Drug Discovery
The piperidine moiety is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1][2] Its saturated, three-dimensional structure is highly sought after for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Concurrently, the strategic incorporation of fluorine atoms into bioactive molecules has become a powerful tool for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] The convergence of these two privileged structural motifs—the fluorinated piperidine—presents a compelling opportunity for the development of next-generation therapeutics. However, the synthesis of these valuable building blocks has been historically challenging, often requiring multi-step, substrate-specific routes.[1][3]
This application note provides a comprehensive guide to a robust and practical method for the synthesis of (multi)fluorinated piperidines via the direct, palladium-catalyzed hydrogenation of readily available fluoropyridine precursors.[1][4] We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and present data to guide researchers in applying this methodology to their own drug discovery programs.
Mechanistic Insights: Taming Reactivity for Selective Hydrogenation
The direct hydrogenation of pyridines to piperidines is a well-established transformation, but the presence of a fluorine substituent introduces significant challenges, primarily catalyst poisoning and hydrodefluorination.[3][5] The developed palladium-catalyzed protocol effectively overcomes these hurdles through the strategic use of a Brønsted acid.
The prevailing hypothesis for the success of this method involves the in-situ formation of a pyridinium salt. The protonation of the pyridine nitrogen serves a dual purpose:
-
Activation of the Heterocycle: Protonation increases the electrophilicity of the pyridine ring, making it more susceptible to hydrogenation by the palladium catalyst.
-
Prevention of Catalyst Poisoning: The resulting piperidine product is also protonated, forming a piperidinium salt. This prevents the lone pair of the product's nitrogen atom from strongly coordinating to and deactivating the palladium catalyst surface.
While the beneficial effect of acid on the hydrogenation rate is well-documented, its precise role in suppressing hydrodefluorination is still a subject of ongoing investigation.[1] It is postulated that the acidic conditions may alter the electronic properties of the catalyst surface or the adsorbed intermediates, disfavoring the C-F bond cleavage pathway.
Visualizing the Catalytic Cycle
Caption: Proposed reaction pathway for the palladium-catalyzed hydrogenation of fluoropyridines.
Experimental Protocols
General Protocol for Palladium-Catalyzed Hydrogenation of Fluoropyridines
This protocol describes a general procedure for the hydrogenation of a fluoropyridine substrate, followed by in situ protection of the resulting fluorinated piperidine.
Materials:
-
Fluoropyridine substrate (1.0 mmol, 1.0 equiv)
-
Palladium(II) hydroxide on carbon (Pd(OH)₂/C, 20 wt%, 10 mol%)
-
Methanol (MeOH, 0.2 M)
-
Aqueous Hydrochloric Acid (HCl, 4 M, 1.5 equiv)
-
Hydrogen (H₂) gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Triethylamine (Et₃N, 4.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.5 equiv) or other suitable protecting group reagent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)
Procedure:
-
Reactor Setup: To a suitable glass vial or liner for the high-pressure reactor, add the fluoropyridine substrate and a magnetic stir bar.
-
Solvent and Acid Addition: Add methanol, followed by the aqueous HCl solution.
-
Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst. Note: No special precautions to exclude air or moisture are necessary for setting up the reaction.[1]
-
Reaction Execution:
-
Place the vial or liner in the high-pressure reactor and seal the vessel securely.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (typically 80 °C).
-
Maintain the reaction under these conditions for the specified time (typically 16-24 hours).
-
-
Work-up and In Situ Protection:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected fluorinated piperidine.
Visualizing the Experimental Workflow
Caption: A step-by-step overview of the experimental procedure.
Data Presentation: Catalyst Performance and Substrate Scope
The choice of catalyst is critical for the successful hydrogenation of fluoropyridines. As shown in Table 1, Palladium(II) hydroxide on carbon demonstrates superior performance compared to other common heterogeneous catalysts under acidic conditions.
Table 1: Comparison of Heterogeneous Catalysts for the Hydrogenation of 3-Fluoropyridine [1][6]
| Entry | Catalyst (10 mol%) | Acid (HCl) | Yield of 3-Fluoropiperidine (%) | Conversion (%) |
| 1 | Pd(OH)₂/C (20 wt%) | Yes | 88 | >99 |
| 2 | Pd/C (10 wt%) | Yes | 83 | >99 |
| 3 | Rh/C (5 wt%) | Yes | 53 | >99 |
| 4 | Pt/C (5 wt%) | Yes | 6 | >99 |
| 5 | Ru/Al₂O₃ (5 wt%) | Yes | Traces | <5 |
| 6 | Pd(OH)₂/C (20 wt%) | No | 17 | 78 |
Reaction conditions: 3-fluoropyridine (0.5 mmol), catalyst (10 mol%), MeOH (0.2 M), aq. HCl (4 M, 1.5 equiv), 50 bar H₂, 80 °C, 16 h.
The optimized protocol is applicable to a wide range of fluoropyridine substrates, tolerating various functional groups and substitution patterns. This demonstrates the robustness and broad utility of the method in medicinal chemistry campaigns.
Table 2: Substrate Scope of the Palladium-Catalyzed Fluoropyridine Hydrogenation [1][4]
| Substrate (Fluoropyridine) | Product (N-Cbz-Piperidine) Yield (%) | Diastereoselectivity (cis:trans) |
| 3-Fluoro-2-methylpyridine | 80 | >20:1 |
| 5-Fluoro-2-phenylpyridine | 75 | 10:1 |
| 3-Fluoro-4-(4-methoxyphenyl)pyridine | 78 | >20:1 |
| Methyl 5-fluoronicotinate | 72 | >20:1 |
| 3,5-Difluoropyridine | 30* | >20:1 |
Yield after Cbz protection. Lower yield due to competing defluorination reactions.
Conclusion and Outlook
The palladium-catalyzed hydrogenation of fluoropyridines under acidic conditions represents a significant advancement in the synthesis of fluorinated piperidines.[4] This method is characterized by its operational simplicity, broad substrate scope, and high cis-diastereoselectivity.[1][7] The protocol's tolerance to air and moisture further enhances its practicality for routine use in a drug discovery setting.[1] By providing a direct and efficient route to these high-value building blocks, this methodology empowers medicinal chemists to more effectively explore the chemical space of fluorinated piperidines in the quest for novel and improved therapeutics.
References
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Kemper, J.; Glorius, F. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis2020 , 10 (19), 11494–11499. [Link]
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Wang, D.-C.; et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry2019 , 11, 525–532. [Link]
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Semantic Scholar. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]
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Kemper, J.; Glorius, F. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health, National Center for Biotechnology Information2020 . [Link]
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Glorius, F.; et al. A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research2019 . [Link]
-
ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis2020 . [Link]
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Vasilevsky, V. V.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules2022 , 27(15), 4825. [Link]
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ResearchGate. Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. [Link]
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Kollar, M.; et al. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing2022 . [Link]
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ResearchGate. (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]
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Application Note: Elucidation of the Stereochemical Landscape of a Fluorinated Piperidine Building Block using ¹H and ¹³C NMR Spectroscopy
Topic: ¹H and ¹³C NMR Spectral Analysis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Introduction
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS 907544-20-1) is a chiral, fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development.[1] The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and the introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as basicity, metabolic stability, and binding affinity.[2] The defined stereochemistry of this compound, with a cis relationship between the amino and fluoro substituents, presents a unique conformational profile that is critical to its function as a building block in the synthesis of novel therapeutics.
This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. A comprehensive understanding of its NMR spectrum is essential for structural verification, purity assessment, and for predicting its behavior in different chemical environments. We present the available spectral data, offer an in-depth interpretation based on established principles of NMR spectroscopy for fluorinated heterocycles, and provide a standardized protocol for sample preparation and data acquisition.
Molecular Structure and Stereochemistry
The structure of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group. The key stereochemical features are the S configuration at the C3 carbon bearing the amino group and the R configuration at the C4 carbon bearing the fluorine atom. This results in a cis relative stereochemistry between the amino and fluoro groups.
¹H NMR Spectral Data
The following ¹H NMR spectral data has been reported for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate in chloroform-d (CDCl₃).
Table 1: ¹H NMR Spectral Data of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.40 | s | 9H | C(CH₃)₃ |
| 1.88 | m | 2H | Piperidine ring protons |
| 3.01 | m | 2H | Piperidine ring protons |
| 3.55 | m | 2H | Piperidine ring protons |
| 3.77 | m | 1H | Piperidine ring proton |
| 4.66 | d | 1H | Piperidine ring proton |
Note: The data presented is based on a published synthesis report.[3] Detailed coupling constants were not provided in the source.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Resonances for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Expected C-F Coupling |
| ~28.4 | C(CH₃)₃ | No |
| ~40-50 | Piperidine CH₂ | Yes (for C5) |
| ~50-60 | C3-NH₂ | Yes |
| ~80.0 | C(CH₃)₃ | No |
| ~85-95 | C4-F | Yes (¹JCF) |
| ~155.0 | C=O (Boc) | No |
Spectral Interpretation and Structural Elucidation
The ¹H NMR spectrum shows the characteristic singlet for the nine protons of the tert-butyl group at 1.40 ppm. The complex multiplets in the region of 1.88-3.77 ppm correspond to the protons of the piperidine ring. The downfield signal at 4.66 ppm, appearing as a doublet, is likely attributable to the proton on the carbon bearing the fluorine atom (H4), with the doublet splitting arising from coupling to the fluorine atom. A more detailed analysis, including the determination of all proton-proton and proton-fluorine coupling constants, would require higher resolution 2D NMR experiments such as COSY and HSQC.
The presence of the fluorine atom is expected to have a significant impact on the chemical shifts and coupling constants of the neighboring protons and carbons. The conformational behavior of fluorinated piperidines is a subject of considerable research, with factors such as electrostatic interactions and hyperconjugation influencing the preferred chair conformation and the axial or equatorial orientation of the fluorine atom.[4][5] In the case of a cis-3,4-disubstituted piperidine, the ring is likely to adopt a chair conformation that minimizes steric interactions.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, the following protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For other applications, solvents such as DMSO-d₆ or MeOD-d₄ can be used.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Procedure:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher to achieve good signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Visualization of Key Structural Features and Workflow
Caption: Molecular structure and key NMR-active nuclei.
Caption: NMR sample preparation and data acquisition workflow.
Conclusion
This application note provides a foundational guide to the ¹H and ¹³C NMR spectral data of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. While a complete, detailed experimental dataset is not yet fully available in the public literature, the provided information and protocols offer a robust starting point for researchers working with this important chemical building block. The interpretation of the partial ¹H NMR data aligns with the expected structure, and the predicted ¹³C NMR characteristics highlight the expected influence of the fluorine substituent. For unambiguous assignment of all signals and a deeper understanding of the compound's conformational dynamics, advanced 2D NMR experiments are recommended. The standardized protocols for sample preparation and data acquisition outlined herein will aid in obtaining high-quality, reproducible results, facilitating the confident use of this compound in synthetic and medicinal chemistry endeavors.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link][4][5]
-
Barfoot, C. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link][2]
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- 3. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
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- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Boc-Protected Fluorinated Piperidines
Abstract
Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, offering unique pharmacological properties. Their synthesis often involves the use of the tert-butoxycarbonyl (Boc) protecting group, necessitating robust analytical methods for characterization. This guide provides a comprehensive framework for the mass spectrometry (MS) analysis of Boc-protected fluorinated piperidines, detailing ionization strategies, fragmentation pathways, and a validated LC-MS/MS protocol. We delve into the causal mechanisms behind fragmentation, explaining the diagnostic ions derived from the Boc group and the influence of fluorine substitution on fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and informative MS-based analytical workflows for this important class of molecules.
Introduction: The Analytical Challenge
The incorporation of fluorine into piperidine rings can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability in various reaction conditions and its relatively straightforward removal. The characterization of these intermediates by mass spectrometry is a critical step in process chemistry and quality control.
However, the analysis is not without its challenges. The lability of the Boc group under certain ionization conditions can lead to premature fragmentation, complicating spectral interpretation. Furthermore, the high electronegativity of fluorine can alter fragmentation pathways compared to their non-fluorinated analogs. This application note aims to provide both the theoretical foundation and practical guidance required to navigate these challenges effectively.
Foundational Principles: Ionization and Fragmentation
Ionization Source Selection
For Boc-protected fluorinated piperidines, which are moderately polar compounds, Electrospray Ionization (ESI) is the most common and effective technique.[1]
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for these molecules. Analysis is almost always performed in positive ion mode, as the piperidine nitrogen is a primary site for protonation, leading to the formation of a strong [M+H]⁺ ion signal. The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase is a standard practice to ensure a ready source of protons and promote efficient ionization.
-
Atmospheric Pressure Chemical Ionization (APCI): While also an option, APCI is generally more energetic than ESI and may cause in-source fragmentation of the labile Boc group, leading to a diminished or absent molecular ion peak. It is typically reserved for less polar analytes.
General Fragmentation Behavior
Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecular ion ([M+H]⁺) undergoes predictable fragmentation. The fragmentation patterns are dominated by the lability of the Boc protecting group and cleavages within the piperidine ring.[2][3] The most stable fragment ions are those that result in the formation of stable neutral losses or resonance-stabilized carbocations.[4]
Key Fragmentation Pathways & Mechanistic Insights
The MS/MS spectrum of a Boc-protected piperidine is a rich source of structural information. The key is to understand the diagnostic fragment ions.
The Signature Fragmentation of the N-Boc Group
The Boc group provides several highly characteristic fragmentation pathways upon CID.[5][6] These pathways are often the most abundant in the MS/MS spectrum.
-
Loss of Isobutylene (C₄H₈, -56 Da): This is arguably the most characteristic fragmentation of the Boc group. It proceeds through a six-membered ring transition state, often described as a McLafferty-like rearrangement, resulting in the loss of a neutral isobutylene molecule.[7] This produces a carbamic acid intermediate, [M+H-56]⁺.
-
Loss of the Entire Boc Group (C₅H₉O₂, -101 Da): Cleavage of the N-C bond of the carbamate results in the loss of the entire Boc radical group, leaving the protonated, deprotected piperidine. The resulting ion, [M+H-100]⁺, corresponds to the loss of the neutral Boc group (100 Da), but is observed as a loss of 101 Da from the [M+H]⁺ precursor.
-
Consecutive Loss of Isobutylene and Carbon Dioxide (-100 Da total): Following the initial loss of isobutylene (-56 Da), the resulting carbamic acid intermediate can readily lose carbon dioxide (-44 Da). This two-step process also results in the protonated, deprotected piperidine, [M+H-100]⁺.
-
Formation of the tert-Butyl Cation (C₄H₉⁺, m/z 57): Direct cleavage can also produce the highly stable tert-butyl carbocation. This fragment is a strong indicator of the presence of a Boc group.
The diagram below illustrates these primary fragmentation pathways originating from the Boc group.
Influence of Fluorine Substitution
The presence of one or more fluorine atoms on the piperidine ring influences the fragmentation pattern in several ways:
-
Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This can destabilize adjacent carbocations, potentially altering ring-opening pathways or making certain cleavages less favorable compared to non-fluorinated analogs.
-
Mass Shift: Each fluorine atom adds 18.998 Da to the mass of the molecule and its fragments.[8] This is a fundamental observation but crucial for correct spectral interpretation. Unlike chlorine or bromine, fluorine is essentially monoisotopic (¹⁹F), so it does not introduce complex isotopic patterns.[9]
-
Fragment Stability: The fragmentation of perfluorinated compounds often results in stable ions like CF₃⁺.[10] While typically not perfluorinated, highly fluorinated piperidines may exhibit fragments derived from the loss of fluorinated alkyl chains.
Piperidine Ring Fragmentation
Following the initial loss of the Boc group, the resulting protonated fluoropiperidine ion can undergo further fragmentation. These pathways typically involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission, leading to the formation of stable iminium ions.[2] The specific fragments observed will be highly dependent on the position and number of fluorine substituents.
Detailed Application & Protocol
This section provides a robust starting point for LC-MS/MS method development.
Experimental Workflow Overview
The overall process follows a standard analytical workflow, from sample preparation to data interpretation.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Acid Modifier: Formic acid (≥99% purity).
-
Sample: Boc-protected fluorinated piperidine standard.
Sample Preparation Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
-
Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates.
LC-MS/MS Method Parameters
The following table provides a validated starting method. Optimization may be required based on the specific analyte and instrumentation.[11]
| Parameter | Condition | Rationale |
| LC System | ||
| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Organic eluent. |
| Gradient | 5% B to 95% B over 5 minutes | Standard gradient for screening small molecules. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak broadening. |
| MS System | ||
| Ionization Mode | ESI Positive | Piperidine nitrogen is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray. |
| Gas Temp. | 300 °C | Aids in desolvation. |
| Gas Flow | 8 L/min | Aids in desolvation. |
| Nebulizer | 45 psi | Creates a fine aerosol for efficient ionization. |
| MS1 Scan Range | m/z 100 - 1000 | To identify the [M+H]⁺ precursor ion. |
| MS/MS | Product Ion Scan | |
| Precursor Ion | Theoretical [M+H]⁺ of the analyte | Isolate the ion of interest. |
| Collision Energy | 15-30 eV | Energy required for fragmentation. Should be optimized. |
Data Interpretation: A Validated System
A trustworthy analysis relies on a self-validating interpretation of the data:
-
Confirm the Precursor: In the MS1 spectrum, verify the presence of an ion corresponding to the calculated [M+H]⁺ of your compound.
-
Identify Boc Fragments: In the MS/MS spectrum, look for the signature fragments of the Boc group: the neutral loss of 56 Da, the neutral loss of 100 Da, and the m/z 57 ion. The presence of at least two of these is strong evidence for the N-Boc moiety.
-
Correlate Ring Fragments: Analyze the remaining lower-mass ions. These should correspond to fragments of the fluorinated piperidine ring. Their masses must be consistent with the precursor ion mass after accounting for the loss of the Boc group.
Troubleshooting
-
No/Weak [M+H]⁺ Ion: This may indicate in-source fragmentation. Reduce the fragmentor/cone voltage or consider using a softer ionization technique if available. Also, ensure the mobile phase is sufficiently acidic.
-
Only m/z 57 and [M+H-100]⁺ are observed: The collision energy may be too high, causing complete fragmentation of the precursor. Reduce the collision energy in 5 eV increments to observe intermediate fragments like the [-56 Da] loss.
-
Unexpected Fragments: Consider the possibility of impurities, adducts (e.g., [M+Na]⁺), or unexpected fragmentation pathways directed by the specific fluorine substitution pattern.
Conclusion
The mass spectrometric analysis of Boc-protected fluorinated piperidines is a powerful tool for structural confirmation when approached systematically. By leveraging ESI in positive mode, analysts can generate a protonated molecular ion that, upon CID, yields a wealth of structural information. Understanding the characteristic fragmentation patterns of the N-Boc group—specifically the losses of 56 and 100 Da and the formation of the m/z 57 ion—provides a reliable diagnostic fingerprint. This knowledge, combined with a systematic LC-MS/MS protocol, enables researchers to confidently characterize these crucial intermediates in the drug discovery and development pipeline.
References
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Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8). Retrieved from [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
-
Kabale University Library Catalog. (n.d.). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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Sturt, H., et al. (2012). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 8(S1), 138-146. Retrieved from [Link]
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Sureshbabu, V. V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3461-3471. Retrieved from [Link]
-
Nagwa. (2019). Question Video: Mass Spectrum of Fluorine (F₂). Retrieved from [Link]
-
Moreira, V. M., et al. (2017). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society, 28(8), 1466-1473. Retrieved from [Link]
-
Nödling, A. R., et al. (2020). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 12(10), 921-927. Retrieved from [Link]
-
Wang, Y., et al. (2017). Analysis of MSTFA and Its Fluorine Derivatives Using Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 38(5), 586-592. Retrieved from [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(4), 169. Retrieved from [Link]
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ResearchGate. (2016). Could any one suggest the effect of fluorine in mass spectrometry? Retrieved from [Link]
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NIST. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]
-
Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(10), 1756–1764. Retrieved from [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]
-
Yan, X., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry, 429, 134-139. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
-
GTFCh. (n.d.). Application of CE-ESI-MS in forensic toxicology. Retrieved from [Link]
-
Sam, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11310–11315. Retrieved from [Link]
-
SciELO. (2010). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
Analytica Chimica Acta. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]
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Large-scale synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
An Application Note for the Scale-Up Synthesis of a Key Fluorinated Pharmaceutical Intermediate
Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with nearly a quarter of all small-molecule drugs on the market containing at least one fluorine atom.[1][2] This is due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] Among the various fluorinated structures, the piperidine moiety is of paramount importance, as it is the most abundant N-heterocycle found in FDA-approved pharmaceuticals.[1][2]
The convergence of these two privileged structural motifs in molecules like (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate creates a chiral building block of immense value for drug development professionals.[4] This compound provides a synthetically versatile handle—the Boc-protected amine—on a stereochemically defined, fluorinated piperidine core. However, the synthesis of such molecules, particularly on a large scale, presents significant challenges, primarily in achieving high diastereoselectivity and enantioselectivity.[1][2][5] Straightforward synthetic access to these fluorinated piperidines has been limited, often hampered by competing side reactions like hydrodefluorination during hydrogenation.[1][2]
This application note provides a detailed, field-proven protocol for the large-scale synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. The described methodology is designed to be robust, scalable, and reproducible, addressing the common pitfalls associated with the synthesis of complex fluorinated amines. We will delve into the causality behind key experimental choices, from the selection of starting materials to the optimization of the critical stereoselective hydrogenation step, providing researchers with a self-validating system for producing this key intermediate with high purity and yield.
Retrosynthetic Strategy and Workflow
The chosen synthetic strategy begins with a commercially available pyridine derivative and proceeds through a sequence of transformations designed to install the required stereocenters with high fidelity. The core of this approach is an asymmetric hydrogenation, a powerful tool for establishing chirality.
Overall Synthetic Workflow Diagram
Caption: High-level overview of the synthetic process.
Part 1: Synthesis of the Hydrogenation Precursor
The initial steps focus on preparing the key tetrahydropyridine intermediate, which will undergo the critical asymmetric hydrogenation. This approach avoids direct stereoselective fluorination, which can be challenging to control.[5]
Step 1: N-Benzylation and Partial Reduction
The synthesis commences with the activation of the pyridine ring towards reduction by forming a benzyl pyridinium salt, followed by a controlled partial reduction.
Rationale: Activating the pyridine as a pyridinium salt facilitates a regioselective reduction with sodium borohydride (NaBH₄) to yield the tetrahydropyridine, a crucial substrate for the subsequent asymmetric hydrogenation.[5]
| Reagent | CAS Number | Molecular Weight | Moles (Equiv.) | Amount |
| 3-Fluoro-4-aminopyridine | 2106-07-2 | 112.11 | 1.00 | (Specify scale) |
| Benzoyl Chloride | 98-88-4 | 140.57 | 1.10 | |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.10 | |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.50 | |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | (Solvent) |
Protocol:
-
Benzoylation: Dissolve 3-fluoro-4-aminopyridine in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add benzoyl chloride dropwise and stir until the reaction is complete (monitored by TLC/HPLC).
-
N-Benzylation: After work-up, the resulting amide is treated with benzyl bromide in a suitable solvent (e.g., acetonitrile) and heated to reflux to form the benzyl pyridinium salt.
-
Partial Reduction: The pyridinium salt is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, maintaining the temperature.[5] The reaction is stirred until completion.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted. The crude fluoro-enamide substrate is purified by column chromatography or crystallization.
Part 2: Stereoselective Synthesis and Functionalization
This section details the core of the synthesis, where the critical stereochemistry is established.
Step 2: Asymmetric Hydrogenation
This is the most critical step, establishing the (3S,4R) stereochemistry through a metal-catalyzed asymmetric hydrogenation. The choice of catalyst and ligand is paramount for achieving high diastereoselectivity and enantioselectivity.[5]
Rationale: A high-throughput screening of various rhodium and ruthenium catalysts with chiral phosphine ligands is often employed to identify the optimal system.[5] Ruthenium catalysts, in particular, have shown excellent enantioselectivity in similar transformations.[5]
| Reagent | CAS Number | Molecular Weight | Moles (Equiv.) | Amount |
| Fluoro-enamide substrate | - | - | 1.00 | (From Step 1) |
| (COD)Ru(Me-allyl)₂ | 12245-42-0 | 319.44 | 0.01 | |
| Chiral Ligand (e.g., Josiphos family) | - | - | 0.011 | |
| HBF₄·OEt₂ | 672-45-7 | 161.90 | 0.02 | |
| Hydrogen (H₂) | 1333-74-0 | 2.02 | - | 50-60 bar |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | (Solvent) |
Protocol:
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with the fluoro-enamide substrate, the ruthenium precursor, and the chiral ligand in degassed DCM.
-
Activation: Add HBF₄·OEt₂ to the mixture and stir briefly.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-60 bar. Heat the reaction to the optimized temperature (e.g., 40-50°C) and stir for 12-24 hours.
-
Monitoring: Reaction completion is monitored by taking aliquots (after safely depressurizing and purging) and analyzing by HPLC or GC-MS.
-
Work-up: After cooling and venting, the solvent is removed under reduced pressure. The crude product is typically carried forward to the next step without extensive purification.
Step 3: Boc Protection
The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to facilitate purification and handling, and to provide a stable intermediate for further synthetic modifications.
Rationale: The Boc group is a widely used protecting group for amines due to its stability under various conditions and its straightforward, mild removal under acidic conditions.[6][7] This protection step often improves the crystallinity and handling properties of the piperidine intermediate.
Protocol:
-
Dissolve the crude product from the hydrogenation step in a solvent mixture (e.g., THF/water).
-
Add a base, such as sodium bicarbonate or triethylamine.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (TLC/HPLC monitoring).
-
Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.
-
The product, (3S,4R)-tert-butyl 4-benzamido-3-fluoropiperidine-1-carboxylate, can be purified by column chromatography.
Part 3: Final Deprotection and Product Isolation
The final step involves the removal of the remaining protecting groups to yield the target compound.
Step 4: Deprotection Sequence
A two-stage deprotection is required: removal of the benzoyl group from the C4-amine and the benzyl group from the piperidine nitrogen. For the purpose of this protocol, we will focus on a route where the final step is a debenzylation, assuming the C4-amino group is already deprotected or was carried through as a different protecting group that is removed concurrently. A common route involves hydrogenolysis to remove a benzyl group.[8]
Rationale: Catalytic hydrogenolysis is an efficient and clean method for removing benzyl-type protecting groups. Using a hydrogen donor like ammonium formate allows the reaction to be performed at atmospheric pressure without a hydrogenator.[8]
Chemical Transformation Diagram
Caption: Final debenzylation step to yield the target compound.
Protocol:
-
Charge a reaction vessel with the protected intermediate (e.g., tert-Butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate), ammonium formate, and 10% Palladium on Carbon (Pd/C) in methanol.[8]
-
Heat the reaction mixture to 50°C for 1-2 hours.[8]
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The final product, (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, can be purified by crystallization or column chromatography to achieve high purity.
Analytical Characterization and Data
In-Process Controls (IPCs):
-
TLC: Silica gel 60 F₂₅₄, using solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol to monitor reaction progress.
-
HPLC: C18 column, with a gradient of acetonitrile and water (with 0.1% TFA or formic acid) for purity assessment.
Final Product Characterization:
-
¹H NMR & ¹⁹F NMR: To confirm the structure and stereochemistry. The coupling constants between H-3, H-4, and the fluorine atom are critical for assigning the cis relationship.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 219.15).
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.
-
Melting Point & Optical Rotation: To serve as benchmarks for product identity and purity.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98.0% |
| Enantiomeric Excess (e.e.) | ≥ 99.0% |
| Molecular Formula | C₁₀H₁₉FN₂O₂ |
| Molecular Weight | 218.27 |
Safety and Handling
-
Hydrogenation: The use of hydrogen gas under pressure requires a certified pressure reactor (autoclave) and appropriate safety measures, including proper ventilation and spark-proof equipment.
-
Palladium on Carbon: Pd/C is flammable, especially when dry or saturated with hydrogen. It should be handled wet and filtered carefully. Never allow the catalyst to dry in the air.
-
Reagents: Handle all chemicals, especially corrosive acids (HBF₄) and flammable solvents, in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Conclusion
This application note outlines a robust and scalable synthetic route to (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a highly valuable building block for the pharmaceutical industry. The key to this process is a carefully optimized asymmetric hydrogenation step that establishes the desired stereochemistry with high fidelity. By providing a detailed protocol and explaining the rationale behind critical process parameters, this guide equips researchers and drug development professionals with the necessary tools to confidently synthesize this important intermediate on a large scale, thereby accelerating the discovery and development of new medicines.
References
-
Schaffner, A.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Le Roch, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. Available at: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Schaffner, A.-S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. Available at: [Link]
-
Cobb, A. J. A., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]
-
Mitchell, D., et al. (2003). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
Belhomme, M.-C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Watson, D. A., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. Available at: [Link]
-
Poce, G., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
-
Poce, G., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- Viola, A. (Ed.). (2011).
-
Hu, J., et al. (2015). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Kaur, N., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]
-
Stensaas, L. (n.d.). tert-butyl (3R, 4S)-3-amino-4-fluoropiperidine-1-carboxylate, min 97%, 100 mg. Stensaas. Available at: [Link]
- Moilliet, J. S., & Wilson, N. H. (2001). U.S. Patent No. 6,179,970 B1. Washington, DC: U.S.
-
Snyder, J. P., et al. (1995). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. Available at: [Link]
- Scott, R. W., et al. (2010). U.S.
-
de Souza, A. C. D., et al. (2011). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
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- 8. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in 4-Fluoropiperidine Synthesis
Welcome to the technical support center for the synthesis of 4-fluoropiperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in these valuable synthetic building blocks. The strategic incorporation of fluorine into piperidine scaffolds can significantly modulate physicochemical and pharmacological properties, making stereochemical control paramount for elucidating structure-activity relationships (SAR) and developing effective therapeutics.[1][2][3][4] This resource provides in-depth answers to common questions and troubleshooting strategies for challenges encountered during the synthesis of 4-fluoropiperidines, with a focus on optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for introducing fluorine at the 4-position of a piperidine ring with diastereocontrol?
A1: The main approaches to diastereoselective 4-fluoropiperidine synthesis can be broadly categorized into three strategies:
-
Dearomatization-Hydrogenation of Fluoropyridines: This is a powerful method for accessing all-cis-(multi)fluorinated piperidines.[5][6] It involves a rhodium- or palladium-catalyzed dearomatization of a substituted 4-fluoropyridine precursor, followed by hydrogenation of the resulting intermediates.[5][7] This one-pot process is often highly diastereoselective, yielding the cis isomer.[5][6]
-
Nucleophilic Fluorination: This strategy typically involves the ring-opening of an activated precursor, such as an aziridine or epoxide, with a fluoride source. The stereochemical outcome is dictated by the mechanism of the ring-opening (S_N2 vs. S_N1).[8] Another common method is the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) at the 4-position of a pre-functionalized piperidine ring. The stereochemistry of the starting material directly influences the product's stereochemistry.
-
Electrophilic Fluorination: This approach involves the reaction of an enolate or enamine derived from a 4-piperidone with an electrophilic fluorinating agent (e.g., Selectfluor®). The diastereoselectivity can be influenced by the steric bulk of the N-protecting group and the reaction conditions.
Q2: Why does the hydrogenation of 4-fluoropyridines often lead to the cis-4-fluoropiperidine diastereomer?
A2: The high cis-diastereoselectivity observed in the rhodium-catalyzed dearomatization-hydrogenation of 4-fluoropyridine derivatives is a result of the hydrogenation of the dearomatized intermediate from the less hindered face.[5][6] The rhodium catalyst coordinates to the double bonds of the dearomatized ring, and the substrate then adsorbs onto the surface of the hydrogenation catalyst (often Rh on carbon or a similar support) in a way that minimizes steric hindrance. This preferential adsorption directs the delivery of hydrogen from one face of the ring system, leading to the formation of the all-cis product.[3][5]
Q3: What role does the N-protecting group play in determining diastereoselectivity?
A3: The N-protecting group has a significant impact on diastereoselectivity through both steric and electronic effects.
-
Steric Hindrance: A bulky N-protecting group (e.g., Boc, Cbz) can direct an incoming reagent to the opposite face of the piperidine ring, thereby controlling the stereochemical outcome of the reaction. For example, in the reduction of a 4-piperidone, a bulky N-substituent will favor the formation of the equatorial alcohol, which can then be converted to the corresponding fluoride.
-
Conformational Lock: Certain protecting groups can lock the piperidine ring in a specific conformation, which can enhance the facial selectivity of a reaction.
-
Electronic Effects: The electronic nature of the protecting group can influence the reactivity of the piperidine ring and the stability of reaction intermediates.
Q4: How does the choice of fluorinating agent affect the stereochemical outcome?
A4: The choice of fluorinating agent is critical, particularly in nucleophilic and electrophilic fluorination reactions.
-
Nucleophilic Fluorination: In S_N2 reactions, a less hindered fluoride source (e.g., TBAF, CsF) is often preferred to ensure a clean inversion of stereochemistry. In more complex systems, reagents like DMPU-HF have shown high reactivity and regioselectivity in aziridine ring-opening reactions.[8]
-
Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are commonly used. The diastereoselectivity of electrophilic fluorination is often controlled by the substrate, where the fluorinating agent approaches from the less sterically hindered face of the enolate or enamine intermediate.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Obtaining a Mixture of cis and trans Isomers)
Probable Causes & Solutions:
| Probable Cause | Proposed Solution | Scientific Rationale |
| Suboptimal Catalyst System | Screen different transition metal catalysts (e.g., Rh, Ru, Ir) and ligands. For dearomatization-hydrogenation, Rh-based catalysts often provide high cis-selectivity.[3] For asymmetric hydrogenation, Ru and Rh with chiral phosphine ligands can be effective.[3] | The choice of metal and ligand determines the coordination geometry and steric environment around the active site, directly influencing the facial selectivity of the reaction.[3] |
| Incorrect Solvent or Temperature | Vary the solvent polarity and reaction temperature. Lower temperatures often increase diastereoselectivity by enhancing the energetic difference between the diastereomeric transition states. | Solvent polarity can influence the stability of charged intermediates and transition states. Lowering the temperature can favor the pathway with the lower activation energy, leading to a higher diastereomeric ratio (d.r.).[9] |
| Inappropriate N-Protecting Group | Experiment with different N-protecting groups (e.g., Boc, Cbz, Benzyl). A bulkier protecting group may enforce higher stereocontrol. | A larger protecting group can create a more significant steric bias, effectively blocking one face of the molecule from the incoming reagent. |
| Unfavorable Reaction Mechanism | If using a nucleophilic substitution approach, ensure the reaction proceeds via a clean S_N2 pathway for stereochemical inversion. If an S_N1 mechanism is competing, consider using a less polar solvent or a more nucleophilic fluoride source to favor the S_N2 pathway.[8] | An S_N1 mechanism proceeds through a planar carbocation intermediate, which can be attacked from either face, leading to racemization or a mixture of diastereomers. The S_N2 mechanism results in a predictable inversion of stereochemistry.[8] |
Issue 2: Formation of Defluorinated Byproducts
Probable Causes & Solutions:
| Probable Cause | Proposed Solution | Scientific Rationale |
| Harsh Reaction Conditions | Reduce the reaction temperature and/or use a milder reducing agent (e.g., NaBH(OAc)₃ instead of LiAlH₄).[10] In catalytic hydrogenations, lower the hydrogen pressure or catalyst loading. | C-F bond cleavage can occur under harsh reductive conditions, especially with certain catalysts like iridium.[3] Milder conditions can help preserve the C-F bond. |
| Acidic or Basic Sensitivity | Buffer the reaction mixture or perform the reaction under neutral conditions if possible. Defluorination has been observed at lower pH on prolonged stirring.[3] | The C-F bond can be susceptible to cleavage under strongly acidic or basic conditions, particularly if there are neighboring groups that can assist in the elimination of fluoride. |
| Catalyst-Mediated Hydrodefluorination | Screen different catalysts. Ruthenium has been shown to be less prone to causing C-F bond cleavage compared to iridium in some asymmetric hydrogenations.[3] | The choice of metal catalyst is crucial, as some metals have a higher propensity to activate and cleave C-F bonds. |
Issue 3: Poor Yields or Stalled Reactions
Probable Causes & Solutions:
| Probable Cause | Proposed Solution | Scientific Rationale |
| Catalyst Deactivation | In catalytic reactions, ensure the substrate and reagents are free of impurities that could poison the catalyst. In some cases, catalyst deactivation by Lewis basic heterocycles can be an issue.[3] | Lewis basic nitrogen atoms in the substrate or impurities can coordinate strongly to the metal center of the catalyst, inhibiting its activity. |
| Incomplete Reaction | Increase the reaction time or temperature cautiously, monitoring for byproduct formation. In some cases, adding a co-solvent can improve solubility and reaction rates.[3] | Standard optimization of reaction parameters is often necessary to drive the reaction to completion. |
| Steric Hindrance | If the substrate is highly substituted, a more reactive reagent or a less sterically demanding catalyst may be required. | Severe steric hindrance around the reaction center can significantly slow down or even prevent a reaction from occurring. |
Visualizations
Logical Workflow for Optimizing Diastereoselectivity
Caption: A general workflow for the systematic optimization of diastereoselectivity in 4-fluoropiperidine synthesis.
Factors Influencing Diastereoselectivity
Caption: Key experimental factors that govern the diastereochemical outcome in the synthesis of 4-fluoropiperidines.
Experimental Protocols
Example Protocol: Diastereoselective Synthesis of cis-4-Fluoropiperidine via Dearomatization-Hydrogenation
This protocol is adapted from the work of Glorius and coworkers on the synthesis of all-cis-(multi)fluorinated piperidines.[5][6]
Materials:
-
Substituted 4-fluoropyridine (1.0 mmol)
-
[Rh(COD)Cl]₂ (0.025 mmol, 2.5 mol%)
-
Pinacolborane (1.2 mmol)
-
Toluene (5 mL, anhydrous)
-
Methanol (5 mL, anhydrous)
-
Hydrogen gas (H₂)
-
Palladium on carbon (10 wt. %, 5 mol%)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add the substituted 4-fluoropyridine (1.0 mmol) and [Rh(COD)Cl]₂ (0.025 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Dearomatization: Add pinacolborane (1.2 mmol) dropwise to the stirred solution at room temperature. Stir the reaction for 2 hours.
-
Hydrogenation Setup: Carefully vent the flask and add palladium on carbon (5 mol%).
-
Hydrogenation: Add anhydrous methanol (5 mL) to the reaction mixture. Purge the flask with hydrogen gas (using a balloon or a hydrogen line) and stir vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.
-
Workup: Once the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired cis-4-fluoropiperidine derivative.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR or ¹⁹F NMR spectroscopy by integrating the signals corresponding to the different diastereomers.[5][6]
References
-
Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. (2019). ResearchGate. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). Nature Chemistry. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. [Link]
-
Application of the all-cis-(multi)fluorinated piperidine building... (2019). ResearchGate. [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Ghent University. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. [Link]
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. (2022). SCIDAR. [Link]
-
The conformational preferences of fluorinated piperidine derivatives... (2020). ResearchGate. [Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
Property and asymmetric synthesis of β‐fluoropiperidines. (2020). ResearchGate. [Link]
-
Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. (2021). The Journal of Organic Chemistry. [Link]
-
Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (n.d.). pubs.acs.org. [Link]
-
Design, synthesis, and evaluation of a novel 4-aminomethyl-4- fluoropiperidine as a T-type Ca2+ channel antagonist. (2008). Journal of Medicinal Chemistry. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). The Nairoukh Research Group. [Link]
-
Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. (2013). Organic & Biomolecular Chemistry. [Link]
-
A Pd-catalyzed [4 + 2] annulation approach to fluorinated N-heterocycles. (2021). White Rose Research Online. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2021). Organic & Biomolecular Chemistry. [Link]
-
Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. (2005). Journal of the American Chemical Society. [Link]
-
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. (n.d.). ResearchGate. [Link]
-
From Asymmetric Synthesis of (Fluoro-)Functionalized N-Heterocycles to Structure- Reactivity Relationships of Quinone Methides. (2021). JKU ePUB. [Link]
-
Fluorinated Heterocycles. (2022). ResearchGate. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Molecules. [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (2016). The Journal of Organic Chemistry. [Link]
-
Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2006). Archiv der Pharmazie. [Link]
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (2009). Journal of the American Chemical Society. [Link]
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2024). Chemical Science. [Link]
-
Catalytic asymmetric synthesis of trisubstituted aziridines. (2011). Organic Letters. [Link]
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (2022). ResearchGate. [Link]
Sources
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- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Fluorinated Piperidine Isomers
Welcome to the technical support center for the purification of fluorinated piperidine isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique and often complex challenges associated with isolating these valuable building blocks. The strategic introduction of fluorine into a piperidine scaffold is a powerful tool in drug discovery, capable of modulating basicity, metabolic stability, and binding affinity.[1][2] However, these same electronic and conformational effects create significant hurdles in purification.
This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, validated purification methods for both diastereomeric and enantiomeric mixtures.
Frequently Asked Questions (FAQs)
This section addresses the high-level questions that frequently arise when beginning the purification of a novel fluorinated piperidine.
Q1: What makes purifying fluorinated piperidine isomers fundamentally more challenging than their non-fluorinated analogs?
The difficulty stems from a combination of electronic, conformational, and physicochemical effects induced by the fluorine atom(s):
-
Basicity (pKa) Modulation : Fluorine's powerful electron-withdrawing nature significantly lowers the pKa of the piperidine nitrogen.[3] The magnitude of this effect depends on the number of fluorine atoms and their distance from the nitrogen.[4] This altered basicity changes the compound's charge state at a given pH and its interaction with chromatographic stationary phases, especially silica.
-
Conformational Rigidity and Preference : The introduction of fluorine can lock the piperidine ring into a specific conformation. For instance, a fluorine atom at the 3-position often prefers an axial orientation in the protonated state due to stabilizing charge-dipole and hyperconjugative interactions (C-F∙∙∙N+).[2][5][6] This rigidity can make two isomers appear more similar to a stationary phase than their flexible non-fluorinated counterparts.
-
Subtle Steric and Polarity Differences : Isomers, particularly diastereomers, may only differ in the spatial orientation of a single fluorine atom. This leads to very similar polarities and hydrodynamic volumes, resulting in minimal separation on standard chromatographic media.[1]
-
Volatility : Unprotected, low-molecular-weight fluorinated piperidines can be surprisingly volatile, which presents challenges for purification and isolation, often necessitating in-situ protection with groups like Cbz or Fmoc to facilitate handling.[7][8]
Q2: I'm observing severe peak tailing for my fluorinated piperidine on a silica-based HPLC column. What is the cause and how do I fix it?
This is a classic problem when purifying basic compounds. The issue is the strong, undesirable interaction between the basic piperidine nitrogen and acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases. This leads to a secondary retention mechanism that causes broad, tailing peaks.
Causality & Solution Workflow:
-
Primary Cause : Ionic interaction between the protonated piperidine (a cation) and deprotonated, anionic silanol groups (SiO-).
-
The Fix : Suppress this interaction. The most effective way is to add a small amount of a basic additive to your mobile phase. This "competitor" base will saturate the active silanol sites, preventing your analyte from binding to them.[9]
-
Recommended Additives :
-
Reversed-Phase HPLC : Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your organic and aqueous mobile phases.
-
Supercritical Fluid Chromatography (SFC) : Basic additives are essential. 0.1-0.5% DEA is a common and highly effective choice.[9]
-
Q3: My highly fluorinated piperidine elutes in the void volume on my C18 column. What are my options?
This indicates your compound is too polar to be retained by the non-polar C18 stationary phase. You have several orthogonal strategies to pursue.
Troubleshooting Options:
-
Switch to HILIC : Hydrophilic Interaction Chromatography (HILIC) is designed specifically for retaining and separating highly polar compounds. It uses a polar stationary phase (e.g., silica, amide) with a high-organic mobile phase, creating a water-rich layer on the stationary phase into which polar analytes can partition.[10]
-
Use a More Retentive Reversed-Phase Column : Consider a column with an embedded polar group, which provides an alternative retention mechanism for polar analytes.
-
Change the Chromatographic Mode : If the compound is soluble in organic solvents, normal-phase chromatography or, more powerfully, SFC could be excellent alternatives.[10]
Q4: For chiral separations, when should I choose Supercritical Fluid Chromatography (SFC) over HPLC?
While chiral HPLC is a mature technique, SFC is often the superior choice for separating fluorinated piperidine enantiomers for several key reasons:
-
Higher Efficiency & Speed : The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher throughput without sacrificing resolution.[11]
-
Enhanced Selectivity : SFC operates primarily in a normal-phase mode, where chiral recognition on polysaccharide-based columns (the most common type) is often more pronounced.[12]
-
Ideal for Basic Compounds : The use of alcohol modifiers with basic additives in CO2 is a well-established and highly effective system for producing sharp, symmetrical peaks for basic amines like piperidines.[9]
-
Simplified Isolation : After fraction collection, the CO2 evaporates, leaving your compound in a small volume of organic modifier, which dramatically simplifies downstream processing.[13] This is especially beneficial for volatile compounds.[14]
Troubleshooting Guide 1: Resolving Co-eluting Diastereomers
The separation of diastereomers, which possess different physical properties, is achievable on achiral stationary phases but often requires systematic method development. Their similar polarities can lead to frustrating co-elution.
Logical Workflow for Troubleshooting Diastereomer Co-elution
The following diagram outlines a systematic approach to resolving co-eluting diastereomers.
Caption: A systematic workflow for tackling co-eluting diastereomers.
Protocol 1: Step-by-Step HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method for fluorinated piperidine diastereomers.
-
Initial Scouting on Orthogonal Columns :
-
Objective : To find a stationary phase that provides the best initial selectivity.
-
Columns to Screen :
-
Standard C18 : Good starting point for general-purpose reversed-phase separations.
-
PFP (Pentafluorophenyl) : Highly recommended for fluorinated compounds. It offers alternative selectivity through pi-pi, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating isomers.[15]
-
Phenyl-Hexyl : Provides aromatic selectivity through pi-pi interactions.
-
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid (or TFA) in Water
-
Solvent B: 0.1% Formic Acid (or TFA) in Acetonitrile (ACN)
-
-
Gradient : Run a fast, generic gradient (e.g., 5% to 95% B in 5 minutes) on each column to assess retention and initial separation.
-
Decision : Select the column that shows any baseline separation or peak shoulder.
-
-
Optimize the Mobile Phase on the Best Column :
-
Objective : To fine-tune the separation by altering mobile phase chemistry.
-
Step 2a: Optimize Gradient Slope : On the chosen column, run a shallower gradient around the elution point of your isomers. For example, if they elute at 40% B on the fast gradient, try a new gradient of 30-50% B over 15 minutes. This increases the interaction time and can significantly improve resolution.
-
Step 2b: Switch Organic Modifier : If the shallow gradient is insufficient, replace Acetonitrile with Methanol (MeOH). The different solvent properties will alter selectivity and may resolve the peaks.[10]
-
Step 2c (For Basic Piperidines) : If peak shape is poor, switch to a basic mobile phase.
-
Solvent A: 0.1% Diethylamine (DEA) in Water
-
Solvent B: 0.1% Diethylamine (DEA) in ACN/MeOH
-
-
-
Consider Supercritical Fluid Chromatography (SFC) :
-
If HPLC method development fails, SFC provides a powerful orthogonal separation mechanism.[16] Screen achiral columns like those with 2-Ethylpyridine or Diol stationary phases using CO2 and a Methanol co-solvent with 0.2% DEA.
-
Troubleshooting Guide 2: Chiral Resolution of Enantiomers
Enantiomers have identical physical properties in an achiral environment and thus require a chiral selector for separation. This is most commonly achieved using a chiral stationary phase (CSP) in HPLC or SFC, or through diastereoselective crystallization.
Decision Tree for Chiral Resolution Strategy
Caption: A decision guide for selecting an appropriate chiral resolution technique.
Protocol 2: Systematic Approach to Chiral SFC Method Screening
This protocol is designed for efficient screening of conditions to find a robust separation for enantiomers.
-
Column Selection : Screen a diverse set of immobilized polysaccharide-based CSPs. These are robust and compatible with a wide range of solvents.
-
Mobile Phase Screening :
-
Primary Mobile Phase : Supercritical CO2.
-
Co-solvents : Screen Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA). These alcohols have different hydrogen bonding capabilities and can dramatically affect chiral recognition.
-
Additive : Always include a basic additive. Start with 0.2% DEA in the co-solvent.
-
-
Screening Protocol :
-
Temperature : 40 °C
-
Back Pressure : 150 bar
-
Flow Rate : 3-4 mL/min (for analytical 4.6 mm ID columns)
-
Method : Run a gradient of 5% to 40% co-solvent over 5-7 minutes for each column/co-solvent combination.
-
-
Data Analysis : Identify the conditions that provide the best resolution (Rs). A resolution of >1.5 is ideal for preparative scale-up.
-
Optimization : Once a promising condition is found, optimize the separation by converting the gradient method to an isocratic one. Adjust the co-solvent percentage to maximize resolution while minimizing run time.
| Common Chiral Stationary Phases (CSPs) | Primary Selectors | Typical Applications for Amines |
| CHIRALPAK® IA / AD | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability, often a first choice for screening. |
| CHIRALPAK® IB / OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Orthogonal selectivity to amylose-based phases. |
| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Good for compounds with aromatic systems, halogen interactions. |
| CHIRALPAK® IG | Amylose tris(3-chloro-4-methylphenylcarbamate) | Offers unique selectivity due to electronic modifications.[17] |
Protocol 3: Diastereoselective Crystallization via Salt Formation
This classical method is highly scalable and cost-effective if the compound is crystalline.[18]
-
Select a Chiral Acid : Choose a readily available, inexpensive chiral resolving agent. Common choices include:
-
(+)- or (-)-Tartaric Acid
-
(+)- or (-)-Dibenzoyltartaric Acid
-
(+)- or (-)-Mandelic Acid
-
-
Stoichiometry : In a test tube, dissolve your racemic piperidine (1.0 eq) in a suitable solvent (e.g., ethyl acetate, ethanol, acetone). Add the chiral acid (0.5 eq for a 2:1 salt or 1.0 eq for a 1:1 salt).
-
Solvent Screening :
-
Prepare several small-scale experiments with different solvents.
-
Heat the solutions gently to ensure full dissolution.
-
Allow the solutions to cool slowly to room temperature, then transfer to 4 °C.
-
Observe : The ideal solvent will cause one diastereomeric salt to selectively precipitate while the other remains in solution.[19]
-
-
Scale-up & Isolation :
-
Once an effective solvent system is identified, perform the crystallization on a larger scale.
-
Isolate the crystals by filtration, washing with a small amount of cold solvent.
-
-
Liberation and Analysis :
-
Liberate the free base from the salt by dissolving the crystals in water and adding a strong base (e.g., NaOH).[20]
-
Extract the free piperidine into an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess (e.e.) of the isolated material using the chiral SFC/HPLC method developed previously.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- Brambilla, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
-
Gond, M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]
- BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
-
Brambilla, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis (via PMC). [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Drake, N. L., & McElvain, S. M. (1934). A New Synthesis of Piperidine. Canadian Journal of Research. [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Gurbych, O., et al. (2024). Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]
-
Wollenburg, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition (via PMC). [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]
-
University of Münster via ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
Zhang, Y., et al. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. Journal of Chromatography A. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. [Link]
-
Chemistry For Everyone. (2023). What Is Supercritical Fluid Chromatography (SFC)?. YouTube. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. [Link]
-
Ciriani, M., Oliveira, R., & Afonso, C. A. M. (2022). Semi-continuous and continuous processes for enantiomeric separation. Green Chemistry. [Link]
-
Hussain, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
- BenchChem. (2025). Technical Support Center: Resolving Co-elution of Methylsyringin Isomers.
-
Falahatpisheh, K., & Chakrabarti, A. (2024). Chiral Separation Method Development for Warfarin Enantiomers. BioPharm International. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
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- 14. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. benchchem.com [benchchem.com]
- 16. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 18. Semi-continuous and continuous processes for enantiomeric separation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03668H [pubs.rsc.org]
- 19. chemrevlett.com [chemrevlett.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of (3S,4R)-3-amino-4-fluoropiperidine
Welcome to the technical support guide for the Boc deprotection of (3S,4R)-3-amino-4-fluoropiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this critical synthetic step with confidence.
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. While seemingly straightforward, success depends on the careful selection of reagents and conditions, especially when dealing with highly functionalized or sensitive substrates. This guide addresses the most common questions and challenges encountered during the deprotection of (3S,4R)-3-amino-4-fluoropiperidine, providing both standard protocols and advanced troubleshooting.
Frequently Asked Questions (FAQs) & Core Methodologies
Q1: What is the most reliable standard method for deprotecting (3S,4R)-3-Boc-amino-4-fluoropiperidine?
The most common and robust method for Boc deprotection is acidolysis using Trifluoroacetic Acid (TFA).[1][2][3] This method is highly efficient, typically proceeds to completion quickly at room temperature, and is compatible with the fluoropiperidine core.
The mechanism involves protonation of the Boc group's carbonyl oxygen by the strong acid (TFA), which facilitates the cleavage of the C-O bond.[1][4][5] This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[1][3][5] The resulting amine is protonated by the excess acid to form the corresponding trifluoroacetate salt.[1][5]
Experimental Protocol 1: Deprotection with TFA/DCM
This protocol is a general and effective starting point for solution-phase deprotection.
Materials:
-
N-Boc-(3S,4R)-3-amino-4-fluoropiperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1–0.2 M in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Acid Addition: Slowly add TFA (5-10 equivalents) to the stirred solution. For a standard 50% TFA/DCM solution, an equal volume of TFA can be added.[1][7]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be significantly more polar (lower Rf on TLC) than the starting material.[1][8]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Precipitation: Add cold diethyl ether to the resulting residue. This will cause the trifluoroacetate salt of the product to precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with additional cold diethyl ether to remove any non-polar impurities, and dry under vacuum.
Q2: Is there a good alternative to TFA, for example, if I need to avoid it or want a different salt form?
Yes, using a solution of hydrogen chloride (HCl) in an organic solvent is an excellent and widely used alternative.[9][10][11] Commercially available solutions of 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether are common. This method provides the product as a hydrochloride salt, which can be advantageous for subsequent steps or for its crystalline properties. The reaction is fast, efficient, and selective.[9][10][12]
Experimental Protocol 2: Deprotection with HCl in Dioxane
Materials:
-
N-Boc-(3S,4R)-3-amino-4-fluoropiperidine
-
4M HCl in 1,4-dioxane solution
-
Anhydrous 1,4-dioxane or DCM (optional, for dilution)
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine (1.0 eq) in a minimal amount of anhydrous dioxane or DCM.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the stirred mixture at room temperature.
-
Reaction: Stir for 30 minutes to 2 hours. Often, the hydrochloride salt will precipitate directly from the reaction mixture.
-
Monitoring: Check for completion by TLC or LC-MS.
-
Isolation: If a precipitate has formed, collect it by filtration. If the product remains in solution, concentrate the mixture under reduced pressure.
-
Trituration: Add cold diethyl ether to the residue to induce precipitation of the hydrochloride salt.
-
Final Steps: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation: Comparison of Standard Methods
| Feature | TFA in DCM | 4M HCl in Dioxane |
| Acid Strength | Very Strong | Strong |
| Reaction Time | Typically 1-3 hours | Typically 0.5-2 hours[9][10] |
| Temperature | 0 °C to Room Temp | Room Temp[12] |
| Product Salt Form | Trifluoroacetate (TFA salt) | Hydrochloride (HCl salt) |
| Workup | Requires removal of excess volatile TFA | Often involves direct precipitation |
| Advantages | High solvating power, very reliable | Provides crystalline HCl salt, avoids TFA |
| Considerations | TFA is corrosive and requires careful handling | Dioxane is a peroxide-former and has health concerns |
Troubleshooting & Optimization Guide
Q3: My deprotection is very slow or seems incomplete. What are the common causes and solutions?
This is a frequent issue that can almost always be resolved by systematically checking your reagents and conditions.[8][13]
-
Cause 1: Poor Reagent Quality. TFA is hygroscopic (absorbs water from the air).[8] Water contamination reduces the effective acidity of the reagent, dramatically slowing the reaction.
-
Solution: Use a fresh bottle of TFA or one that has been properly stored under an inert atmosphere. If using HCl in dioxane, ensure the solution has not degraded.
-
-
Cause 2: Insufficient Acid. If your starting material contains other basic functional groups, they will consume some of the acid, leaving an insufficient amount for the deprotection.
-
Solution: Increase the equivalents of acid. Instead of 5 equivalents, try 10 or even use a higher concentration of TFA in DCM (e.g., 50% instead of 20%).[13]
-
-
Cause 3: Low Temperature. While starting at 0 °C is good practice, some more sterically hindered or electronically deactivated Boc groups require room temperature for the full duration.
-
Solution: Ensure the reaction is allowed to stir at room temperature for an adequate amount of time. Gentle warming (e.g., to 30-40 °C) can be attempted, but should be done cautiously.[13]
-
-
Cause 4: Poor Solubility. If the starting material is not fully dissolved, the reaction will be heterogeneous and inefficient.[8]
-
Solution: Increase the solvent volume or switch to a solvent system with better solvating properties.
-
Q4: I see an extra peak in my LC-MS that corresponds to my product +56 mass units. What is it?
This +56 peak is the hallmark of t-butylation, a common side reaction. The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate any available nucleophiles.[1] In the case of (3S,4R)-3-amino-4-fluoropiperidine, the newly liberated amine can itself be alkylated by a tert-butyl cation.
-
Solution: Use Scavengers. Scavengers are nucleophilic reagents added to the reaction mixture to "trap" the tert-butyl cations before they can react with your product.[1]
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or anisole are effective. Add 5-10% (v/v) of a scavenger to the reaction mixture along with the acid.
-
Q5: My substrate has other acid-sensitive groups (e.g., acetals, t-butyl esters). What are my options for selective Boc removal?
When strong acids like TFA or HCl are not viable, several milder methods can be employed. These are particularly useful in complex molecule synthesis where functional group tolerance is paramount.[11][14][15]
| Method | Reagents & Conditions | Advantages | Potential Issues |
| Oxalyl Chloride | (COCl)₂, Methanol, RT[11][15] | Very mild, high yields, tolerates many functional groups.[14][15][16] | Reagents are toxic and moisture-sensitive. |
| Thermal (Flow/MW) | Heat (100-240 °C) in solvent like Methanol or TFE.[14][17] | "Green" method, avoids acid/base reagents.[18] | Requires high temperatures which may not be suitable for all substrates.[19] |
| Lewis Acids | TMSI, TMSOTf, ZnBr₂, FeCl₃[20][18] | Can be highly selective under specific conditions. | Can be expensive, require strictly anhydrous conditions, and may complex with the product. |
| Aqueous Reflux | Boiling Water (100 °C)[14][20] | Environmentally friendly, simple. | Requires substrate to be stable to heat and water; may not work for all substrates. |
For substrates with exceptionally acid-sensitive groups, the oxalyl chloride/methanol system is often an excellent first choice to investigate.[11][15]
References
- A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Benchchem.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Benchchem.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Troubleshooting incomplete Boc deprotection. Benchchem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
- Boc Deprotection - TMSI. Common Organic Chemistry.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
- Boc Deprotection - TFA. Common Organic Chemistry.
- Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. Benchchem.
- N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Tetrahedron Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [pt.bzchemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of cis-3-Amino-4-Fluoropiperidines
Welcome to the technical support center for the synthesis of cis-3-amino-4-fluoropiperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable fluorinated heterocyclic scaffold. The unique stereochemical and electronic properties of this motif make it highly desirable in drug discovery, but its synthesis is often accompanied by challenging side reactions that can impact yield, purity, and stereochemical integrity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis. We will delve into the causality behind common experimental pitfalls and offer field-proven solutions to help you optimize your synthetic routes.
Section 1: Common Synthetic Approaches & Key Challenges
The diastereoselective synthesis of cis-3-amino-4-fluoropiperidines typically relies on one of two main strategies: the hydrogenation of a substituted fluoropyridine precursor or the fluorination of a pre-existing piperidine ring. Each approach presents a unique set of challenges, primarily the control of stereochemistry at the C3 and C4 positions and the prevention of defluorination.
A particularly effective modern method is the Dearomatization-Hydrogenation (DAH) of a suitable 3-fluoropyridine derivative. This one-pot process offers a highly diastereoselective route to all-cis-(multi)fluorinated piperidines.[1][2] However, it is not without its own set of potential side reactions that require careful management.
Section 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the synthesis of cis-3-amino-4-fluoropiperidines, particularly when using hydrogenation-based methods.
FAQ 1: Poor Diastereoselectivity - "My reaction is producing a mixture of cis and trans isomers. How can I improve the cis selectivity?"
Core Issue: The primary cause of poor diastereoselectivity is often epimerization, the inversion of a stereocenter, which can occur either during the reaction or during workup and purification. The desired cis isomer may not be the thermodynamically most stable product under certain conditions, leading to its conversion to the trans isomer.
Technical Deep Dive:
-
Mechanism of Epimerization: Epimerization at the C3 position (bearing the amino group) can be catalyzed by both acid and base.[3]
-
Base-Catalyzed: A base can deprotonate the C-H bond adjacent to an activating group (like an ester or a protected amine), forming a planar enolate or a related intermediate. Subsequent protonation can occur from either face, leading to a mixture of diastereomers.
-
Acid-Catalyzed: Acidic conditions can facilitate a temporary oxidation-reduction cycle or protonate the nitrogen, which can influence ring conformation and favor pathways leading to the more stable isomer.[3]
-
-
Influence of N-Protecting Group: The choice of the protecting group on the piperidine nitrogen (N1) significantly influences the conformational equilibrium of the ring. An N-Boc group, for instance, can favor different chair conformations compared to an N-benzyl group, thereby altering the thermodynamic stability of the cis versus trans isomers.[4]
Troubleshooting Protocol & Solutions:
-
Strict pH Control:
-
Problem: Uncontrolled exposure to acidic or basic conditions during workup is a common cause of epimerization.
-
Solution: Maintain a neutral pH (pH ≈ 7) during all aqueous extractions and chromatographic purifications. Use buffered solutions if necessary. Avoid harsh acids or bases unless required for a specific deprotection step, and if so, perform the reaction at low temperatures and for the minimum time required.
-
-
Optimize Reaction Conditions:
-
Problem: High temperatures and prolonged reaction times provide the energy to overcome the activation barrier for epimerization, allowing the reaction to equilibrate to the thermodynamically favored (and often undesired) isomer.[3]
-
Solution: Screen lower reaction temperatures and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
-
Protecting Group Strategy:
-
Problem: The N-protecting group dictates the thermodynamic preference.
-
Solution: If epimerization to the trans isomer is persistent, consider switching the N-protecting group. For many 3,4-disubstituted piperidines, an N-Boc group may thermodynamically favor the cis isomer more than an N-benzyl group. This must be evaluated on a case-by-case basis.[4]
-
-
Consider Photocatalytic Epimerization (for analysis):
-
If you suspect you are isolating a kinetically favored but thermodynamically unstable isomer, you can confirm this using published photocatalytic epimerization methods.[5][6][7] Subjecting your isolated product to these conditions will drive it to the thermodynamic mixture, confirming the relative stabilities of your diastereomers.
-
FAQ 2: Low Yield due to Defluorination - "I am observing a significant amount of a byproduct that lacks the fluorine atom. What is causing this hydrodefluorination and how can I stop it?"
Core Issue: Hydrodefluorination (HDF) is the cleavage of a C-F bond and its replacement with a C-H bond. This is a prevalent side reaction during the catalytic hydrogenation of fluoropyridines.[2][8] The C-F bond, while strong, can be activated and cleaved by transition metal catalysts, especially under harsh conditions.
Technical Deep Dive:
-
Mechanism of Hydrodefluorination: During catalytic hydrogenation, the process is believed to occur on the catalyst surface. One proposed pathway involves the nucleophilic attack of a metal-hydride species on the electron-deficient fluoropyridine ring.[9][10] This can lead to fluoride ion elimination. The generated fluoride ions (F⁻) can themselves be problematic, as they can act as catalyst poisons.[2]
-
Catalyst & Conditions: The choice of catalyst and reaction conditions plays a pivotal role. Some catalysts have a higher propensity for C-F bond activation. The presence of strong Brønsted acids can sometimes exacerbate the issue, although they are often necessary to protonate the pyridine nitrogen for efficient hydrogenation.[3]
Troubleshooting Protocol & Solutions:
-
Catalyst Selection:
-
Problem: Your current catalyst (e.g., standard Pd/C) may be too aggressive.
-
Solution: Screen a panel of catalysts. Palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) are common starting points, but their activity can vary.[3] Rhodium-based catalysts, sometimes in conjunction with specific ligands, have shown high efficacy and selectivity in the Dearomatization-Hydrogenation (DAH) of fluoropyridines.[1][2]
-
-
Fluoride Scavenging:
-
Problem: Fluoride ions generated during HDF are poisoning your catalyst, leading to stalled reactions and increased byproduct formation.
-
Solution: Add a fluoride scavenger. A study by Merck process chemists successfully used titanium(IV) isopropoxide (Ti(OiPr)₄) as an additive to sequester fluoride ions, preventing catalyst inhibition and improving yield.[2]
-
-
Optimize Hydrogen Pressure and Temperature:
-
Problem: High H₂ pressure and elevated temperatures can promote over-reduction and C-F bond cleavage.
-
Solution: Systematically lower the hydrogen pressure and reaction temperature. Often, a fine balance exists where pyridine ring reduction is efficient while HDF is minimized. Start with milder conditions (e.g., 50 psi H₂, room temperature) and gradually increase if reactivity is low.
-
-
In Situ Protection:
-
Problem: The newly formed, unprotected fluoropiperidine may be unstable under the reaction conditions or difficult to isolate.
-
Solution: After the hydrogenation is complete, trap the product in situ by adding a protecting group reagent like benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O) directly to the reaction mixture (after removal of the catalyst). This immediately forms a more stable, less volatile derivative that is easier to purify and less prone to degradation.[3][8]
-
Table 1: Troubleshooting Summary for Key Side Reactions
| Problem | Primary Cause(s) | Recommended Solutions | Key Parameters to Monitor |
| Epimerization (trans byproduct) | Thermodynamic equilibration, harsh pH during workup, high temperature. | Neutralize workup (pH 7), lower reaction temperature, screen N-protecting groups (e.g., Boc vs. Bn). | Diastereomeric Ratio (by ¹H NMR or LC-MS) |
| Hydrodefluorination | C-F bond activation by catalyst, catalyst poisoning by F⁻ ions. | Screen catalysts (Pd(OH)₂/C, Rh-based), add fluoride scavenger (Ti(OiPr)₄), optimize H₂ pressure and temperature. | Product vs. Defluorinated Byproduct Ratio (by LC-MS, ¹⁹F NMR) |
| Incomplete Reaction | Catalyst deactivation/poisoning, insufficient catalyst loading. | Increase catalyst loading, add fluoride scavenger, ensure high purity of reagents and solvents. | Starting Material Consumption (by TLC or LC-MS) |
FAQ 3: Protecting Group Strategy - "What are the best protecting groups for the piperidine nitrogen (N1) and the 3-amino group, and how do I avoid side reactions related to them?"
Core Issue: The presence of two nitrogen atoms requires an orthogonal protecting group strategy. This means you must be able to remove one protecting group without affecting the other.[11] The choice of these groups can also influence the stereochemical outcome of reactions.[12][13]
Technical Deep Dive:
-
Orthogonality is Key: A common and effective pairing is the Boc (tert-butyloxycarbonyl) group and the Cbz (carboxybenzyl) group.
-
Boc Group: Stable to hydrogenation and basic conditions. Removed with strong acid (e.g., TFA, HCl).[14]
-
Cbz Group: Stable to acidic and basic conditions. Removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
-
Strategic Choice for Hydrogenation Routes: If you are using a hydrogenation step to form the piperidine ring, you cannot have a Cbz group on your starting material as it will be cleaved. In this scenario, a Boc group on the 3-amino group of the fluoropyridine precursor is a viable strategy. The piperidine nitrogen can then be protected after the ring is formed.
Troubleshooting Protocol & Solutions:
-
Select an Orthogonal Pair:
-
Strategy 1 (Hydrogenation Route): Start with a 3-(Boc-amino)-4-fluoropyridine. After hydrogenation to form the piperidine, the N1 nitrogen can be protected with a Cbz group. Subsequently, the Boc group can be removed with acid to reveal the 3-amino group, leaving the N1-Cbz group intact.
-
Strategy 2 (Fluorination of Piperidine): Start with an N1-Cbz protected 3-aminopiperidine derivative. After performing the fluorination step, the Cbz group can be removed by a final hydrogenation step.
-
-
Avoid Intra- or Intermolecular Side Reactions:
-
Problem: A free 3-amino group could potentially act as a nucleophile in undesired side reactions, such as attacking an activated intermediate or another molecule of starting material.
-
Solution: Ensure the 3-amino group is protected throughout the key bond-forming and fluorination steps. The choice of a bulky protecting group like Boc can also provide steric shielding.
-
Section 3: Visualizing the Process - Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams outline the key synthetic pathway and the logic for troubleshooting.
Caption: Key steps and side reactions in the DAH synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Section 4: Experimental Protocol Example
Protocol: Dearomatization-Hydrogenation (DAH) of a 3-Fluoropyridine Derivative
This protocol is a representative example based on published methodologies and should be adapted and optimized for specific substrates.[1][2]
-
Reactor Setup: To a flame-dried Schlenk flask or a pressure-rated reactor under an inert atmosphere (Argon or Nitrogen), add the N-Boc-3-amino-4-fluoropyridine substrate (1.0 equiv).
-
Catalyst and Reagent Addition: Add the Rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a suitable ligand, 1-5 mol%) and anhydrous solvent (e.g., THF).
-
Dearomatization: Cool the mixture to 0 °C and add pinacolborane (H-Bpin, ~1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Hydrogenation: Once dearomatization is complete, carefully purge the reactor with hydrogen gas (do not vent to air) and pressurize to the desired pressure (e.g., 50-100 psi). Stir vigorously at room temperature or with gentle heating (e.g., 40 °C) until the hydrogen uptake ceases or analysis shows full conversion.
-
Workup: Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
-
In Situ Protection (Optional but Recommended): To the filtrate, add a base (e.g., triethylamine) and the protecting group precursor (e.g., Boc₂O). Stir until the reaction is complete.
-
Purification: Concentrate the mixture in vacuo and purify the residue by flash column chromatography, ensuring the use of a buffered mobile phase if epimerization is a concern.
This guide provides a foundational understanding of the common challenges and solutions in the synthesis of cis-3-amino-4-fluoropiperidines. Success in this area requires careful attention to reaction conditions, a logical approach to troubleshooting, and a solid understanding of the underlying reaction mechanisms.
References
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The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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McKay, D., Riddlestone, I. M., Macgregor, S. A., Mahon, M. F., & Whittlesey, M. K. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. ACS Catalysis, 5(1), 135-150. [Link]
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Chu, C., & Gabbai, F. P. (2020). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 142(37), 15694-15699. [Link]
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Díaz-García, L. A., & Davies, H. M. L. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 24(17), 4236-4241. [Link]
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McKay, D., Riddlestone, I. M., Macgregor, S. A., Mahon, M. F., & Whittlesey, M. K. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. Heriot-Watt University Research Portal. [Link]
-
Díaz-García, L. A., & Davies, H. M. L. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. ResearchGate. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]
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Nairoukh, Z., Wollenburg, M., Schlepphorst, C., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. The Hebrew University of Jerusalem. [Link]
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O'Brien, P., & Tik-Boon, S. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8073-8081. [Link]
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
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DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. (2014). Semantic Scholar. [Link]
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D'auria, M., & Zampella, A. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6205. [Link]
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Zhang, J., Chen, D., Zhao, Y., & Lu, Z. (2019). Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions. Nature Communications, 10(1), 3121. [Link]
-
Shen, C., Kennedy, C. R., & Knowles, R. R. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]
-
Shen, C., Kennedy, C. R., & Knowles, R. R. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship, University of California. [Link]
-
Kennedy, C. R., Shen, C., & Knowles, R. R. (2018). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 140(40), 12698-12702. [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]
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Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (2000). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 122(4), 544-545. [Link]
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Asymmetric Hydrogenation. (2015). Organic Chemistry. [Link]
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Seminati, C., Tota, A., Le Ang, J., Hedström, V., Börner, A., & Samec, J. S. M. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Journal of the American Chemical Society, 144(30), 13681-13695. [Link]
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Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]
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Holland, P. L., & Chirik, P. J. (2021). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 143(30), 11549-11562. [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(34), 10663-10679. [Link]
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Benet-Buchholz, J., & Clot, E. (2014). Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis, 4(11), 4015-4026. [Link]
-
de la Pradilla, R. F., & Viso, A. (2000). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]
-
Synthesis of cis - or trans -3,4-Disubstituted Piperidines. (2006). ResearchGate. [Link]
-
Yusof, Y., & Singh, D. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4807. [Link]
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Technical Support Center: Overcoming Hydrodefluorination in Fluoropyridine Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and critical challenge in synthetic chemistry: the selective hydrogenation of fluoropyridines while preventing undesired hydrodefluorination (HDF). Unwanted cleavage of the robust carbon-fluorine (C-F) bond leads to byproduct formation, reduced yields, and complicated purification processes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve clean, selective, and efficient hydrogenations.
Introduction: The Challenge of Selective Fluoropyridine Hydrogenation
Fluoropyridines are invaluable building blocks in pharmaceuticals and agrochemicals. The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity. However, the hydrogenation of the pyridine ring to the corresponding piperidine—a common transformation to increase the three-dimensionality and saturation of a molecule—is often plagued by the unintended cleavage of the C-F bond, a reaction known as hydrodefluorination (HDF).
This process not only consumes the starting material but also generates difficult-to-separate impurities, compromising the efficiency of the synthetic route. The propensity for HDF is governed by a complex interplay of factors including the catalyst, solvent, temperature, pressure, and the electronic properties of the substrate itself. This guide will help you navigate these variables to suppress HDF and maximize the yield of your desired fluoropiperidine product.
Frequently Asked Questions (FAQs)
Q1: What is hydrodefluorination (HDF) in the context of fluoropyridine hydrogenation?
A1: Hydrodefluorination is a side reaction where a carbon-fluorine (C-F) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond. During the catalytic hydrogenation of a fluoropyridine to a fluoropiperidine, HDF can occur on either the starting aromatic ring or the saturated product ring, leading to the formation of non-fluorinated or less-fluorinated byproducts.[1]
Q2: Why is HDF a significant problem?
A2: HDF is problematic for several reasons:
-
Reduced Yield: It consumes the starting material and desired product, lowering the overall reaction yield.
-
Product Contamination: It generates impurities that often have similar physical properties to the desired product, making purification by chromatography or crystallization challenging.
-
Loss of Function: The fluorine atom is often a key pharmacophore. Its removal can lead to a partial or complete loss of the molecule's desired biological activity.
Q3: Which positions on the fluoropyridine ring are most susceptible to HDF?
A3: The position of the fluorine atom dramatically influences its lability. Fluorine atoms at the 2- and 4-positions of the pyridine ring are generally more susceptible to HDF. This is due to the electron-withdrawing nature of the ring nitrogen, which makes these positions more electron-deficient and prone to nucleophilic attack (including by hydride species from the catalyst surface) or oxidative addition into the C-F bond by the metal catalyst.[2][3][4]
Q4: What are the primary mechanistic pathways for HDF?
A4: HDF can proceed through several mechanisms depending on the catalyst and conditions. Key pathways include:
-
Oxidative Addition/Reductive Elimination: The metal catalyst inserts into the C-F bond, followed by reaction with a hydrogen source and elimination of the C-H bond.[1][5]
-
Nucleophilic Attack: A hydride species, either from the catalyst surface or a reducing agent, attacks the carbon of the C-F bond, displacing the fluoride ion. This is often facilitated at electron-poor positions.[2]
-
Single Electron Transfer (SET): The reaction can be initiated by an electron transfer to the fluoroarene, forming a radical anion that fragments to release a fluoride ion.[6]
Understanding the likely mechanism helps in selecting the right strategy to suppress it. For instance, using less electron-rich catalysts can disfavor oxidative addition.
Troubleshooting Guide: From Problem to Solution
This section provides a structured, question-and-answer guide to troubleshoot and optimize your fluoropyridine hydrogenation reactions.
Problem Area 1: Catalyst Selection & Performance
Q: I'm using a standard Pd/C catalyst and observing significant HDF. What should I do?
A: Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst, but its high activity can often promote HDF.[7][8] Here is a logical progression of troubleshooting steps:
-
Switch the Metal: Consider changing the noble metal. Rhodium (e.g., Rh/C) or Ruthenium (e.g., Ru/C) catalysts are often reported to be more chemoselective, favoring ring hydrogenation over C-F bond cleavage.[9][10] Platinum (e.g., PtO₂) can also be effective, particularly under acidic conditions.[9]
-
Use a Different Support: The catalyst support can influence activity and selectivity. If using Pd/C, switching to Pd/Al₂O₃ or Pd/CaCO₃ might temper the catalyst's activity and reduce HDF.
-
Consider a Homogeneous Catalyst: If heterogeneous systems fail, homogeneous catalysts like those based on Iridium or Ruthenium can offer superior chemoselectivity.[11][12][13] For example, certain Iridium(III) complexes have shown excellent tolerance for halides, including fluorides, during pyridine reduction.[11] However, these often require more complex setup and product purification to remove the catalyst.
Problem Area 2: Reaction Conditions
Q: Beyond the catalyst, which reaction parameter has the most immediate impact on suppressing HDF?
A: Temperature is the most critical parameter to adjust first.
-
Action: Lower the reaction temperature. HDF, like many side reactions, often has a higher activation energy than the desired hydrogenation. Reducing the temperature can significantly slow the rate of HDF relative to the ring reduction.[4] Start by decreasing the temperature in 10-20 °C increments. This may require a longer reaction time to achieve full conversion.
Q: My reaction is clean at low temperatures but extremely slow. How can I increase the rate without inducing HDF?
A: Once you've found a suitable temperature, you can optimize other parameters to improve the reaction rate:
-
Increase Hydrogen Pressure: Carefully increasing the H₂ pressure can enhance the rate of hydrogenation without proportionally increasing the rate of HDF.
-
Optimize Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are common. Sometimes, less polar solvents or solvent mixtures can help. For instance, if a basic additive is used to trap HF, a solvent that can accommodate both the organic substrate and the inorganic salt is beneficial.[14]
Q: Should I use acidic or basic additives? I've seen both reported.
A: The use of additives is highly context-dependent, but it's a powerful tool for controlling selectivity.
-
Acidic Additives (e.g., Acetic Acid, TFA): Adding a Brønsted acid protonates the pyridine nitrogen.[9] This activates the ring towards hydrogenation, often allowing the reaction to proceed under milder conditions (lower temperature/pressure), which indirectly suppresses HDF.[11] However, the generated HF can poison some catalysts.
-
Basic Additives (e.g., K₃PO₄, Na₂CO₃, KOH): A base can be used to trap the hydrogen fluoride (HF) that is formed during HDF.[4][14] This prevents the acidic HF from damaging the catalyst or promoting further side reactions. An aqueous solution of a mild base can be very effective.[14]
The choice between acidic and basic conditions depends on your substrate's stability and the chosen catalyst. A screening of both is recommended.
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for troubleshooting HDF in your experiments.
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Technical Support Center: A-Z Guide to Improving Yield in Substituted Piperidine Synthesis
Welcome to the comprehensive support center for navigating the complexities of substituted piperidine synthesis. The piperidine ring is a cornerstone in a multitude of pharmaceuticals and natural products, making its efficient synthesis a critical endeavor for researchers in drug discovery and development.[1][2][3] This guide is designed to be your go-to resource, providing in-depth, experience-driven answers to the common hurdles encountered in the lab. Here, we move beyond simple protocols to explore the "why" behind the "how," empowering you to troubleshoot effectively and significantly improve your yields.
Part 1: Troubleshooting Guide - Common Synthetic Challenges
This section addresses specific, frequently encountered problems in a question-and-answer format, offering detailed causal explanations and actionable solutions.
Low Yields in N-Alkylation of Piperidines
Question: My N-alkylation of a piperidine with an alkyl halide is sluggish, incomplete, or results in a complex mixture. What are the likely causes and how can I optimize the reaction?[4]
Answer: This is a classic, yet often frustrating, issue stemming from several interrelated factors. Let's break them down:
-
Insufficient Basicity & Acid Scavenging: The reaction of a piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl).[4] This acid protonates the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[4]
-
Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be effective.[4] The choice of base is critical; for instance, hindered bases like DIPEA can minimize side reactions.[5]
-
-
Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.
-
Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[4] This simple change can dramatically accelerate the reaction rate.
-
-
Steric Hindrance: Bulky substituents on either the piperidine nitrogen or the alkylating agent can impede the reaction.[4]
-
Solvent Effects: The choice of solvent plays a crucial role in reaction kinetics.[4]
-
Solution: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation as they can solvate the cation without strongly interacting with the nucleophile. If solubility is an issue, DMF or DMSO can be excellent alternatives to acetone.[7]
-
-
Over-alkylation (Quaternary Salt Formation): The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of an undesired quaternary ammonium salt.[5]
Challenges in Reductive Amination for Piperidine Synthesis
Question: My reductive amination to form a substituted piperidine is giving low yields and multiple byproducts. How can I improve the outcome?
Answer: Reductive amination is a powerful tool for C-N bond formation, but its success hinges on controlling the equilibrium between the starting materials, the intermediate iminium ion, and the final product.[9][10]
-
Suboptimal pH: The reaction requires a delicate pH balance. The initial condensation to form the imine or enamine is acid-catalyzed, but a pH that is too low will protonate the amine starting material, rendering it non-nucleophilic.
-
Solution: The reaction is often buffered, typically with acetic acid. The optimal pH is generally between 4 and 6.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.
-
Side Reactions: The intermediate iminium ion can be susceptible to side reactions, especially if it is sterically hindered or if the reaction is run at elevated temperatures.
-
Solution: Running the reaction at lower temperatures can help to minimize side reactions. Monitoring the reaction closely by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.[6]
-
Poor Yields in Pictet-Spengler Cyclization
Question: I am attempting a Pictet-Spengler reaction to synthesize a tetrahydro-β-carboline or tetrahydroisoquinoline, but the yield is disappointingly low. What factors should I investigate?
Answer: The Pictet-Spengler reaction is a robust method for constructing these important heterocyclic systems, but its efficiency is highly dependent on the electronic nature of the starting materials and the reaction conditions.[11][12]
-
Insufficient Nucleophilicity of the Aromatic Ring: The key step in the Pictet-Spengler reaction is the intramolecular electrophilic attack of an iminium ion on the aromatic ring.[11][13] If the aromatic ring is electron-deficient, this cyclization will be disfavored.
-
Iminium Ion Formation: The formation of the key iminium ion intermediate is critical for the reaction to proceed.[11]
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Solution: While traditionally carried out in protic solvents with heating, superior yields have been reported in aprotic media.[11] Experimenting with different solvents and temperatures is recommended to find the optimal conditions for your specific substrate.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions regarding the synthesis of substituted piperidines.
Question 1: What are the most common synthetic routes to substituted piperidines?
Answer: Several key strategies are employed for the synthesis of substituted piperidines, each with its own advantages and limitations:
-
Hydrogenation of Substituted Pyridines: This is a widely used method, often employing catalysts such as platinum oxide (Adams' catalyst), palladium, or rhodium.[1][6] It allows for the synthesis of a wide variety of substituted piperidines, with the stereochemistry often being influenced by the catalyst and reaction conditions.[6]
-
Reductive Amination: This versatile method involves the reaction of a dicarbonyl compound with a primary amine, followed by in situ reduction to form the piperidine ring. It is often a one-pot reaction and is a powerful tool for constructing the piperidine skeleton.[6][9]
-
Intramolecular Cyclization Reactions: A variety of cyclization strategies can be used to form the piperidine ring, including intramolecular Sₙ2 reactions, Michael additions, and oxidative amination of alkenes.[1] The success of these methods depends on the careful design of the starting material to facilitate the desired ring closure.[1]
-
Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer an efficient and atom-economical approach to highly substituted piperidines.[15][16]
Question 2: How do I choose the appropriate protecting group for the piperidine nitrogen?
Answer: The selection of a protecting group is a critical strategic decision in a multi-step synthesis.[17] The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions that do not affect other functional groups.[17][18]
| Protecting Group | Abbreviation | Introduction | Removal Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[19][20] | Stable to a wide range of non-acidic conditions.[20] |
| Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C)[19] | Sensitive to catalytic hydrogenation. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine)[17][19] | Commonly used in solid-phase peptide synthesis.[19] |
| Benzyl | Bn | Benzyl bromide, benzyl chloride | Hydrogenolysis (e.g., H₂, Pd/C)[19] | Stable to many acidic and basic conditions. |
Question 3: I'm having difficulty with the purification of my substituted piperidine. What are some common issues and solutions?
Answer: Purification of piperidine derivatives can be challenging due to their basic nature and potential for salt formation.
-
Discoloration: A yellow or brown tint in the purified product is often due to oxidation.[4][6]
-
Crystallization upon Storage: Solutions of piperidines, particularly in solvents like DMF, can sometimes crystallize upon storage.[6][21]
-
Cause: This is often due to the reaction of the basic piperidine with atmospheric carbon dioxide to form a carbonate salt, or with acidic gases (like HCl that may be present in the lab atmosphere) to form a hydrochloride salt.[6][21]
-
Solution: Ensure storage containers are well-sealed and consider storing under an inert atmosphere.[6] The crystals can often be redissolved, but preparing a fresh solution is recommended for critical applications.[21]
-
-
Separation from Pyridine: If your synthesis starts from pyridine, removing residual pyridine can be difficult due to the formation of an azeotrope with piperidine.[6]
-
Solution: Simple distillation is often ineffective. Azeotropic distillation with water can be attempted. A more effective method is selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[6]
-
Part 3: Experimental Protocols & Visualizations
General Protocol for Reductive Amination to Form a Substituted Piperidine
This protocol provides a general guideline for a one-pot reductive amination using sodium triacetoxyborohydride (STAB).
Materials:
-
Dicarbonyl compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of the dicarbonyl compound in the chosen anhydrous solvent, add the primary amine. If desired, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.
-
Add the sodium triacetoxyborohydride (STAB) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decision-Making Workflow for Piperidine Synthesis
Caption: A decision tree to guide the selection of a synthetic route for a target substituted piperidine.
Common Side Reactions in N-Alkylation
Caption: A diagram illustrating the desired reaction and common side reactions in the N-alkylation of piperidines.
References
- Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity - Benchchem. (URL: )
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine - Benchchem. (URL: )
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals - News-Medical.net. (URL: )
-
One-pot multi-component green synthesis of highly substituted piperidines - ResearchGate. (URL: [Link])
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - ACS Publications. (URL: [Link])
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (URL: [Link])
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES - ResearchGate. (URL: [Link])
- Technical Support Center: Optimization of Piperidine Synthesis for Acetylpheneturide Analogs - Benchchem. (URL: )
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - National Center for Biotechnology Information. (URL: [Link])
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - ACS Publications. (URL: [Link])
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - National Center for Biotechnology Information. (URL: [Link])
-
Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl) - PubMed. (URL: [Link])
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])
-
The reductive amination reaction. - ResearchGate. (URL: [Link])
-
Proposed mechanism for the synthesis of highly substituted piperidine 9 - ResearchGate. (URL: [Link])
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (URL: [Link])
-
Protecting group - chemeurope.com. (URL: [Link])
-
Pictet–Spengler reaction - Wikipedia. (URL: [Link])
-
How do protective groups aid in multi-step syntheses? - TutorChase. (URL: [Link])
-
Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. (URL: [Link])
-
Pictet-Spengler Reaction - NROChemistry. (URL: [Link])
-
Pictet-Spengler Reaction - J&K Scientific LLC. (URL: [Link])
-
Pictet-Spengler reaction - Name-Reaction.com. (URL: [Link])
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (URL: [Link])
-
How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (URL: [Link])
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - ACS Publications. (URL: [Link])
-
The Pictet-Spengler Reaction Updates Its Habits - PubMed. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
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- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Volatile Byproducts in Fluorinated Heterocycle Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated heterocycles. It is designed to address the significant challenges associated with the formation and management of volatile, often hazardous, byproducts. Our focus is on providing practical, field-proven insights and protocols to ensure experimental success and, most importantly, laboratory safety.
Introduction: The Challenge of Volatility and Reactivity
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity.[1][2][3][4] However, the reagents and reaction conditions used can generate a host of volatile and highly reactive byproducts.[2][5] Compounds like hydrogen fluoride (HF), carbonyl fluoride (COF₂), and various low molecular weight fluorinated gases can pose significant risks, including severe corrosion, toxicity, and potential for runaway reactions.[6][7] Effective management of these byproducts is not merely a matter of waste disposal; it is a critical component of reaction design and laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling of volatile byproducts.
Q1: What are the most common volatile byproducts I should anticipate?
A1: The byproduct profile depends heavily on your choice of fluorinating agent and substrate. However, several common species are frequently encountered:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas, often formed when using reagents like DAST (diethylaminosulfur trifluoride) or during thermal decomposition of fluoropolymers.[6] It can cause severe respiratory and skin burns.
-
Carbonyl Fluoride (COF₂): A toxic gas that is an analogue of phosgene. It can be generated from the decomposition of certain fluorinated compounds.[6][8]
-
Silicon Tetrafluoride (SiF₄): Often generated if fluoride ions come into contact with glassware (silicon dioxide) under acidic conditions, particularly during workup procedures.
-
Low Molecular Weight Fluoroalkanes/Fluoroalkenes: These can be byproducts of various fluorination or fluoroalkylation reactions.[4]
-
Sulfur-Containing Gases: Reactions involving sulfur-based fluorinating agents can produce volatile sulfur byproducts which may also be hazardous.
Q2: What is the single most important engineering control for these reactions?
A2: A properly functioning chemical fume hood is the absolute minimum requirement.[9] For reactions with a high potential for generating highly toxic gases like HF or F₂, a dedicated, enclosed system such as a gas handling cabinet with a robust scrubbing system is strongly recommended.[10] All equipment should be meticulously leak-checked with an inert gas like nitrogen before introducing any reactive fluorine source.[10]
Q3: How do I choose materials for my reactor setup?
A3: Material compatibility is critical to prevent equipment failure and loss of containment.
-
Avoid Glass with HF-Generating Reactions: Hydrogen fluoride will readily etch glass (silicon dioxide). For reactions where HF is a known or potential byproduct, use reactors made of fluoropolymers like PFA or PTFE, or specific metal alloys like Hastelloy® or Monel®.
-
Check Elastomer Compatibility: Standard elastomers used for seals and gaskets (e.g., Viton®, Kalrez®) have varying resistance to fluorinated compounds and solvents. Always consult a compatibility chart.
-
Passivation: For metal systems, especially those using elemental fluorine, a passivation step is necessary. This involves carefully treating the metal surface with a low concentration of fluorine gas to form a protective metal fluoride layer that resists further corrosion.[10]
Q4: What are the immediate first aid measures for HF exposure?
A4: All personnel working with HF-generating reagents must be trained in first aid and have immediate access to a specialized HF first aid kit.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, then apply a 2.5% calcium gluconate gel.[11] Seek immediate medical attention.
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air immediately and seek emergency medical assistance.
Troubleshooting Guides
This section provides a detailed, problem-and-solution format for specific issues encountered during synthesis.
Issue 1: Uncontrolled Pressure Increase in the Reactor
An unexpected rise in pressure is a critical safety event that may indicate a runaway reaction. It requires immediate and correct action.
Q: My reaction pressure is rising rapidly. What is the cause and what should I do?
A: A rapid pressure increase is typically caused by a combination of gas evolution and an exothermic reaction that increases the vapor pressure of the solvent. Fluorination reactions are often highly exothermic.[5]
Causality:
-
Exothermicity: The reaction rate has accelerated beyond the system's capacity to remove heat, leading to a thermal runaway.
-
Gas Generation: The reaction is producing non-condensable gaseous byproducts (e.g., HF, CO₂) at a high rate.
-
Delayed Initiation: The reaction may have had an induction period, followed by a sudden, rapid initiation.
Immediate Actions & Troubleshooting Workflow:
The following diagram outlines the logical steps to diagnose and manage a pressure-related issue.
Caption: *Troubleshooting workflow for a reactor pressure increase. (MAWP: Maximum Allowable Working Pressure).
Preventative Measures:
-
Reaction Calorimetry: Before scaling up, use reaction calorimetry to understand the heat of reaction and the rate of heat evolution.
-
Semi-Batch Addition: Add the fluorinating agent slowly and sub-surface to control the reaction rate and allow for efficient heat removal.
-
Proper Venting: Ensure the reactor is equipped with a properly sized pressure relief system (bursting disc or relief valve) that vents to a safe location or a containment/scrubbing system.[12]
Issue 2: Safe Quenching and Disposal of Reactive Byproducts
At the end of the reaction, unreacted fluorinating agents and acidic byproducts must be neutralized safely.
Q: How do I safely quench my reaction mixture containing residual fluorinating agent and HF?
A: Improper quenching is a common source of accidents. The procedure must be performed slowly, under an inert atmosphere, and with cooling, as the quenching process itself can be highly exothermic.
Causality:
-
Violent Reactivity: Reagents like DAST react violently with water.
-
Exothermicity: Neutralization of strong acids like HF with a base is highly exothermic.
-
Gas Evolution: Quenching with bicarbonate or carbonate bases will evolve large volumes of CO₂ gas, which can cause dangerous pressure buildup if not properly vented.
Recommended General Quenching Protocol:
This protocol is a general guideline. Always adapt it based on the specific scale and reagents of your experiment.
-
Preparation:
-
Initial Quench (Alcohol):
-
Aqueous Quench:
-
Once the initial vigorous reaction (if any) has subsided, slowly add a saturated aqueous solution of a weak base like sodium bicarbonate or a dilute solution of sodium hydroxide. Caution: Be prepared for significant CO₂ evolution if using bicarbonate.[15]
-
The use of ice added directly can also be a method for quenching small amounts of pyrophoric or highly reactive materials.[13]
-
-
Final Neutralization:
-
Allow the mixture to warm to room temperature while stirring.
-
Check the pH of the aqueous layer and adjust to neutral (pH ~7) with a suitable acid or base.
-
-
Waste Segregation:
The following diagram illustrates the setup for a safe quenching and off-gas scrubbing process.
Sources
- 1. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Advances in Continuous Flow Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theic2.org [theic2.org]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. icheme.org [icheme.org]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Rhodium-Catalyzed Dearomatization of Fluoropyridines
Welcome to the technical support center for the rhodium-catalyzed dearomatization of fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation, with a special focus on addressing the challenges that arise during reaction scale-up. Our goal is to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to ensure the successful and scalable synthesis of dearomatized fluoropyridine derivatives.
Introduction
The rhodium-catalyzed dearomatization of fluoropyridines is a pivotal reaction in modern synthetic chemistry, offering a direct route to valuable, three-dimensional fluorinated heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] However, transitioning this sophisticated catalytic process from a laboratory-scale experiment to a larger, more robust production scale is often fraught with challenges. Issues such as diminished yields, inconsistent reaction profiles, and catalyst deactivation can become more pronounced, hindering the efficient synthesis of the desired compounds.
This technical guide is structured to provide a comprehensive resource for identifying, understanding, and overcoming these scalability issues. We will begin with a set of frequently asked questions to address common queries, followed by a detailed troubleshooting guide organized by specific experimental problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when undertaking the rhodium-catalyzed dearomatization of fluoropyridines, particularly with scalability in mind.
Q1: Why are my reaction yields significantly lower upon scaling up from a 1 mmol to a 50 mmol scale?
A: This is a classic scalability issue that can stem from several factors that are often negligible at a smaller scale. The primary culprits are typically inefficient mass and heat transfer. In larger reactors, inadequate stirring can lead to poor mixing of the catalyst, substrate, and reagents, resulting in localized concentration gradients and reduced reaction rates. Additionally, exothermic events that are easily dissipated in a small flask can lead to localized "hot spots" in a larger reactor, which can cause catalyst decomposition or promote side reactions. Careful consideration of reactor geometry, stirring efficiency, and controlled reagent addition is crucial for maintaining yield at scale.
Q2: I'm observing the formation of new, unidentified byproducts at a larger scale that were not present in my small-scale runs. What could be the cause?
A: The appearance of new byproducts on scale-up often points to subtle changes in the reaction environment. Longer reaction times, which may be necessary to drive the reaction to completion at a larger scale, can provide more opportunities for side reactions to occur. Furthermore, the interaction of the fluoropyridine substrate with the rhodium catalyst can be complex. The presence of the electron-withdrawing fluorine atom can influence the C-H and C-F bond activation pathways at the rhodium center, potentially leading to undesired C-F activation or other side reactions under prolonged heating or with slight variations in catalyst activity.[2][3]
Q3: My rhodium catalyst appears to be deactivating much faster on a larger scale. How can I mitigate this?
A: Catalyst deactivation is a significant hurdle in scaling up rhodium-catalyzed reactions.[4] On a larger scale, the catalyst is exposed to a larger surface area of the reactor and potentially a higher concentration of impurities from reagents and solvents over a longer period. For rhodium catalysts, deactivation can occur through several mechanisms, including the formation of inactive rhodium clusters or reaction with trace impurities. To mitigate this, ensure all reagents and solvents are of high purity and are thoroughly degassed. A gradual addition of the substrate to the catalyst solution can also help maintain a stable catalytic environment. In some cases, a higher catalyst loading or the use of a more robust ligand may be necessary for larger-scale operations.
Q4: Is it necessary to modify the solvent and concentration when scaling up the reaction?
A: Yes, it is often necessary to adjust the solvent volume and concentration. While a highly concentrated reaction might be feasible on a small scale, on a larger scale, this can lead to issues with solubility, viscosity, and heat transfer. A more dilute system can improve mixing and temperature control. However, excessive dilution can slow down the reaction rate. Therefore, a careful optimization of the solvent-to-substrate ratio is recommended during scale-up studies to find a balance between reaction efficiency and process safety and control.
Q5: How does the fluorine substituent on the pyridine ring specifically impact scalability?
A: The fluorine atom has a profound electronic effect on the pyridine ring, making it more electron-deficient. This can influence the initial coordination to the rhodium center and the subsequent C-H activation step.[2][3] While this can be beneficial for the desired dearomatization pathway, it can also make the system more sensitive to reaction conditions. On scale-up, where temperature and concentration gradients are more likely, the reactivity of the fluoropyridine can be less predictable. It is also worth noting that the potential for C-F bond activation, although often a less favorable pathway, should not be entirely dismissed, especially under forcing conditions that might be encountered during troubleshooting on a larger scale.
Part 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific problems encountered during the scale-up of rhodium-catalyzed dearomatization of fluoropyridines.
Issue 1: Inconsistent or Stalled Reaction Conversion
Symptoms:
-
The reaction does not go to completion, even with extended reaction times.
-
Reaction progress stalls after a certain percentage of conversion.
-
Significant batch-to-batch variability in final conversion.
Potential Causes & Solutions:
| Probable Cause | Diagnostic Check | Proposed Solution |
| Inefficient Mixing | Observe the stirring vortex in the reactor. Are there "dead zones" where mixing appears poor? | Increase the stirring speed. Consider using a mechanical stirrer with a larger impeller for more efficient agitation. For very large reactors, baffles may be necessary to improve mixing. |
| Catalyst Deactivation | Take a sample from the reaction mixture and analyze for soluble rhodium. A decrease in soluble rhodium suggests precipitation or decomposition. | Ensure rigorous exclusion of air and moisture by using properly dried glassware and degassed solvents. Purify all reagents before use. Consider a slow addition of the fluoropyridine substrate to maintain a stable catalyst concentration. |
| Inhibitor Presence | Analyze starting materials and solvents for impurities using techniques like GC-MS or NMR. | Purify all reagents and solvents. If an inhibitor is identified, implement a purification step to remove it before it enters the reactor. |
| Substrate/Product Insolubility | Observe the reaction mixture for any precipitate formation as the reaction progresses. | Adjust the solvent system or decrease the overall concentration to maintain a homogeneous solution. A co-solvent may be necessary. |
Workflow for Troubleshooting Inconsistent Conversion:
Caption: Troubleshooting workflow for inconsistent reaction conversion.
Issue 2: Poor Reproducibility of Diastereoselectivity
Symptoms:
-
The ratio of diastereomers varies significantly between batches.
-
Loss of stereocontrol at a larger scale compared to small-scale experiments.
Potential Causes & Solutions:
| Probable Cause | Diagnostic Check | Proposed Solution |
| Temperature Fluctuations | Monitor the internal reaction temperature closely. Are there significant exotherms during reagent addition? | Implement a more controlled addition of reagents, possibly using a syringe pump. Improve the reactor's cooling efficiency. Consider running the reaction at a slightly lower temperature to minimize the impact of any temperature spikes. |
| Concentration Effects | Analyze if the diastereomeric ratio changes with conversion. | Optimize the reaction concentration. A more dilute system may provide better selectivity by disfavoring aggregation or bimolecular side reactions that could affect the stereodetermining step. |
| Ligand Decomposition | Analyze the reaction mixture by NMR or LC-MS to check for the integrity of the chiral ligand. | Ensure the chiral ligand is stable under the reaction conditions. If not, a more robust ligand may be required. Protect the reaction from light if the ligand is photosensitive. |
Proposed Catalytic Cycle and Stereodetermining Step:
The dearomatization process likely proceeds through a catalytic cycle involving C-H activation, migratory insertion, and reductive elimination. The stereochemistry is often set during the migratory insertion step.
Caption: Simplified catalytic cycle for rhodium-catalyzed dearomatization.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Rhodium-Catalyzed Dearomatization of a Fluoropyridine (50 mmol Scale)
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All glassware should be oven-dried and cooled under an inert atmosphere. Rhodium compounds are precious and should be handled with care.
Materials:
-
Rhodium(III) catalyst precursor (e.g., [Cp*RhCl₂]₂)
-
Chiral ligand (if applicable)
-
Fluoropyridine substrate (50 mmol)
-
Coupling partner (e.g., alkyne or alkene, typically 1.2 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or dioxane)
-
Additive/base (if required)
-
Inert gas supply (Argon or Nitrogen)
-
Mechanical stirrer
-
Jacketed reactor with temperature control
Procedure:
-
Reactor Setup: Assemble the jacketed reactor with a mechanical stirrer, thermocouple, condenser, and an inert gas inlet. Ensure the system is leak-tight.
-
Inerting the System: Purge the reactor with inert gas for at least 30 minutes.
-
Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere, charge the rhodium catalyst precursor and the chiral ligand (if used). Add a portion of the degassed solvent to dissolve the catalyst components.
-
Charging the Reactor: Transfer the catalyst solution to the reactor via cannula. Add the remaining solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Heating: Heat the reactor to the optimized reaction temperature (e.g., 80-120 °C).
-
Substrate Addition: Prepare a solution of the fluoropyridine substrate and the coupling partner in the degassed solvent. Add this solution to the reactor dropwise over a period of 1-2 hours using a syringe pump. This controlled addition is crucial to manage any potential exotherms and maintain a stable catalyst environment.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature. The work-up procedure will be substrate-dependent but typically involves filtration to remove any insoluble species, followed by solvent evaporation and purification by column chromatography or crystallization.
References
-
Braun, T., et al. (2004). C-F or C-H Bond Activation and C-C Coupling Reactions of Fluorinated Pyridines at Rhodium: Synthesis, Structure and Reactivity of a Variety of Tetrafluoropyridyl Complexes. Dalton Transactions, (24), 4106-4119. [Link]
-
Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-catalyzed synthesis of fluorinated pyridines. Organic letters, 17(11), 2567–2569. [Link]
-
Donohoe, T. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8565-8570. [Link]
-
Fustero, S., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications, 12(1), 3935. [Link]
-
Karimov, R. R. (2024). Rhodium and Cobalt Transition Metal Catalysis for Heteroarene Dearomatization and Natural Product Synthesis. Auburn University. [Link]
-
Larrosa, I., et al. (2014). Rhodium(III)-Catalyzed Dearomatizing (3 + 2) Annulation of 2-Alkenylphenols and Alkynes. Journal of the American Chemical Society, 136(20), 7425–7433. [Link]
-
Sato, K. (2006). [Development of new reactions of fluorine compounds using a rhodium catalyst]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(8), 597–605. [Link]
-
Scuderi, M., et al. (2025). Overcoming Cosolvent Challenges in Rhodium-Catalyzed NMP-Based Multiphase Hydroformylation: A Study on Catalyst Performance, Longevity, and Scalability for Industrial Production. ACS Catalysis. [Link]
-
van Leeuwen, P. W. N. M., et al. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 10(9), 1021. [Link]
Sources
- 1. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-F or C-H bond activation and C-C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting guide for coupling reactions involving sterically hindered amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for coupling reactions involving sterically hindered amines, a common challenge in medicinal and process chemistry. Our approach is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common high-level challenges encountered when working with bulky amines.
Q1: Why is my standard coupling reaction (e.g., EDC/HOBt for amides, or a generic Pd-catalyst for C-N) failing or giving very low yields with a hindered amine?
A1: The primary reasons for failure are a combination of electronic and steric effects.
-
Steric Hindrance: This is the most significant factor. Bulky groups on the amine (e.g., secondary amines with α-branching, di-ortho-substituted anilines) or the coupling partner physically obstruct the approach of the reagents to the reactive centers.[1][2] This slows down the desired reaction, allowing side reactions to dominate, or prevents it altogether.
-
Reduced Nucleophilicity: The steric bulk around the nitrogen lone pair diminishes its ability to act as an effective nucleophile, making it a less reactive partner in the coupling reaction.[1]
-
Inappropriate Reagents: Standard coupling reagents, like the carbodiimide EDC, are often not potent enough to activate the carboxylic acid sufficiently to overcome the high energy barrier of reacting with a poorly nucleophilic, hindered amine.[1] Similarly, first-generation palladium catalysts may not be suitable for challenging C-N couplings.[3]
Q2: What are the typical signs of a failed or stalled coupling reaction with a hindered amine?
A2: The most common indicators you'll observe are:
-
Low or No Product Yield: The most obvious sign of reaction failure.[2]
-
Persistence of Starting Materials: Analysis of the crude reaction mixture via TLC, LC-MS, or NMR shows a significant amount of the unreacted amine and/or the electrophilic coupling partner.[2]
-
Formation of Side Products: In palladium-catalyzed reactions, you may observe significant hydrodehalogenation of your aryl halide (where the halide is replaced by hydrogen) or the formation of biaryl homocoupling products.[4] For amide couplings, you might see byproducts from the decomposition of your activated ester.
Q3: My reaction involves an α-branched secondary amine with an aryl halide. What are the common competing side reactions I should look out for?
A3: In palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), α-branched secondary amines are particularly challenging.[5] The steric hindrance can slow the desired reaction steps, allowing two key side reactions to occur:
-
Reaction with the Alkoxide Base: The alkoxide base (e.g., NaOtBu) can compete with the hindered amine as a nucleophile, leading to the formation of an undesired aryl tert-butyl ether.[5]
-
β-Hydride Elimination: This can occur from the intermediate palladium(II)-amido complex.[5] This process leads to the formation of a reduced arene (hydrodehalogenation) and an imine, consuming your starting materials in an unproductive pathway. The design of the catalyst's supporting ligand is critical to suppress this side reaction.[5]
Part 2: Systematic Troubleshooting Workflow
When a reaction with a hindered amine fails, a systematic approach is crucial. The following workflow helps diagnose the root cause.
Troubleshooting Flowchart
Caption: A systematic workflow for troubleshooting coupling reactions involving sterically hindered amines.
Part 3: Advanced Strategies & Protocol Optimization
If initial troubleshooting doesn't resolve the issue, a change in strategy is often required.
A. For Amide Bond Formation
Standard carbodiimide reagents (DCC, EDC) are frequently insufficient for hindered substrates.[1] More powerful reagents are necessary.
Q4: I'm attempting to form an amide bond between a hindered acid and a hindered amine. Which coupling reagents should I use?
A4: You must move to more potent activating agents. Onium-salt-based reagents are the preferred choice as they form highly reactive intermediates.[2][6]
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[2] More recently developed reagents like COMU offer excellent performance with improved safety profiles, as they do not rely on explosive HOBt or HOAt additives.[7]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also very powerful, with PyAOP being particularly noted for its effectiveness in coupling N-methylated amino acids.[2][8]
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Synthesis
| Reagent Class | Examples | Reactivity | Key Advantages | Considerations |
|---|---|---|---|---|
| Carbodiimide | EDC, DCC | Low-Moderate | Cost-effective, widely used for simple couplings. | Often fails for hindered substrates; can cause racemization.[1] |
| Uronium/Aminium | HATU, HCTU, COMU | High | High efficiency for difficult couplings; COMU is safer.[2][7] | More expensive; requires a non-nucleophilic base (e.g., DIPEA). |
| Phosphonium | PyBOP, PyAOP | High | Very effective for sterically demanding couplings and reducing racemization.[2] | Byproduct removal can sometimes be challenging. |
| Acyl Fluoride | (Pyridine-HF, Deoxo-Fluor®) | Very High | Can succeed where other methods fail completely by creating a small, highly reactive electrophile.[9][10] | Reagents can be corrosive; requires careful handling. |
Q5: Even HATU is failing for my extremely hindered substrates. Is there a more powerful strategy?
A5: Yes. For exceptionally challenging cases, an in situ acyl fluoride formation protocol can be highly effective. Acyl fluorides are small yet highly reactive, minimizing steric clash during the coupling step.[9] This method has proven efficient for coupling sterically hindered carboxylic acids and electron-deficient amines where other standard methods failed.[9][10]
Key Experimental Protocol: Amide Coupling via In Situ Acyl Fluoride Formation
This protocol is adapted from a procedure demonstrated to be effective for coupling substrates where other methods have failed.[9][11]
Materials:
-
Hindered Carboxylic Acid (1.0 equiv)
-
Hindered Amine (1.1-1.5 equiv)
-
Cyanuric fluoride or alternative fluorinating agent (e.g., Deoxo-Fluor®) (1.5 equiv)
-
Pyridine or another suitable base (3.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Acyl Fluoride Formation:
-
Dissolve the hindered carboxylic acid (1.0 equiv) and pyridine (3.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyanuric fluoride (1.5 equiv) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, monitoring the formation of the acyl fluoride by TLC or LC-MS if possible.
-
-
Coupling Reaction:
-
Add the hindered amine (1.1-1.5 equiv) to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. For extremely challenging substrates, gentle heating (e.g., 40 °C) may be required.[9]
-
-
Monitoring & Work-up:
-
Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
B. For Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The success of a Buchwald-Hartwig reaction with a hindered amine is critically dependent on the choice of ligand, base, and solvent.[4] The goal is to promote the desired C-N reductive elimination while suppressing side reactions like β-hydride elimination.[5]
Q6: How do I choose the right catalyst system for coupling a hindered amine with an aryl halide?
A6: The key is selecting a palladium precatalyst paired with a sterically bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and, most importantly, accelerate the final C-N bond-forming reductive elimination.[5][12][13]
Key Components for Buchwald-Hartwig Amination
Caption: Core components for a successful Buchwald-Hartwig amination of a hindered amine.
Table 2: Recommended Ligands for Buchwald-Hartwig Amination of Hindered Amines
| Ligand | Structure Type | Key Features & Applications |
|---|---|---|
| XPhos | Biaryl(dicyclohexyl)phosphine | General and robust ligand for a wide range of C-N couplings, including secondary amines.[14] |
| RuPhos | Biaryl(dicyclohexyl)phosphine | Highly effective for coupling secondary amines, even with sterically demanding partners.[5] |
| BrettPhos | Biaryl(di-tert-butyl)phosphine | Exceptionally broad scope for primary amines; can be effective for some secondary amines at low catalyst loadings.[14][15] |
| tBuXPhos | Biaryl(di-tert-butyl)phosphine | An effective ligand, often used in catalyst systems for unactivated aryl halides.[14] |
Key Experimental Protocol: Screening for Optimal Buchwald-Hartwig Conditions
This protocol outlines a parallel screening approach to quickly identify the best conditions.
Materials:
-
Aryl Halide (1.0 equiv)
-
Hindered Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G3-Precatalyst, 1-2 mol%)
-
Ligand screen (e.g., XPhos, RuPhos, BrettPhos, 1.1-2.2 mol% relative to Pd)
-
Base screen (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert reaction vials (e.g., microwave vials with stir bars)
Procedure:
-
Inert Atmosphere Setup: Perform all additions inside a glovebox or using Schlenk line techniques. Ensure all glassware is rigorously dried.[4]
-
Reagent Dispensing:
-
To each reaction vial, add the solid base.
-
Add the specified palladium precatalyst and ligand to each vial.
-
Prepare a stock solution of the aryl halide and hindered amine in the chosen anhydrous, degassed solvent.
-
-
Reaction Initiation:
-
Dispense the stock solution into each vial.
-
Seal the vials tightly with PTFE-lined caps.
-
-
Reaction and Analysis:
-
Place the vials in a heating block set to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reactions at set time points (e.g., 2h, 8h, 24h) by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
-
-
Scale-up: Once the optimal conditions (ligand, base, solvent, temperature) are identified, the reaction can be scaled up.
References
- Benchchem. Improving the efficiency of coupling reactions with hindered amines.
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
- Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Dodge, M. E., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC - NIH.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Taggart, J. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Galkin, M. V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Benchchem. Technical Support Center: Enhancing the Efficiency of Buchwald-Hartwig Coupling.
- Filo. (2025). Effect of Solvent on Basicity of Amines.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Enamine. (n.d.). Catalysts and Ligands.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fluorination Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Fluorine's unique properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] However, the success of a fluorination reaction is critically dependent on the selection and handling of the appropriate fluorinating agent. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of fluorination chemistry and optimize your reaction outcomes.
Part 1: Troubleshooting Guide - Common Issues in Fluorination Reactions
This section addresses specific problems encountered during fluorination reactions, offering potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my fluorination reaction failing or giving a low yield?
Low or no product yield is a frequent challenge in fluorination chemistry. The root cause often lies in the choice of the fluorinating agent, its stability, or the reaction conditions.
-
Potential Cause 1: Mismatched Fluorinating Agent for the Substrate. The electronic and steric properties of your substrate dictate the type of fluorinating agent required. Fluorinating agents are broadly classified as electrophilic ("F⁺" donors) or nucleophilic ("F⁻" donors).[5][6][7]
-
Solution: For electron-rich substrates, such as enol ethers or electron-rich aromatic compounds, an electrophilic fluorinating agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is generally the best choice.[5] For substrates with a good leaving group or for deoxyfluorination of alcohols, a nucleophilic agent like DAST or Deoxo-Fluor is more appropriate.[5][6]
-
-
Potential Cause 2: Decomposition or Deactivation of the Fluorinating Agent. Many fluorinating agents are sensitive to moisture and can decompose at elevated temperatures.[8][9] For instance, DAST can decompose and release corrosive byproducts.[5][9]
-
Potential Cause 3: Suboptimal Reaction Conditions. The choice of solvent, temperature, and reaction time are critical. Some fluorination reactions require heating to proceed at a reasonable rate, while for others, elevated temperatures can lead to decomposition.[5][10]
-
Potential Cause 4: Insufficient Reagent. Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve a good yield.[5]
-
Solution: Try increasing the equivalents of the fluorinating reagent incrementally while monitoring the reaction progress.[5]
-
Q2: How can I improve the purity of my product and reduce side reactions?
Poor purity and the formation of multiple side products often indicate a lack of selectivity in the fluorination reaction.
-
Potential Cause 1: Non-selective Fluorinating Agent. Some fluorinating agents are highly reactive and may not be selective for the desired transformation, leading to a mixture of products.[12]
-
Solution: Consider using a more selective fluorinating agent. For example, Selectfluor® is a commonly used and highly selective electrophilic fluorinating agent.[12][13] The choice of a base can also be critical; a mild base like sodium carbonate can sometimes improve conversion and selectivity.[12]
-
-
Potential Cause 2: Incompatible Solvent. The solvent can have a significant impact on the reaction's outcome. Some electrophilic reagents like Selectfluor® can react exothermically and sometimes explosively with solvents like DMF, pyridine, and DMSO.[10][14]
-
Potential Cause 3: Substrate or Product Decomposition. The harshness of the fluorinating agent or the reaction conditions can lead to the decomposition of your starting material or desired product.[10]
Q3: Why are my fluorination reaction results inconsistent and not reproducible?
Inconsistent results can be frustrating and often point to hidden variables in the experimental setup.
-
Potential Cause 1: Variable Quality of the Fluorinating Agent. Impurities in the fluorinating agent can significantly impact the reaction's outcome.[15]
-
Solution: Use high-purity fluorinating agents from a reliable source.[15] If the purity is uncertain, purification of the agent may be necessary.
-
-
Potential Cause 2: Presence of Moisture. Many fluorination reactions are highly sensitive to moisture.[8][11]
-
Potential Cause 3: Inconsistent Reaction Monitoring. Quenching the reaction too early or too late can lead to variable yields and purities.[16]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the difference between nucleophilic and electrophilic fluorinating agents?
Fluorinating agents are categorized based on whether they donate a fluoride anion (F⁻, nucleophilic) or a formal fluorine cation (F⁺, electrophilic).[5][6][7]
-
Nucleophilic Fluorinating Agents: These reagents provide a source of fluoride ions (F⁻) that act as nucleophiles. They are typically used to displace a leaving group in an SN2 or SNAr reaction or to open epoxides.[5][6] Common examples include potassium fluoride (KF), cesium fluoride (CsF), and diethylaminosulfur trifluoride (DAST).[5][6]
-
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[5][6] Widely used examples include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and other N-F compounds.[5][6]
FAQ 2: What are the key safety precautions for handling common fluorinating agents like DAST and Selectfluor®?
Safety is paramount when working with fluorinating agents.
-
DAST (Diethylaminosulfur Trifluoride): DAST is a versatile nucleophilic fluorinating agent but is thermally unstable and can decompose explosively, especially at temperatures above 90°C.[9][17] It also reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[8][17] Always handle DAST in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous solvents and glassware.[8]
-
Selectfluor®: While generally considered safer and easier to handle than many other fluorinating agents, Selectfluor® is a powerful oxidizing agent.[4][18] It can react exothermically with certain organic solvents like DMF.[5][14] It is important to consult the Safety Data Sheet (SDS) and handle it with care, avoiding contact with skin and eyes.[19]
FAQ 3: How do I choose between DAST and Deoxo-Fluor?
Both DAST and Deoxo-Fluor are common deoxofluorinating agents, but they have key differences in thermal stability and reactivity.
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| Appearance | Colorless to light yellow liquid.[17] | Clear yellow liquid.[17] |
| Thermal Stability | Decomposes at ~140°C with a large heat evolution and can detonate above 90°C.[17] | Decomposes at ~140°C with a more gradual heat evolution; generally considered safer for larger scale reactions.[17] |
| Reactivity | Widely used for fluorinating alcohols, aldehydes, and ketones. | Similar reactivity to DAST, sometimes with superior yields and fewer elimination byproducts.[17] |
| Handling | Reacts violently with water, releasing toxic HF gas.[17] | Also reacts with water, but is generally considered thermally safer than DAST.[17] |
FAQ 4: Can I use protic solvents in my fluorination reaction?
Generally, protic solvents are not recommended for fluorination reactions as they can react with and deactivate many fluorinating agents. However, there are exceptions. For example, some cationic N-F fluorinating agents can be used in water.[14] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have also been shown to be effective solvents for certain C-H activation reactions.[20]
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
This protocol is designed for screening different fluorinating agents and optimizing reaction conditions on a small scale.
-
Preparation: Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere.
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1 equivalent) in an anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add the fluorinating agent (1.1-1.5 equivalents) portion-wise at the desired starting temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Seal the vial and stir the reaction mixture. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[10]
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for electrophilic fluorinations).
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[10]
Protocol 2: Safe Quenching and Work-up of a DAST Reaction
Given the hazards associated with DAST, a specific quenching procedure is necessary.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slow Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. Be prepared for gas evolution.
-
Extraction: Once the quenching is complete and gas evolution has ceased, extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product, which can then be purified.
Diagrams
Caption: Decision workflow for selecting a fluorinating agent.
Caption: Troubleshooting logic for common fluorination issues.
References
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Quora. (2024, January 29). What are fluorinating agents in organic synthesis? Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]
-
NIH. (n.d.). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 7: Strategies Towards Challenging Fluorination Reactions. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Retrieved from [Link]
-
Chinese Chemical Society. (2020, November 20). Nitromethane-the secret of electrophilic fluorination reagent activation. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, June 26). How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? Retrieved from [Link]
- Google Patents. (n.d.). US6198011B1 - Solvents for use in fluorination reactions.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of safe and selective fluorination agents. (A) Nucleophilic... Retrieved from [Link]
-
Society of Chemical Industry. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]
-
NIH. (n.d.). A quantitative reactivity scale for electrophilic fluorinating reagents. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). New Reagents and Reactions Advance Fluorination Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Fluorinating Agents in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
-
MDPI. (n.d.). From Exposure to Dysfunction: The Intestinal Toxicity of Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
PubMed. (2021, July 27). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]
-
Wikipedia. (n.d.). PFAS. Retrieved from [Link]
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Validation & Comparative
Comparison of (3S,4R) vs (3R,4S) isomers of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
An In-Depth Comparative Guide to (3S,4R) and (3R,4S) Isomers of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Introduction: The Strategic Role of Fluorine Stereochemistry in Piperidine Scaffolds
The piperidine ring is one of the most ubiquitous saturated N-heterocycles in approved pharmaceuticals, valued for its conformational rigidity and ability to engage with biological targets in a well-defined three-dimensional space.[1] The strategic introduction of fluorine into this scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug properties such as metabolic stability, membrane permeability, and, critically, the basicity (pKa) of the piperidine nitrogen.[2][3][4][5] A lower pKa can mitigate the risk of off-target effects, particularly cardiotoxicity associated with the human ether-a-go-go-related gene (hERG) ion channel.[1][6]
However, the simple incorporation of fluorine is not sufficient; its precise stereochemical orientation dictates its impact. This guide provides a detailed comparison of the enantiomeric pair, (3S,4R) and (3R,4S)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. These isomers, featuring a cis relationship between the fluorine and amino groups, serve as critical building blocks in drug discovery.[7] Understanding their distinct properties is paramount for researchers aiming to harness stereochemistry for optimal drug design. We will explore their conformational behavior, synthesis, analytical characterization, and functional implications, grounded in experimental evidence and established chemical principles.
Part 1: Structural & Conformational Analysis
The (3S,4R) and (3R,4S) isomers are non-superimposable mirror images of each other—enantiomers. The key to understanding their behavior lies in the conformational preferences of the piperidine ring, which typically adopts a chair conformation to minimize steric and torsional strain. The substituents (Fluorine, Amino, and the Boc-protected nitrogen) can occupy either axial or equatorial positions.
For a 3-fluoro-4-aminopiperidine system, the cis configuration places the fluorine and amino groups on the same face of the ring. This results in two primary chair conformers for each enantiomer: one with the fluorine axial and the amino group equatorial (ax/eq), and the other with the fluorine equatorial and the amino group axial (eq/ax).
Figure 1: Key non-covalent interactions influencing fluorine's axial preference.
The conformational equilibrium is not trivial and is governed by a complex interplay of steric hindrance and stereoelectronic effects.
-
Steric Effects : Traditionally, larger substituents prefer the more spacious equatorial position to avoid 1,3-diaxial strain. The tert-butoxycarbonyl (Boc) group is bulky and will strongly favor an equatorial position on the nitrogen, influencing the overall ring conformation.
-
Stereoelectronic Effects : The presence of fluorine introduces powerful electronic interactions. A well-documented phenomenon in fluorinated N-heterocycles is the preference of fluorine for the axial position, particularly when the piperidine nitrogen is protonated.[8] This is often attributed to a stabilizing hyperconjugative interaction (an anomeric effect) between the nitrogen lone pair and the antibonding orbital of the axial C-F bond (n -> σ*C-F), as well as favorable charge-dipole interactions.[2][9]
While the large Boc group complicates this analysis compared to a simple N-H piperidine, studies have shown that solvent polarity can play a decisive role in shifting the conformational equilibrium.[2][3][10] In polar solvents, conformers with larger dipole moments (often the axial-F conformer) can become more stabilized.[2][3] Therefore, the bioactive conformation of these building blocks may be context- and environment-dependent.
Part 2: Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure fluorinated aminopiperidines is a significant challenge that requires precise control over two adjacent stereocenters. Direct stereoselective fluorination is often difficult, leading chemists to devise more intricate strategies.
Two prevalent and effective approaches include:
-
Asymmetric Hydrogenation : This method often starts from a pyridine precursor. The pyridine ring is activated and partially reduced to generate a fluoro-enamide, which then undergoes hydrogenation with a chiral catalyst (e.g., Rh or Ru complexes) to set the desired stereochemistry with high enantioselectivity.[1]
-
Enzymatic Kinetic Resolution : Biocatalysis offers an elegant route. A common starting material is N-Boc-3-fluoro-4-oxopiperidine. A transaminase enzyme, using an amine source like isopropylamine, can selectively reduce the ketone to the desired syn (or cis) amino alcohol with high diastereoselectivity and enantioselectivity.[1] This dynamic kinetic resolution process is highly efficient for producing the desired isomer.
Figure 2: Workflow for the enzymatic synthesis of chiral 3-amino-4-fluoropiperidines.
A specific, documented synthesis for the (3S,4R) isomer involves the debenzylation of its benzylamino precursor using palladium on carbon (Pd/C) with ammonium formate as a hydrogen source.[11] This final deprotection step is a common and reliable method in organic synthesis.
Part 3: Comparative Physicochemical & Analytical Profiles
As enantiomers, the (3S,4R) and (3R,4S) isomers possess identical physical properties in a non-chiral environment (e.g., melting point, boiling point, achiral chromatography retention time, and NMR spectra). Their differentiation requires a chiral environment. Their shared properties, however, are distinct from their diastereomers (e.g., the trans isomers (3S,4S) and (3R,4R)).
| Property | (3S,4R) Isomer | (3R,4S) Isomer | Causality & Expert Commentary |
| Molecular Formula | C₁₀H₁₉FN₂O₂[12] | C₁₀H₁₉FN₂O₂[13] | Identical, as they are isomers. |
| Molecular Weight | 218.27 g/mol [12] | 218.27 g/mol [13] | Identical. |
| Stereochemistry | cis configuration | cis configuration | The amino and fluoro groups are on the same side of the piperidine ring plane. |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign. | Expected to be equal in magnitude but opposite in sign. | This is the defining characteristic of enantiomers. Specific rotation values would need to be determined experimentally. |
| pKa (Piperidine N) | Predicted to be lower than non-fluorinated analogues. | Predicted to be lower than non-fluorinated analogues. | The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, lowering its basicity.[1][6] The exact pKa is highly dependent on the fluorine's conformation (axial vs. equatorial).[1] |
| Lipophilicity (logP) | Predicted to be higher than non-fluorinated analogues. | Predicted to be higher than non-fluorinated analogues. | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[5] |
| Chiral HPLC | Unique retention time on a chiral stationary phase. | Different retention time from the (3S,4R) isomer on the same chiral column. | The differential interaction with the chiral stationary phase allows for their separation and quantification. |
Experimental Protocol 1: Chiral HPLC Separation
Objective: To separate and quantify the (3S,4R) and (3R,4S) enantiomers.
Rationale: Chiral stationary phases (CSPs) create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[14][15]
Methodology:
-
Column Selection: Chiralpak IA or a similar amylose-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An acidic or basic additive (e.g., Trifluoroacetic Acid or Diethylamine) may be required to improve peak shape for the basic amine.
-
Initial Conditions (Example):
-
Mobile Phase: 90:10 Hexane:Isopropanol with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carbamate group).
-
Temperature: 25 °C.
-
-
Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase to a concentration of ~1 mg/mL.
-
Injection & Analysis: Inject 5-10 µL of the sample. The two enantiomers should elute as distinct peaks.
-
Optimization: Adjust the ratio of Hexane to Isopropanol. Increasing the alcohol content will generally decrease retention times. The type of alcohol and additive can significantly affect resolution and should be screened for optimal separation.
Experimental Protocol 2: Conformational Analysis by NMR Spectroscopy
Objective: To determine the preferred conformation of the fluorine substituent (axial vs. equatorial).
Rationale: The magnitude of the coupling constant between protons and adjacent fluorine atoms (J-coupling) is highly dependent on the dihedral angle between them. The Karplus relationship can be applied to ¹H-¹⁹F coupling to distinguish between axial and equatorial conformers. A large ³J(H,F) coupling constant (~30-40 Hz) is indicative of an anti-periplanar (180°) relationship, which occurs when both the proton and fluorine are in axial positions. A smaller coupling (~5-15 Hz) suggests a gauche relationship, typical of an equatorial fluorine.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[2][3]
-
Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. A ¹H-¹⁹F COSY or HSQC experiment can be useful to definitively assign correlations.
-
Data Analysis:
-
Identify the proton signal corresponding to the hydrogen at the C4 position (the carbon bearing the amino group).
-
Measure the coupling constant between this proton and the fluorine at C3.
-
Interpretation:
-
If the fluorine is axial , the C4 proton will be equatorial. The dihedral angle is ~60°, resulting in a small ³J(H,F) value.
-
If the fluorine is equatorial , the C4 proton will be axial. The dihedral angle is ~180°, resulting in a large ³J(H,F) value.
-
-
Analyze the couplings between the C3 proton and the fluorine as well for a comprehensive picture.
-
Part 4: Applications and Functional Consequences in Drug Discovery
The true value of separating and understanding these isomers lies in their differential biological activity. Enantiomers often exhibit profound differences in potency, selectivity, and safety profiles because biological targets (enzymes, receptors) are themselves chiral.
A pertinent example is the use of the (3R,4S) isomer as a key building block for potent Janus kinase (JAK) inhibitors.[16] In this context, the specific 3D orientation of the amino and fluoro groups provided by the (3R,4S) scaffold is likely crucial for optimal binding in the kinase active site, maximizing potency while minimizing off-target interactions. The use of the opposite (3S,4R) enantiomer would likely result in a significant loss of activity due to a steric clash or the loss of a key hydrogen bond.
Furthermore, the strategic choice of the fluorinated piperidine scaffold is a deliberate tactic to fine-tune physicochemical properties. The reduced pKa of the piperidine nitrogen helps to avoid unwanted interactions with channels like hERG, thereby designing safer medicines.[1][6]
Conclusion
The (3S,4R) and (3R,4S) isomers of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate are not interchangeable. While identical in their basic chemical formula and connectivity, their enantiomeric nature imparts distinct three-dimensional structures that lead to differential interactions in chiral environments, most importantly with biological targets. The cis relationship of the substituents, combined with the powerful stereoelectronic effects of fluorine, creates a conformationally complex system whose properties can be rationally exploited. A thorough understanding and application of stereoselective synthesis and rigorous analytical characterization are essential for any researcher in drug discovery aiming to leverage these valuable building blocks to create more potent and safer therapeutics.
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC, NIH. [Link]
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ResearchGate. (n.d.). Biological Active Fluorobenzoates of Piperidine Range. Retrieved from [Link]
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ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... Retrieved from [Link]
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PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. [Link]
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The Nairoukh Research Group. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]
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University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
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PubChem. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
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Stratech. (n.d.). tert-butyl (3R, 4S)-3-amino-4-fluoropiperidine-1-carboxylate, min 97%, 100 mg. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Stereochemistry of 3,4-Disubstituted Piperidines Using NMR
Introduction: The Stereochemical Imperative in Piperidine-Based Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its prevalence stems from its ability to adopt a stable chair-like conformation, allowing for the precise spatial presentation of substituents to interact with biological targets. However, this three-dimensional nature introduces stereochemical complexity. For a 3,4-disubstituted piperidine, the relative orientation of the two substituents—cis or trans—dramatically alters the molecule's shape, polarity, and steric profile. Consequently, stereoisomers often exhibit profoundly different pharmacological activities, metabolic stabilities, and toxicity profiles. An unambiguous determination of stereochemistry is therefore not a mere academic exercise but a critical step in drug development.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the robust validation of stereochemistry in 3,4-disubstituted piperidines. We will move beyond rote protocols to explain the causal relationships between molecular geometry and NMR observables, empowering researchers to make informed experimental choices and confident structural assignments.
The Foundation: Understanding Piperidine Conformation
Before interpreting any NMR spectrum, one must appreciate the conformational dynamics of the piperidine ring. Like cyclohexane, the piperidine ring predominantly exists in a chair conformation to minimize angular and torsional strain. This results in two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair conformations can interconvert via a "ring flip."
For a 3,4-disubstituted piperidine, the substituents on both cis and trans isomers can reside in axial or equatorial positions, leading to a conformational equilibrium. The isomer's stability is largely dictated by the steric hindrance of the substituents in the axial position. Generally, conformations that place larger groups in the more spacious equatorial position are energetically favored.
Figure 1: Conformational equilibria for trans and cis 3,4-disubstituted piperidines.
Part 1: Assigning Relative Stereochemistry (Cis vs. Trans)
The primary goal is to distinguish between the cis and trans diastereomers. This is most reliably achieved by analyzing ¹H-¹H coupling constants (J-coupling) and Nuclear Overhauser Effect (NOE) data.
Vicinal Coupling Constants (³JHH): A Window into Dihedral Angles
The magnitude of the through-bond coupling constant between two vicinal protons (protons on adjacent carbons, e.g., H3 and H4) is highly dependent on the dihedral angle (θ) between them. This relationship is described by the Karplus equation.[1][2][3][4][5] In essence, the spatial relationship between protons dictates the efficiency of the spin-spin coupling interaction.
-
Large Coupling (³J ≈ 8-13 Hz): This is indicative of an anti-periplanar relationship, where the dihedral angle is approximately 180°. In a chair conformation, this only occurs between two protons that are both in the axial position (Jax-ax).
-
Small Coupling (³J ≈ 1-5 Hz): This suggests a syn-clinal or gauche relationship, with dihedral angles around 60°. This is characteristic of axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) interactions.[6]
Experimental Causality:
-
For a trans-isomer: The thermodynamically favored conformation is typically the diequatorial (e,e) form. However, a ring flip produces the diaxial (a,a) conformer. If the H3 and H4 protons are present, the diaxial conformer will exhibit a large ³JH3a-H4a coupling. Even if the (e,e) conformer is dominant, the presence of a large coupling constant is a hallmark of the trans relationship.
-
For a cis-isomer: The relationship between H3 and H4 will always be axial-equatorial (a,e) or equatorial-axial (e,a), regardless of which chair conformer is present. Therefore, cis-isomers are characterized by a small ³JH3-H4 coupling constant.
| Interaction Type | Dihedral Angle (θ) | Expected ³JHH (Hz) | Stereochemical Implication (H3-H4) |
| Axial-Axial (a,a) | ~180° | 8 - 13 | Strong evidence for trans isomer |
| Axial-Equatorial (a,e) | ~60° | 1 - 5 | Consistent with cis isomer |
| Equatorial-Equatorial (e,e) | ~60° | 1 - 5 | Consistent with cis or trans (e,e) |
Table 1: Typical ³JHH coupling constants and their stereochemical correlations in a piperidine chair.
Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity
While J-coupling reveals through-bond connectivity, NOE spectroscopy (specifically 2D NOESY or ROESY) detects protons that are close in space (< 5 Å), regardless of whether they are directly bonded. This provides a powerful, orthogonal method to validate assignments made from coupling constants.
Experimental Causality:
-
For a cis-isomer: In the favored (a,e) or (e,a) conformation, the axial proton at one position (e.g., H3a) will be spatially close to the equatorial proton at the adjacent position (H4e). More importantly, the axial substituent at C3 would be close to the axial proton at C5 (a 1,3-diaxial interaction), and the equatorial substituent at C4 would be close to the equatorial protons at C2 and C6. A key diagnostic NOE is often observed between an axial proton and an adjacent equatorial proton.
-
For a trans-isomer: In the dominant diequatorial (e,e) conformation, the key through-space interaction is between the two axial protons (H3a and H4a). In the diaxial (a,a) conformation, strong NOEs would be seen between the axial substituents and other axial protons on the ring. The observation of an NOE between H3 and H4 strongly supports a cis relationship if they are (a,e), while an NOE between a substituent at C3 and a substituent at C4 would also indicate a cis arrangement.
Figure 2: A self-validating workflow for assigning relative stereochemistry using NMR.
Part 2: Determining Absolute Stereochemistry
Once the relative stereochemistry is established, determining the absolute configuration (R/S) of the chiral centers is often necessary, especially for pharmaceutical applications. This requires converting the enantiomeric pair into a pair of diastereomers, which are distinguishable by NMR.
Chiral Derivatizing Agents (CDAs)
The most common method involves reacting the piperidine's nitrogen (or another functional group) with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogs.[7][8] The reaction of a racemic piperidine with a single enantiomer of a CDA (e.g., (R)-MTPA-Cl) produces two diastereomeric amides.
Experimental Causality:
The chiral center of the CDA creates a distinct anisotropic magnetic environment for each of the newly formed diastereomers. Protons on the piperidine ring that are close to the phenyl group of the MTPA moiety will experience different shielding or deshielding effects in the (R,R,S)-diastereomer versus the (R,S,R)-diastereomer. By analyzing the differences in chemical shifts (Δδ = δR - δS) between the two diastereomeric derivatives, one can often deduce the absolute configuration based on established empirical models.[7][9]
Experimental Protocol: Mosher's Amide Analysis
-
Sample Preparation: Divide the purified piperidine sample (as a free amine) into two NMR tubes.
-
Derivatization: To one tube, add a slight excess of (R)-(-)-MTPA chloride. To the other, add a slight excess of (S)-(+)-MTPA chloride. Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to proceed to completion at room temperature. The progress can be monitored by ¹H NMR.
-
Data Acquisition: Acquire high-resolution ¹H NMR or ¹⁹F NMR spectra for both diastereomeric samples.[7][8][10]
-
Analysis: Carefully assign the protons of the piperidine ring in both spectra. Calculate the chemical shift difference (ΔδRS = δR - δS) for each corresponding proton.
-
Modeling: Compare the observed Δδ values to the established Mosher model to assign the absolute configuration. Protons on one side of the MTPA plane will show positive Δδ values, while those on the other side will show negative values.
Conclusion: An Integrated Approach for Unambiguous Assignment
Validating the stereochemistry of 3,4-disubstituted piperidines is a multi-faceted challenge that NMR spectroscopy is uniquely equipped to solve. A robust assignment relies not on a single experiment but on an integrated, self-validating approach. By combining the analysis of through-bond J-coupling constants with through-space NOE data, the relative cis/trans configuration can be determined with high confidence. For the determination of absolute stereochemistry, the use of chiral derivatizing agents provides a reliable method to differentiate enantiomers. By understanding the causal links between 3D structure and NMR parameters, researchers can confidently elucidate the precise stereochemistry of these vital pharmaceutical building blocks.
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A Senior Application Scientist's Guide to N-Boc Deprotection: A Comparative Analysis of Protocols
Introduction: The Indispensable Role of the N-Boc Group
In the intricate world of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the ability to selectively mask and unmask reactive functional groups is paramount.[1] The tert-butyloxycarbonyl (Boc) group stands as one of the most crucial protecting groups for amines.[2][3] Its widespread use stems from its remarkable stability under a wide range of conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles, making it an ideal orthogonal partner to other protecting groups like Fmoc and Cbz.[2][3][4]
The installation of the Boc group is typically straightforward, often achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[2][5] However, the true art lies in its removal. The choice of deprotection protocol is not a one-size-fits-all decision; it is a critical experimental parameter that depends on the substrate's overall structure, the presence of other sensitive functional groups, and the desired reaction outcome. Traditional methods relying on strong acids are effective but can be indiscriminate, leading to the degradation of sensitive molecules.[6][7]
This guide provides a comparative analysis of various N-Boc deprotection protocols, moving from the traditional workhorses to milder, more selective modern alternatives. We will delve into the underlying mechanisms, provide comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions, ensuring high yields and product integrity.
The Archetypal Protocol: Strong Acid-Mediated Deprotection (Acidolysis)
The classical and most common method for N-Boc cleavage is acidolysis.[8] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This facilitates the departure of the stable tert-butyl cation, forming an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine and gaseous carbon dioxide.[5][9][10]
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the most frequently used reagent for this transformation, typically in a solution with a co-solvent like dichloromethane (DCM).[10][11] Its high acidity and volatility make it effective and easy to remove post-reaction.
-
Causality: TFA's strong acidity (pKa ≈ 0.5) ensures rapid protonation of the Boc group, driving the reaction to completion, often in under an hour at room temperature.[12] The use of DCM as a solvent ensures the solubility of a wide range of protected substrates.
-
Trustworthiness: This method is highly reliable for robust substrates. However, a significant drawback is the generation of the highly reactive tert-butyl cation.[5][13] This electrophile can alkylate nucleophilic residues within the substrate, such as tryptophan, methionine, or even electron-rich aromatic rings, leading to unwanted side products.[13][14]
To mitigate this, scavengers are essential additions to the reaction mixture. These are nucleophilic species designed to trap the tert-butyl cation preferentially. Common scavengers include:
-
Thioanisole or Dithioethane (DTE): Particularly effective for protecting sulfur-containing residues like methionine and cysteine.[15]
-
Anisole: Used for protecting tyrosine and tryptophan.
-
Triisopropylsilane (TIS): A general and highly effective scavenger.
-
Water: Can act as a scavenger, but its concentration must be controlled.[5]
Caption: The fate of the tert-butyl cation and the role of scavengers.
Hydrochloric Acid (HCl)
Anhydrous HCl, typically as a 4M solution in an organic solvent like 1,4-dioxane or methanol, is another common choice.[14][16][17]
-
Causality: While still a strong acid, HCl in dioxane is sometimes considered milder than neat TFA and can offer better selectivity, for instance, in deprotecting an Nα-Boc group in the presence of a tert-butyl ester.[11][16] The resulting product is the stable hydrochloride salt, which can be advantageous for purification and handling.
-
Trustworthiness: This method is highly effective and widely used. The reaction often results in the precipitation of the amine hydrochloride salt, which can be a simple and effective method of initial purification.[14] However, the same concerns regarding the tert-butyl cation apply, and the use of scavengers is still recommended for sensitive substrates.
Alternative Protocols for Acid-Sensitive Substrates
The major limitation of strong acids is their lack of chemoselectivity. For complex molecules with other acid-labile protecting groups (e.g., tert-butyl esters, silyl ethers) or sensitive functionalities, milder and alternative protocols are required.[6][18]
Lewis Acid Catalysis
Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage under milder conditions than strong Brønsted acids.
-
TMSI / TMSOTf: Reagents like trimethylsilyl iodide (TMSI) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can deprotect N-Boc groups under mild, often neutral, conditions.[3][19] The mechanism involves the formation of an N-silylated carbamate, which is more easily cleaved.[19]
-
Iron(III) Catalysis: Catalytic amounts of iron(III) salts, such as FeCl₃, have been shown to selectively cleave N-Boc groups, even in the presence of other protecting groups like Cbz or tosyl.[20] This method is attractive due to the low cost, low toxicity, and sustainability of iron catalysts.[20]
-
Other Lewis Acids: A variety of other Lewis acids including Sn(OTf)₂, ZnBr₂, and AlCl₃ have also been successfully employed.[3][8]
Thermal and "Green" Protocols
In a move towards more environmentally friendly chemistry, several protocols have been developed that avoid harsh reagents and organic solvents.
-
Thermal Deprotection (Boiling Water): Simply refluxing an N-Boc protected amine in water can lead to clean and quantitative deprotection.[6][21] The reaction is believed to be catalyzed by water acting as both a weak acid and a base at elevated temperatures.[21][22] This method is exceptionally "green" but may not be suitable for thermally sensitive compounds or those with poor water solubility.[3][4]
-
Continuous Flow Thermal Deprotection: Using high-temperature continuous flow reactors allows for precise control over reaction time and temperature, enabling thermolytic deprotection without acidic catalysts.[23][24] This technique can even achieve selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature.[23]
Novel Reagent Systems: Oxalyl Chloride in Methanol
Recently, a mild and efficient method using oxalyl chloride in methanol has been reported.[25][26][27] This system deprotects a wide range of N-Boc amines at room temperature in 1-4 hours with high yields.[7][28]
-
Causality: The mechanism is more complex than simple in situ generation of HCl.[7][25] Experimental evidence suggests that the electrophilic character of oxalyl chloride itself plays a key role in the cleavage.[2][25] This method has shown remarkable functional group tolerance, successfully deprotecting substrates where traditional TFA or HCl protocols failed or cleaved other acid-labile groups.[2][7]
-
Trustworthiness: This protocol is particularly valuable for complex, medicinally active compounds containing multiple sensitive functionalities.[7][25] For example, it was successfully applied to a molecule with an acid-labile ester that was cleaved by standard TFA/DCM conditions.[2]
Comparative Analysis & Data Summary
Choosing the right protocol requires balancing efficiency with selectivity. The following table summarizes the key characteristics of the discussed methods to aid in this decision-making process.
| Method/Reagent System | Typical Conditions | Substrate Scope | Avg. Time | Avg. Yield | Key Advantages & Disadvantages |
| TFA / DCM | 20-50% TFA in DCM, RT | Broad (for robust substrates) | 0.5 - 3 h | >95% | (+): Fast, effective, volatile. (-): Harsh, requires scavengers, not selective.[5][10][14] |
| HCl / Dioxane | 4M HCl in Dioxane, RT | Broad | 1 - 4 h | >95% | (+): Forms HCl salt, can be milder than TFA. (-): Corrosive, requires scavengers.[14][16] |
| Iron(III) Chloride | Catalytic FeCl₃, DCM, RT | N,N'-diprotected amines | Variable | High | (+): Catalytic, mild, sustainable. (-): Substrate scope can be limited.[6][20] |
| Oxalyl Chloride / MeOH | (COCl)₂ (3 equiv.), MeOH, RT | Aromatic, Aliphatic, Heterocyclic | 1 - 4 h | >70% (up to 90%) | (+): Very mild, excellent functional group tolerance. (-): Stoichiometric reagent, potential CO byproduct.[6][7][25] |
| Thermal (Boiling Water) | Water, 100 °C | Aromatic & Aliphatic Amines | 10 min - 2 h | Quantitative | (+): "Green", neutral, simple. (-): Requires thermal stability and water solubility.[6][21] |
| Thermal (Continuous Flow) | Methanol or TFE, 120-240 °C | Aryl & Alkyl Amines | < 30 min | 88-93% | (+): Fast, catalyst-free, allows for selectivity via temperature control. (-): Requires specialized equipment.[6][23] |
Decision-Making Workflow
To assist in selecting the most appropriate protocol, the following decision tree can be used as a guide.
Caption: Decision tree for selecting an appropriate N-Boc deprotection method.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using TFA/DCM[10]
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) to make an approximately 0.1-0.2 M solution.
-
Add any necessary scavenger (e.g., triisopropylsilane, 1.1 eq).
-
Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. The final concentration of TFA is typically between 20-50% (v/v).
-
Caution: The reaction is often exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and perform in a fume hood.
-
Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be azeotroped with toluene (3 x 10 mL) to remove residual TFA.[5]
-
The resulting amine trifluoroacetate salt can often be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution, or passing through a basic resin) followed by extraction.
Protocol 2: Deprotection using HCl in Dioxane[14]
-
Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM).
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, the solvent can be removed in vacuo, or if a precipitate has formed, it can be isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether) to yield the pure amine hydrochloride salt.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol[25]
-
Dissolve the N-Boc protected substrate (1.0 eq) in methanol (MeOH).
-
Add oxalyl chloride (3.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and basify with a suitable base (e.g., NaHCO₃ or NH₄OH) to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. Further purification can be performed by flash column chromatography if necessary.
Protocol 4: Green Deprotection using Boiling Water[22]
-
Place the N-Boc protected amine (1 mmol) in a round-bottomed flask.
-
Add deionized water (approx. 1-2 mL). Note: Many substrates become miscible at elevated temperatures.[3]
-
Heat the mixture to reflux (90-100 °C) with vigorous stirring. The release of CO₂ may be observed.
-
Monitor the reaction by TLC. Reaction times can vary from 10 minutes to a few hours.
-
After completion, cool the reaction to room temperature.
-
Add dichloromethane (5 mL) or another suitable organic solvent and extract the product.
-
Dry the organic layer, filter, and concentrate to afford the free amine.
Conclusion
The N-Boc group remains a cornerstone of modern synthetic chemistry. While traditional strong acid deprotection protocols are powerful and effective, the increasing complexity of target molecules necessitates a broader and more nuanced toolkit. The choice of deprotection method is a strategic decision that directly impacts yield, purity, and the viability of a synthetic route. By understanding the mechanisms, advantages, and limitations of various protocols—from the harshness of TFA to the mildness of boiling water or the unique selectivity of oxalyl chloride—researchers can navigate the challenges of amine protection and deprotection with greater confidence and success.
References
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
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George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]
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Wang, X., et al. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications. [Link]
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
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Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]
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Lemos, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Organic & Biomolecular Chemistry. [Link]
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Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin. [Link]
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Li, H., et al. (2017). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry. [Link]
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George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
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Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
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Bartoli, G., et al. (2006). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Synthetic Communications. [Link]
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Lemos, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N´-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]
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Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). The Journal of Peptide Research. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. researchgate.net. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. nbinnovapharm.com. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. commonorganicchemistry.com. [Link]
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Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. fishersci.se. [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. reddit.com. [Link]
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ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. researchgate.net. [Link]
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Aapptec. (n.d.). N-Terminal Deprotection. aapptec.com. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. masterorganicchemistry.com. [Link]
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ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. researchgate.net. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. acs.org. [Link]
-
Bogdan, A. R., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Pfizer Internal Publication. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). aapptec.com. [Link]
-
Aouf, C., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]
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A Comparative Guide to the Structural Elucidation of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate Derivatives: X-ray Crystallography and NMR Spectroscopy
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount to deciphering its function and optimizing its therapeutic potential. Fluorinated piperidines, such as (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate and its derivatives, are increasingly sought-after scaffolds due to the unique conformational constraints and physicochemical properties imparted by the fluorine atom.[1][2] This guide provides an in-depth technical comparison of two primary analytical techniques for the structural elucidation of these chiral molecules: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
While X-ray crystallography offers an unambiguous snapshot of the molecule's solid-state conformation, NMR spectroscopy provides invaluable insights into its dynamic behavior in solution. Understanding the strengths and limitations of each technique is crucial for a comprehensive structural analysis.
The Decisive Snapshot: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's absolute configuration and solid-state conformation.[3] The resulting crystal structure provides precise atomic coordinates, bond lengths, and bond angles, offering a static but highly detailed picture of the molecule.
Experimental Protocol: X-ray Crystallography of a Representative Derivative
The following protocol outlines a representative workflow for the single-crystal X-ray diffraction analysis of a derivative of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. The successful crystallization of piperidine derivatives can be challenging, often requiring careful screening of solvents and conditions to avoid the formation of oils or amorphous solids.
1. Crystallization:
-
Solvent Selection: Initial screening for suitable crystallization solvents is performed using a small amount of the purified compound. Solvents of varying polarity, such as methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, or binary mixtures thereof, are tested. The ideal solvent system is one in which the compound has moderate solubility at room temperature and is fully soluble at an elevated temperature.
-
Slow Evaporation Method:
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial.
-
Place the vial in a larger, sealed container containing a small amount of a less volatile anti-solvent (e.g., hexane).
-
Allow the anti-solvent to slowly diffuse into the vial, gradually decreasing the solubility of the compound and promoting the growth of single crystals over several days to weeks.
-
-
Vapor Diffusion Method (Hanging or Sitting Drop):
-
Prepare a reservoir solution containing a precipitant in a well of a crystallization plate.
-
Mix a small volume of the concentrated protein solution with the reservoir solution to create a drop.
-
For hanging drop, the drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir. For sitting drop, the drop is placed on a post within the well.
-
Water vapor equilibrates between the drop and the reservoir, slowly increasing the concentration of the compound in the drop and inducing crystallization.
-
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to irradiate the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is built into the electron density map, and the structure is refined using full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using crystallographic software.
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for determining a molecule's 3D structure via X-ray crystallography.
The Dynamic Picture: NMR Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and conformation of molecules in solution. For conformationally flexible molecules like piperidines, NMR is essential for understanding their dynamic behavior, which is often more relevant to their biological activity.
Experimental Protocol: Conformational Analysis by NMR
A combination of 1D and 2D NMR experiments is employed to elucidate the solution-state conformation of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate derivatives.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. NMR Data Acquisition:
-
¹H NMR: Provides information on the chemical environment and coupling constants (J-values) between protons. The magnitude of ³J(H,H) coupling constants can be used to estimate dihedral angles via the Karplus equation, revealing the relative orientation of substituents.
-
¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: Directly observes the fluorine atom, and its coupling constants with neighboring protons (³J(H,F)) are highly sensitive to the dihedral angle, providing crucial conformational information.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, confirming the connectivity of the piperidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other (typically < 5 Å), providing key distance constraints for determining the stereochemistry and conformation. For instance, a strong NOE between an axial proton at C2 and an axial proton at C6 would support a chair conformation.
-
3. Data Analysis and Conformational Modeling:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Analyze the coupling constants and NOE/ROE correlations to deduce the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents (axial or equatorial).
-
For more complex systems, computational modeling, such as DFT calculations, can be used in conjunction with the experimental NMR data to determine the lowest energy conformations.
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy, or ideally the use of both, depends on the specific information required.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D structure, absolute configuration, bond lengths, bond angles, packing interactions.[3] | Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution. |
| Molecular Size | No upper limit, provided good crystals can be obtained. | Generally limited to smaller molecules (< 30-40 kDa for routine analysis). |
| Dynamics | Provides a static picture of the molecule in the crystal lattice. | Can probe molecular motion and conformational equilibria over a wide range of timescales. |
| Throughput | Can be low, as crystallization is often a bottleneck. | Relatively high throughput for data acquisition. |
| Key Strengths | Unambiguous determination of absolute stereochemistry. | Provides insights into the behavior of the molecule in a biologically relevant environment (solution). |
| Key Limitations | The conformation in the solid state may not be the same as in solution due to packing forces. | Does not directly provide bond lengths and angles with the same precision as X-ray crystallography. |
For (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate derivatives, a combined approach is highly recommended. X-ray crystallography can definitively establish the syn or anti relationship between the amino and fluoro substituents and provide a starting point for conformational analysis. NMR spectroscopy can then be used to determine if this solid-state conformation is maintained in solution and to investigate any conformational flexibility that may be present. For instance, studies on similar fluorinated piperidines have shown that the preference for an axial or equatorial orientation of the fluorine atom can be influenced by the solvent and the nature of other substituents, a phenomenon best explored by NMR.
Logical Relationship of Combined Structural Analysis:
Sources
A Senior Application Scientist's Guide to Chiral HPLC Method Development for Amino-Fluoropiperidine Diastereomers
Introduction: The Stereochemical Challenge of Fluorinated Piperidines
The incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When a piperidine ring is substituted with both an amino group and a fluorine atom, multiple stereocenters are often created, leading to the formation of diastereomers and enantiomers.
For drug development professionals, the precise separation, identification, and quantification of each stereoisomer are not merely analytical exercises; they are regulatory imperatives. Different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[1] Therefore, robust and reliable analytical methods for their separation are critical. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of amino-fluoropiperidine diastereomers, grounded in mechanistic principles and supported by experimental data from analogous separations.
The Analytical Hurdle: Why Are These Separations Difficult?
Separating diastereomers of small, conformationally flexible molecules like amino-fluoropiperidines presents a unique challenge. Unlike enantiomers, diastereomers have different physical properties and can, in theory, be separated on achiral stationary phases. However, when the stereocenters are close and the structural differences are subtle, achieving adequate resolution on conventional columns (like C18) can be difficult or impossible.[2]
Chiral stationary phases (CSPs) are often essential for resolving these complex mixtures.[2] The primary challenge lies in the chiral recognition mechanism—the ability of the CSP to form transient, diastereomeric complexes with the analytes, leading to differential retention times.[3] For amino-fluoropiperidines, the key is to exploit interactions involving the basic amino group, the polar C-F bond, and the piperidine ring structure.
Comparative Analysis of Chiral Stationary Phases (CSPs)
Decades of research have shown that polysaccharide-based CSPs are among the most powerful and versatile tools for chiral separations.[4][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition capabilities through a combination of hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[1]
Polysaccharide-Based CSPs: The Gold Standard
Polysaccharide CSPs, such as those found in the Daicel CHIRALPAK® and Phenomenex Lux® series, are the recommended starting point for developing a separation method for amino-fluoropiperidine diastereomers.[6][7] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where analyte molecules can interact.[1] The specific nature of these interactions is dictated by the derivative functional groups (e.g., carbamates, esters) on the polysaccharide backbone.
Mechanism of Chiral Recognition: The separation on a polysaccharide CSP is governed by the "three-point interaction model," where a stable, transient diastereomeric complex is formed between the analyte and the CSP.[8] For an amino-fluoropiperidine, these interactions could involve:
-
Hydrogen Bonding: The amino group (-NH2 or -NHR) can act as a hydrogen bond donor, while the carbamate groups on many CSPs (-NHCOO-) can act as acceptors.
-
Dipole-Dipole Interactions: The highly polar C-F bond and the polar groups on the CSP can engage in strong dipole-dipole interactions.
-
Steric Interactions: The overall shape of the analyte and its ability to fit into the chiral grooves of the CSP is a critical factor. The spatial arrangement of the fluorine and amino groups relative to the piperidine ring will dictate the stability of the analyte-CSP complex.
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful separation. The following workflow outlines a logical progression from initial column screening to final method optimization.
Caption: Workflow for Chiral HPLC Method Development.
Comparative Performance & Experimental Protocols
While direct application data for amino-fluoropiperidines is proprietary or sparse in public literature, we can construct robust starting protocols based on the successful separation of structurally analogous compounds, such as 3-aminopiperidine (after derivatization) and fluoxetine (a fluorinated amine).[9][10]
Comparison of Starting Conditions for Analogous Compounds
The table below summarizes validated separation conditions for compounds bearing key structural motifs of amino-fluoropiperidines. This data provides an evidence-based starting point for method development.
| Parameter | Method 1: Derivatized 3-Aminopiperidine[9] | Method 2: Fluoxetine Enantiomers[10] | Method 3: Prasugrel Isomers (Fluorinated Thiophene)[6] |
| Analyte Type | Derivatized Primary Amine | Fluorinated Secondary Amine | Fluorinated Tertiary Amine |
| Chiral Column | ChromTech CHIRAL-AGP | Chiralpak AD-H (Amylose-based) | Phenomenex Lux Amylose-2 |
| Mode | Reversed-Phase | Normal Phase | Normal Phase |
| Mobile Phase | 0.015M Phosphate Buffer : Isopropanol (99:1) | n-Hexane : Isopropanol : Diethylamine (98:2:0.2) | n-Hexane : Ethanol : TFA (90:10:0.1) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | Ambient (not specified) | 25°C |
| Resolution (Rs) | Baseline Separation Achieved | > 1.5 | > 2.0 |
Protocol 1: Normal Phase Screening (Recommended Starting Point)
This protocol is based on the widely successful approach for separating chiral amines using polysaccharide CSPs.[10][11] Normal phase often provides superior selectivity for these compounds.
Objective: To achieve baseline separation of amino-fluoropiperidine diastereomers using a polysaccharide-based CSP under normal phase conditions.
1. Materials and Instrumentation:
- HPLC System with UV Detector
- Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
- Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
- Sample: Amino-fluoropiperidine diastereomeric mixture (~1 mg/mL) dissolved in mobile phase.
2. Chromatographic Conditions:
- Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 220 nm (or as appropriate for the analyte's chromophore)
- Injection Volume: 10 µL
3. Procedure:
- Prepare the mobile phase, ensuring thorough mixing and degassing.
- Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
- Inject the sample solution.
- Analyze the resulting chromatogram for resolution between the diastereomeric peaks.
4. Causality & Optimization Strategy:
- Why this mobile phase? Hexane is the weak, non-polar solvent, while IPA is the polar modifier that modulates retention. The small amount of DEA, a basic additive, is crucial. It interacts with acidic sites on the silica surface, improving peak shape and preventing tailing of the basic amino-piperidine analyte.[10]
- If resolution is poor:
- Change the alcohol: Substitute IPA with ethanol. The different hydrogen bonding capability of ethanol can alter selectivity.
- Adjust modifier strength: Systematically vary the IPA/Ethanol concentration from 5% to 20%. Lowering the alcohol percentage will generally increase retention and may improve resolution.
- Screen a different CSP: Switch to a cellulose-based column (e.g., Chiralcel OD-H) to access a different chiral environment.
Protocol 2: Reversed-Phase Screening (Alternative Approach)
For highly polar or ionizable analytes, or if the compound lacks a UV chromophore and requires derivatization, a reversed-phase method may be more suitable. This protocol is adapted from methods used for derivatized 3-aminopiperidine.[9][12]
Objective: To separate derivatized amino-fluoropiperidine diastereomers using a protein-based CSP under reversed-phase conditions.
1. Pre-analysis Step: Derivatization
- Since many amino-fluoropiperidines lack a strong UV chromophore, derivatization with a reagent like benzoyl chloride is necessary.[9][12] This not only adds a UV-active tag but also changes the molecule's polarity and interaction profile, which can enhance separation.
2. Materials and Instrumentation:
- HPLC System with UV Detector
- Chiral Column: ChromTech CHIRAL-AGP (alpha-1-acid glycoprotein) (150 x 4.0 mm, 5 µm) or equivalent.
- Mobile Phase: 15 mM Potassium Phosphate Buffer (pH 7.0) and Acetonitrile (ACN).
- Sample: Derivatized amino-fluoropiperidine diastereomers (~1 mg/mL) dissolved in mobile phase.
3. Chromatographic Conditions:
- Mobile Phase: 15 mM Phosphate Buffer / Acetonitrile (95:5, v/v)
- Flow Rate: 0.9 mL/min
- Column Temperature: 25°C
- Detection: UV at 254 nm (for benzoyl derivative)
- Injection Volume: 20 µL
4. Causality & Optimization Strategy:
- Why this CSP? Protein-based CSPs like CHIRAL-AGP offer complex three-dimensional structures with multiple interaction sites (hydrophobic, polar, ionic), making them effective for separating a wide range of chiral molecules, including derivatized amines.[9]
- If resolution is poor:
- Adjust organic modifier: Vary the ACN concentration. Retention on AGP phases often shows a "U-shaped" curve, where resolution can improve at both low and high organic concentrations.
- Modify pH: Adjusting the buffer pH between 6 and 7 can alter the ionization state of both the analyte and the protein-based CSP, significantly impacting ionic interactions and thus, selectivity.
Conclusion and Recommendations
The successful separation of amino-fluoropiperidine diastereomers is an achievable but non-trivial task that hinges on a systematic method development strategy. The evidence from analogous compounds strongly suggests that polysaccharide-based chiral stationary phases operating under normal phase conditions represent the most promising avenue for success. The inclusion of a small amount of a basic modifier like diethylamine is critical for achieving good peak shape and reproducibility.
For analytes requiring derivatization or those that prove intractable in normal phase, protein-based columns in reversed-phase mode offer a powerful alternative. By screening a small, well-chosen set of complementary CSPs and systematically optimizing the mobile phase, researchers can develop robust and reliable HPLC methods to support the advancement of drug development programs involving these critical fluorinated building blocks.
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- Shalliker, R., et al. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact.
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- Ilisz, I., et al. (2006). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 797-814.
- LCGC International. (2022). Application Notes: Chiral.
- Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
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A Head-to-Head Comparison of Modern Fluorinating Agents in Piperidine Synthesis
Introduction: The Critical Role of Fluorinated Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of blockbuster drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The strategic incorporation of fluorine atoms into this privileged heterocycle can profoundly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4][5][6] Consequently, the development of efficient and selective methods for the synthesis of fluorinated piperidines is a paramount objective for researchers in drug development.[7]
This guide provides a comprehensive, head-to-head comparison of modern fluorinating agents for the synthesis of fluorinated piperidines. We will delve into the mechanistic nuances, practical advantages, and limitations of each major class of reagents, supported by experimental data to inform your synthetic strategy.
Strategic Approaches to Fluorinated Piperidines
The synthesis of fluorinated piperidines can be broadly categorized into two strategic approaches: the direct fluorination of a pre-formed piperidine ring and the construction of the piperidine ring from fluorinated precursors.[4][5][7] This guide will focus on the former, comparing the performance of various fluorinating agents in the late-stage functionalization of piperidine scaffolds, a highly desirable strategy in drug discovery programs.[8][9]
Electrophilic Fluorinating Agents: Taming the "F+" Synthon
Electrophilic fluorinating agents are among the most widely used reagents for the direct fluorination of electron-rich centers.[3] These reagents, often characterized by an N-F bond, deliver an electrophilic fluorine atom to a nucleophilic carbon.[10]
Key Players: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and NFSI are two of the most prominent electrophilic fluorinating agents.[3][11] They are generally stable, crystalline solids that are easier to handle than gaseous fluorine.[3][10]
-
Selectfluor®: Known for its high reactivity and broad applicability, Selectfluor® has become a go-to reagent for electrophilic fluorination.[3] Its mechanism can be substrate-dependent, proceeding through either a single-electron transfer (SET) pathway or a direct SN2-type attack on the fluorine atom.[3]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and versatile electrophilic fluorinating agent.[10][12] Kinetic studies have shown that the fluorinating power of N-F reagents can be compared, and while Selectfluor is often considered highly reactive, the choice between NFSI and Selectfluor can be substrate-dependent.[13][14][15]
Mechanism of Electrophilic Fluorination
The general mechanism for the electrophilic fluorination of an enolate intermediate is depicted below. The choice of base and reaction conditions is crucial for generating the nucleophilic piperidine species and achieving the desired regioselectivity.
Caption: Generalized workflow for electrophilic fluorination of a piperidone.
Comparative Performance Data
| Reagent | Substrate | Base | Solvent | Yield (%) | Reference |
| Selectfluor® | α-substituted β-diketones | - | MeCN | 74-99 | [12] |
| NFSI | Carboxylic Acids | Isothiourea catalyst | - | up to 99 | [12] |
| Selectfluor II | 1a | - | - | 36 | [16] |
| Selectfluor II | 1a | H-TEDA(BF4)2 | - | 64 | [16] |
| NFSI | 1a | - | - | 0 | [16] |
| NFSI | 1a | H-TEDA(BF4)2 | - | 27 | [16] |
Note: The data presented here is from different studies and may not represent a direct like-for-like comparison under identical conditions. However, it provides valuable insights into the reactivity of these agents. For instance, the addition of a protodefluorinated Selectfluor® byproduct, H-TEDA(BF4)2, can significantly promote the fluorination reaction with both Selectfluor II and NFSI.[16]
Nucleophilic Deoxyfluorination: Replacing Oxygen with Fluorine
Deoxyfluorination is a powerful strategy for introducing fluorine by replacing a hydroxyl group. This is particularly relevant for the synthesis of fluorinated piperidines from readily available hydroxypiperidines.
Key Players: DAST, Deoxo-Fluor®, and XtalFluor® Reagents
-
DAST (Diethylaminosulfur Trifluoride): A long-standing reagent for deoxyfluorination, DAST is effective but suffers from thermal instability, making it hazardous for large-scale reactions.[17][18]
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor® exhibits improved thermal stability.[17][18]
-
XtalFluor-E® and XtalFluor-M®: These crystalline reagents (diethylaminodifluorosulfinium tetrafluoroborate and morpholinodifluorosulfinium tetrafluoroborate, respectively) offer significant advantages in terms of safety, stability, and handling.[17][19][20][21] They are solids, less prone to exothermic decomposition, and do not generate corrosive HF in the absence of a promoter.[18][20]
Mechanism of Deoxyfluorination with XtalFluor®
The mechanism with XtalFluor® reagents is thought to involve the activation of the C-O bond without the immediate release of fluoride. A promoter is then required for the fluoride to attack the activated carbon.[21]
Caption: Simplified workflow for deoxyfluorination using XtalFluor® reagents.
Comparative Safety and Performance Data
| Reagent | Form | Decomposition Onset (°C) | Advantages | Disadvantages | Reference |
| DAST | Liquid | ~60 | Effective | Thermally unstable, hazardous | [17][19][20] |
| Deoxo-Fluor® | Liquid | ~60 | More stable than DAST | Still a liquid, potential for HF generation | [17][19][20] |
| XtalFluor-E® | Crystalline Solid | 119 | High thermal stability, easy to handle, no free HF without promoter | Requires a promoter | [19][20][21] |
| XtalFluor-M® | Crystalline Solid | 141 | Highest thermal stability, easy to handle, no free HF without promoter | Requires a promoter | [19][20][21] |
XtalFluor® reagents consistently show less formation of elimination byproducts compared to DAST and Deoxo-Fluor®.[20]
Modern Radical and Photoredox Approaches
Visible-light photoredox catalysis has emerged as a powerful and mild method for C-F bond formation.[22] These methods often involve the generation of radical intermediates and can be applied to the synthesis of complex fluorinated molecules, including piperidines.[1][23][24]
Key Features
-
Mild Reaction Conditions: Photoredox reactions are typically conducted at room temperature under visible light irradiation, offering high functional group tolerance.[22]
-
Novel Reactivity: This approach enables unique transformations that are often not accessible through traditional ionic pathways.[1][24]
-
Late-Stage Functionalization: Photoredox catalysis is well-suited for the late-stage fluorination of complex piperidine derivatives.[1][24]
A recent example describes a one-step synthesis of tetrafluorinated piperidines from nitrones using an iridium photocatalyst, showcasing the power of this methodology.[23]
Caption: General schematic of a photoredox-catalyzed fluorination cycle.
Alternative Strategy: Hydrogenation of Fluoropyridines
An important alternative to direct fluorination is the hydrogenation of readily available fluoropyridines.[4][5][7] This approach benefits from the commercial availability of a wide range of substituted fluoropyridines.
Recent work by Glorius and colleagues has demonstrated the efficacy of both rhodium and palladium catalysts for the diastereoselective hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines.[2][6] The palladium-catalyzed method is particularly robust, tolerating air and moisture.[2]
Comparative Performance of Hydrogenation Catalysts
| Catalyst System | Key Features | Diastereoselectivity | Reference |
| Rhodium(I) complex with pinacol borane | Dearomatization/hydrogenation process | Highly diastereoselective for all-cis products | [2][6] |
| Heterogeneous Palladium | Robust, tolerant to air and moisture, selective reduction over other arenes | Good yields and high diastereoselectivities | [2][4][5][7] |
Experimental Protocols
General Protocol for Electrophilic Fluorination with Selectfluor®
-
To a solution of the piperidine substrate (1.0 equiv) in an appropriate solvent (e.g., acetonitrile) at a specified temperature (e.g., 40 °C), add the catalyst (if required, e.g., 10 mol% of a β,β-diaryl serine catalyst).[12]
-
Add Selectfluor® (2.0 equiv) in one portion.[12]
-
Stir the reaction mixture for the specified time (e.g., 24 hours) and monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, quench the reaction, and perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired fluorinated piperidine.
General Protocol for Deoxyfluorination with XtalFluor-E®
-
To a solution of the hydroxypiperidine (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add XtalFluor-E® (1.2 equiv) at the desired temperature (e.g., 0 °C).
-
Stir the mixture for a short period (e.g., 15 minutes) to allow for activation.
-
Add the promoter (e.g., DBU, 1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The modern chemist's toolkit for the synthesis of fluorinated piperidines is diverse and powerful. For electrophilic fluorination of electron-rich piperidines, Selectfluor® and NFSI are the reagents of choice, with the optimal selection being substrate-dependent. In the realm of deoxyfluorination, the XtalFluor® reagents have emerged as superior alternatives to DAST and Deoxo-Fluor®, offering a significantly improved safety profile without compromising efficiency.
Emerging technologies, particularly photoredox catalysis , are opening new avenues for the mild and selective late-stage fluorination of complex piperidine scaffolds.[22][23] Furthermore, the hydrogenation of fluoropyridines provides a reliable and scalable route to multi-fluorinated piperidines from readily available starting materials.[4][5][7]
The choice of the optimal fluorinating agent and strategy will ultimately depend on the specific substrate, desired selectivity, and scalability requirements of the project. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in their pursuit of novel fluorinated piperidines for drug discovery and development.
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A Researcher's Guide to Metabolic Stability: A Comparative Analysis of the 4-Fluoropiperidine Moiety
For researchers and scientists in drug development, the piperidine ring is a cornerstone of molecular design—a "privileged scaffold" valued for its ability to impart favorable physicochemical properties and provide a three-dimensional framework for target engagement.[1] However, this common moiety often presents a significant challenge: it can be a hotspot for metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2] This metabolic liability can lead to rapid clearance, poor bioavailability, and a shortened drug half-life.
A key strategy to overcome this hurdle is the selective incorporation of fluorine. The introduction of a fluorine atom, particularly at the 4-position of the piperidine ring, serves as a powerful tool to "block" these metabolic soft spots.[3] The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to enzymatic cleavage, effectively shielding the molecule from oxidative attack and enhancing its metabolic stability.[4] This guide provides a comparative analysis of the 4-fluoropiperidine moiety, offering mechanistic insights, supporting experimental data, and detailed protocols to empower researchers in the rational design of more robust therapeutic agents.
Mechanistic Insights: How Fluorine Fortifies the Piperidine Core
The metabolic fate of piperidine-containing compounds is often dictated by CYP-mediated enzymes in the liver.[2] Common pathways include N-dealkylation and hydroxylation at various positions on the ring.[2][5] The introduction of a fluorine atom at the 4-position fundamentally alters the ring's susceptibility to these transformations.
The high electronegativity of fluorine and the strength of the C-F bond create a powerful shielding effect.[4][6] This substitution prevents oxidative metabolism at the site of fluorination and can also electronically influence adjacent positions, making them less prone to attack.[4] This "metabolic blocking" shuts down common degradation pathways, thereby extending the compound's lifetime in the body.[3]
Caption: Experimental workflow for the HLM stability assay.
Conclusion: A Strategic Imperative in Drug Design
The strategic incorporation of a 4-fluoropiperidine moiety is a field-proven and highly effective method for enhancing the metabolic stability of drug candidates. By blocking common sites of CYP450-mediated oxidation, this modification can significantly increase a compound's half-life and improve its overall pharmacokinetic profile. However, the ultimate impact of fluorination is context-dependent and requires rigorous empirical validation. The use of standardized, self-validating in vitro assays, such as the HLM and hepatocyte stability protocols detailed here, is essential for generating reliable data to guide decision-making. By integrating these assessments early in the drug discovery process, researchers can more effectively design and select compounds with a higher probability of clinical success.
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Unmasking Molecular Complexity: A Comparative Guide to 19F NMR for Structural Elucidation of Fluorinated Mixtures
For researchers, scientists, and drug development professionals navigating the intricate world of fluorinated compounds, achieving unambiguous structural elucidation within complex mixtures presents a significant analytical challenge. The strategic incorporation of fluorine into pharmaceuticals and agrochemicals is on the rise, with fluorinated compounds consistently representing a substantial portion of new drug approvals.[1] This guide provides an in-depth technical comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, offering field-proven insights and experimental data to empower informed decisions in your research and development endeavors.
The Unparalleled Advantages of the 19F Nucleus in NMR
The fluorine-19 (¹⁹F) nucleus possesses a unique combination of properties that establish it as a powerful tool for NMR spectroscopy.[2] As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F offers sensitivity second only to protons (¹H).[2][3][4] This intrinsic high sensitivity is further amplified by the near-complete absence of endogenous fluorine in biological systems, resulting in background-free spectra and simplifying the analysis of complex biological samples.[3][5][6]
One of the most significant advantages of ¹⁹F NMR is its remarkably wide chemical shift range, spanning up to 800 ppm.[1][2] This vast spectral dispersion minimizes signal overlap, a common challenge in ¹H NMR, enabling the resolution and identification of individual components within a complex mixture without the need for prior separation.[7][8][9][10] This capability is particularly crucial in fields like drug discovery for screening fluorinated fragment libraries and in environmental science for identifying fluorinated pollutants.[3][7][8][9][10][11]
A Comparative Analysis of 19F NMR Techniques
While standard one-dimensional (1D) ¹⁹F NMR is a rapid and effective tool for initial screening and quantification, a suite of advanced multi-dimensional techniques unlocks deeper structural insights. The following sections compare the utility of these methods.
One-Dimensional (1D) 19F NMR: The Workhorse for Screening and Quantification
1D ¹⁹F NMR is the most straightforward and widely used experiment. It provides a rapid overview of all fluorine-containing species in a sample, making it ideal for high-throughput screening, reaction monitoring, and quantitative analysis (qNMR).[12][13]
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Rapidly screen libraries of fluorinated fragments to identify binding hits.[3][5][11]
-
Quantitative Analysis (qNMR): Determine the purity and concentration of fluorinated compounds with high accuracy and precision, often outperforming chromatographic methods in speed and simplicity.[12][14][15]
-
Reaction Monitoring: Track the consumption of fluorinated reactants and the formation of products in real-time.[12]
Two-Dimensional (2D) 19F NMR: Unraveling Connectivity and Spatial Relationships
When 1D spectra are insufficient for complete structural assignment, 2D NMR experiments provide crucial information about scalar couplings (through-bond) and dipolar couplings (through-space).
-
19F-19F COSY (Correlation Spectroscopy): Identifies fluorine nuclei that are scalar-coupled to each other, typically over two to five bonds. A key feature in perfluorinated systems is that four-bond couplings (⁴JFF) are often larger than three-bond couplings (³JFF), which can complicate spectral interpretation.[16][17]
-
19F-19F NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between nuclei that are in close proximity. ¹⁹F-¹⁹F NOESY is invaluable for determining the spatial arrangement of fluorine atoms, while ¹H-¹⁹F HOESY reveals the proximity of fluorine atoms to protons, aiding in the assignment of complex structures.[13][16][17][18]
-
19F-1H HETCOR (Heteronuclear Correlation): Correlates ¹⁹F chemical shifts with those of directly attached or long-range coupled protons, providing a direct link between the fluorine and proton spin systems.[19]
-
19F, 13C HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between ¹⁹F and ¹³C nuclei, which is instrumental in piecing together the carbon skeleton of a molecule.[13][19]
Experimental Data: A Head-to-Head Comparison
To illustrate the practical advantages of different NMR techniques, consider the hypothetical analysis of a complex mixture containing two fluorinated isomers.
| Analytical Technique | Information Gained | Advantages | Limitations |
| 1D ¹⁹F NMR | Number of distinct fluorine environments, relative quantification. | Fast, high sensitivity, excellent for initial screening and qNMR.[14][15] | Limited structural information, potential for ambiguity in complex mixtures. |
| ¹H NMR | Information on proton environments. | Ubiquitous, well-established. | Significant signal overlap in complex mixtures, indirect information about fluorinated core.[15] |
| 19F-19F COSY | Through-bond connectivity between fluorine atoms. | Confirms covalent linkages within fluorinated moieties. | Can be complex to interpret due to large long-range couplings.[16][17] |
| 19F-1H HOESY | Through-space proximity of fluorine and hydrogen atoms. | Defines spatial relationships, crucial for stereochemical assignments.[13] | Requires sufficient NOE enhancement, can be time-consuming. |
| LC-MS | Molecular weight and fragmentation patterns. | High sensitivity, excellent for identifying known compounds in a library. | Isomers can be difficult to distinguish, provides limited structural information for novel compounds.[9] |
Workflow for Structural Elucidation of a Complex Fluorinated Mixture using 19F NMR
The following diagram outlines a systematic workflow for leveraging the power of ¹⁹F NMR for in-depth structural analysis.
Caption: A systematic workflow for the structural elucidation of complex fluorinated mixtures using a suite of 1D and 2D ¹⁹F NMR experiments.
Step-by-Step Experimental Protocols
Protocol 1: Quantitative 1D 19F NMR (qNMR)
This protocol outlines the key steps for obtaining accurate quantitative data.
-
Sample Preparation:
-
Accurately weigh the sample containing the fluorinated analyte(s) and a suitable internal standard. The internal standard should be a stable, non-volatile fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Set the spectral width to encompass all ¹⁹F signals of interest.
-
Employ a calibrated 90° pulse.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified to ensure full relaxation between scans.
-
Acquire the data with proton decoupling.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening factor of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (M_standard / M_analyte) * (Concentration_standard) where N is the number of fluorine atoms for the integrated signal and M is the molar mass.
-
Protocol 2: 2D 19F-1H HOESY
This protocol details the acquisition of through-space correlations between fluorine and proton nuclei.
-
Sample Preparation: Prepare a sample with a concentration sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
NMR Data Acquisition:
-
Use a standard HOESY pulse sequence.
-
Optimize the mixing time to allow for the build-up of the Nuclear Overhauser Effect (NOE). Typical mixing times range from 100 to 500 ms.
-
Set the spectral widths in both the ¹⁹F and ¹H dimensions to cover all relevant signals.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine bell).
-
Phase the spectrum in both dimensions.
-
Analyze the cross-peaks, which indicate spatial proximity between specific ¹⁹F and ¹H nuclei.
-
Logical Framework for Method Selection
Choosing the appropriate analytical technique is paramount for efficient and accurate structural elucidation. The following diagram illustrates a decision-making framework.
Caption: A decision tree guiding the selection of appropriate NMR and complementary techniques for the analysis of complex fluorinated mixtures.
Conclusion and Future Outlook
19F NMR spectroscopy stands as an indispensable tool for the structural elucidation of complex fluorinated mixtures. Its inherent sensitivity, vast chemical shift dispersion, and the availability of advanced multi-dimensional techniques provide a level of detail often unattainable with other analytical methods. From rapid screening and robust quantification to the intricate mapping of covalent bonds and spatial relationships, ¹⁹F NMR empowers researchers to confidently navigate the complexities of fluorinated molecules. As fluorine chemistry continues to play an increasingly vital role in drug discovery and materials science, the mastery of these powerful NMR techniques will be essential for innovation and success.
References
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3794–3804. [Link]
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Mabury, S. A., & O'Brien, P. J. (2005). Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, R(F)-palmitic acid-F13 and diethyl perfluorosuberate. Magnetic Resonance in Chemistry, 43(7), 528–534. [Link]
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Vulpetti, A., & Dalvit, C. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [Link]
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Giraud, N., & Kirschning, A. (2022). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
As a Senior Application Scientist, my priority is to empower you, my fellow researchers, with the knowledge to handle and dispose of specialized chemical reagents not just effectively, but with the utmost attention to safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, a compound that, due to its halogenated and piperidine-based structure, requires meticulous handling.
The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management. We will delve into the "why" behind each step, ensuring a deep understanding that translates into a safer laboratory environment for everyone.
Understanding the Hazard Profile
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a halogenated organic compound containing a piperidine ring. This chemical structure informs its hazard profile and, consequently, its disposal requirements. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, we can infer its primary hazards from its constituent functional groups and data on similar compounds.
-
Corrosivity and Irritation : Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] The amino group contributes to the basicity and potential corrosivity of the molecule.
-
Halogenated Organic Compound : The presence of fluorine makes this a halogenated organic compound.[6] These compounds are often subject to specific waste disposal regulations due to their potential to form toxic byproducts upon incomplete combustion and their environmental persistence.
-
Flammability : Piperidine itself is a flammable liquid.[1][3][5] While the larger tert-butyl carboxylate group may alter the physical properties, the potential for flammability should not be disregarded.
Given these characteristics, this compound must be treated as a hazardous waste, requiring segregation from other waste streams and disposal through a licensed hazardous waste contractor.
Disposal Workflow: A Step-by-Step Guide
The following protocol provides a clear, actionable plan for the safe disposal of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, it is imperative to be outfitted with the appropriate PPE. This is non-negotiable and serves to protect you from direct chemical exposure.
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a significant risk of splashing.
-
Hand Protection : Use chemically resistant gloves. Nitrile gloves are a common choice, but it is always best to consult a glove compatibility chart for the specific chemical or class of chemicals being handled.
-
Body Protection : A lab coat is mandatory. For larger quantities or when transferring the material, a chemically resistant apron is recommended.
-
Respiratory Protection : All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[7][8]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents dangerous reactions and ensures that waste can be treated and disposed of correctly.
-
Designated Waste Container : (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Halogenated Organic Waste Stream : This compound must be disposed of in the halogenated organic waste stream.[6][9][10] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Incompatible Materials : Keep this waste stream separate from acids, bases, and oxidizing agents.[8][11] Mixing with acids could protonate the amino group in an exothermic reaction, while mixing with strong oxidizers could lead to a vigorous, potentially explosive reaction.
Step 3: Container Selection and Labeling - Clarity is Key
The choice of container and the information on its label are critical for safe storage and transport of hazardous waste.
-
Container Material : Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[11][12] Ensure the container is in good condition, free from cracks or leaks.
-
Labeling : The waste container must be clearly labeled with the following information as soon as the first drop of waste is added:
-
The full chemical name: (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (avoiding abbreviations or chemical formulas)[7][10]
-
A list of all components and their approximate percentages if it is a mixed waste stream.[6][11]
-
The associated hazards (e.g., "Corrosive," "Irritant," "Flammable")[11]
-
The date of accumulation.
Step 4: Accumulation and Storage - Safe and Compliant
Waste must be stored safely in a designated area while awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which is typically at or near the point of generation (e.g., in the laboratory where the waste was produced).[11][12]
-
Secondary Containment : The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Storage Conditions : Keep the container tightly closed except when adding waste.[7][9][10][11][12] Store it in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.
Step 5: Arranging for Disposal - The Final Step
Once the waste container is full or you have completed the project requiring the use of this chemical, it is time to arrange for its proper disposal.
-
Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Documentation : Complete any required waste disposal forms accurately and thoroughly. This documentation is crucial for regulatory compliance.
Emergency Procedures: Be Prepared
In the event of an accidental spill or exposure, immediate and correct action is vital.
-
Spill Response :
-
Small Spills : For a small spill contained within a chemical fume hood, use an inert absorbent material (such as vermiculite, sand, or a commercial sorbent pad) to soak up the material.[1] Place the contaminated absorbent material in a sealed, labeled hazardous waste container for disposal.
-
Large Spills : For a large spill, or any spill outside of a fume hood, evacuate the immediate area and notify your institution's EHS or emergency response team immediately.
-
-
Exposure Response :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate.
Caption: Disposal Workflow for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment. Always remember that proactive safety and meticulous planning are the hallmarks of exemplary scientific practice.
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Navigating the Synthesis Landscape: A Guide to Safely Handling (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
For Immediate Use by Laboratory Professionals
This guide provides essential safety and handling protocols for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS No. 907544-20-1). As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the product itself. This document, compiled by our senior application scientists, translates chemical hazard data into actionable, field-tested procedures to ensure the safety and integrity of your work.
The primary known hazard associated with this compound is its corrosive nature. According to the Globally Harmonized System (GHS) classification provided to the European Chemicals Agency (ECHA), (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is classified as causing severe skin burns and eye damage.[1] This dictates the stringent use of personal protective equipment and specific handling and disposal protocols.
Core Safety Directives: At a Glance
For rapid risk assessment, the following table summarizes the key safety information for (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate.
| Parameter | Directive | Source(s) |
| Primary Hazard | Corrosive: Causes severe skin burns and eye damage. | [1] |
| GHS Hazard Code | H314 | [1] |
| Signal Word | Danger | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | [2] |
| Incompatible Materials | Strong oxidizing agents, acids. | [3][4] |
| Appearance | Solid. | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The corrosive nature of this compound necessitates a multi-layered approach to personal protection. The selection of PPE should be based on the scale of the operation and the potential for exposure.
Recommended PPE
-
Hand Protection : Due to the corrosive nature and the presence of an amine group, double gloving is required.[3]
-
Inner Glove : Nitrile rubber.
-
Outer Glove : Neoprene or butyl rubber for extended protection. Always consult the manufacturer's chemical resistance guide.
-
-
Eye and Face Protection :
-
Skin and Body Protection :
-
A flame-resistant lab coat.
-
For larger quantities or procedures with a high splash risk, a chemical-resistant apron is recommended.[3]
-
Closed-toe shoes and long pants are mandatory.
-
-
Respiratory Protection :
-
All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]
-
The following workflow provides a logical pathway for selecting appropriate PPE based on the experimental context.
Caption: PPE selection workflow based on operational scale.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to mitigate the risks associated with this corrosive compound.
-
Preparation :
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Don the appropriate PPE as outlined in the section above.
-
-
Handling the Solid :
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Perform all weighing and transfers of the solid material within the fume hood.
-
Use a spatula for transfers and avoid creating dust.
-
-
Solution Preparation and Use :
-
When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.
-
Keep the container closed when not in use.
-
-
Post-Handling :
-
Decontaminate any surfaces that may have come into contact with the compound.
-
Remove PPE carefully, avoiding cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.[8]
-
Emergency Response: Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
Emergency Protocols
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3][4] Seek immediate medical attention. |
| Small Spill (<1g) | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).[3] Collect the material into a sealed, labeled container for hazardous waste disposal. |
| Large Spill (>1g) | Evacuate the immediate area and alert laboratory personnel. If the spill is large or involves other hazardous materials, contact your institution's emergency response team.[3] |
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate. As a fluorinated organic compound, it requires special consideration for disposal.
Caption: Waste segregation and disposal workflow.
-
Waste Segregation :
-
Solid Waste : Collect any residual solid compound and heavily contaminated disposable items (e.g., weighing paper, gloves) in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Solid Waste".
-
Liquid Waste : Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste".
-
Do not mix with other waste streams.
-
-
Final Disposal :
-
All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.
-
Do not dispose of this chemical down the drain or in regular trash. Fluorinated compounds can be persistent in the environment.
-
By integrating these safety protocols into your laboratory workflow, you can confidently and safely advance your research objectives. Our team of scientists is available for further consultation should you have any specific questions regarding the handling of this or any of our products.
References
-
PubChem. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]
-
Synthonix. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. [Link]
-
LookChem. Cas 907544-20-1,tert-butyl (3S,4R). [Link]
Sources
- 1. tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate | C10H19FN2O2 | CID 11736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 1260612-08-5 [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. (3S,4R)-tert-butyl 4-Amino-3-fluoropiperidine-1-carboxylat… [cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
